molecular formula C5H6BrN3O B582765 5-Bromo-2-methoxypyrimidin-4-amine CAS No. 148214-56-6

5-Bromo-2-methoxypyrimidin-4-amine

Cat. No.: B582765
CAS No.: 148214-56-6
M. Wt: 204.027
InChI Key: OFKKQTPLZJNGOF-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxypyrimidin-4-amine is a substituted pyrimidine derivative designed for sophisticated heterocyclic chemistry and drug discovery research. The bromine substituent at the 5-position serves as a key reactive handle, enabling further functionalization via metal-catalyzed cross-coupling reactions to generate a diverse array of novel chemical entities for screening . Pyrimidine-based scaffolds are fundamental in medicinal chemistry, forming the core of numerous biologically active molecules . Research on closely related bromo-pyrimidine analogues has demonstrated significant potential as tyrosine kinase inhibitors, with specific compounds exhibiting potent in vitro cytotoxic activity against human cancer cell lines and emerging as potential lead molecules for novel anticancer therapies . The presence of both bromine and amine functional groups on the pyrimidine ring makes this compound a valuable bifunctional intermediate for constructing more complex polyheterocyclic systems, such as purines, which are privileged structures in medicinal chemistry with a wide range of bio-evaluation potential . This reagent is intended for use by qualified researchers in developing novel synthetic methodologies and exploring new bioactive compounds.

Properties

IUPAC Name

5-bromo-2-methoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKKQTPLZJNGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672016
Record name 5-Bromo-2-methoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148214-56-6
Record name 5-Bromo-2-methoxypyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-2-methoxypyrimidin-4-amine synthesis from brominated pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 5-Bromo-2-methoxypyrimidin-4-amine from Brominated Pyrimidines

This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, a valuable building block in drug discovery and medicinal chemistry. The synthesis commences from the readily available starting material, 5-bromouracil, and proceeds through a three-step sequence involving chlorination, selective amination, and subsequent methoxylation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Overall Synthetic Pathway

The synthesis of this compound from 5-bromouracil can be achieved via the following three-step reaction sequence. The pathway involves the formation of key intermediates, 5-bromo-2,4-dichloropyrimidine and 5-bromo-2-chloropyrimidin-4-amine.

G A 5-Bromouracil B 5-Bromo-2,4-dichloropyrimidine A->B  POCl3 C 5-Bromo-2-chloropyrimidin-4-amine B->C  NH3 D This compound C->D  NaOMe / MeOH

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

The initial step involves the conversion of 5-bromouracil to 5-bromo-2,4-dichloropyrimidine. This is typically achieved through chlorination using phosphorus oxychloride (POCl₃), which serves as both the reagent and the solvent.

Experimental Protocol

A mixture of 5-bromouracil (30 g, 0.16 mol) and phosphorus oxychloride (130 mL) is heated at reflux for an extended period.[1] The reaction progress can be monitored by observing the dissolution of the starting material to form a homogeneous solution.[1] Upon completion, the excess phosphorus oxychloride is removed by distillation.

  • Combine 30 g (0.16 mol) of 5-bromouracil and 130 mL of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 4 days, ensuring the setup is protected from atmospheric moisture.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess POCl₃ by distillation at atmospheric pressure.

  • Purify the crude product by vacuum distillation to yield 5-bromo-2,4-dichloropyrimidine.[1]

Quantitative Data
ParameterValueReference
Starting Material5-Bromouracil[1]
ReagentPhosphorus oxychloride (POCl₃)[1]
Reaction Time4 days[1]
Yield82%[1]
Boiling Point85-90 °C / 4 mm Hg[1]

Step 2: Selective Amination of 5-Bromo-2,4-dichloropyrimidine

The second step is the regioselective amination of 5-bromo-2,4-dichloropyrimidine to produce 5-bromo-2-chloropyrimidin-4-amine. The chlorine atom at the C4 position is generally more reactive towards nucleophilic aromatic substitution than the chlorine at the C2 position.[2] Studies on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia have shown that the displacement reaction occurs regioselectively to form 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the primary product.[3]

Experimental Protocol (Adapted)

The following is a generalized protocol for the amination at the C4 position.

  • Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equiv) in a suitable solvent such as ethyl acetate.

  • Add a base, for instance, N,N-diisopropylethylamine (1.1 equiv).[4]

  • Introduce the ammonia source to the reaction mixture.

  • Heat the reaction mixture, for example, to 40-45°C, and maintain for several hours.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[4]

  • Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying and concentration of the organic phase.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data
ParameterValueReference
Starting Material5-Bromo-2,4-dichloropyrimidine[4]
ReagentAmine source, Base (e.g., DIPEA)[4]
SolventEthyl Acetate[4]
Temperature40-45 °C[4]
Yield79% (for a similar reaction)[4]

Step 3: Methoxylation of 5-Bromo-2-chloropyrimidin-4-amine

The final step is the synthesis of this compound through the methoxylation of 5-bromo-2-chloropyrimidin-4-amine. This nucleophilic substitution reaction replaces the remaining chlorine atom at the C2 position with a methoxy group.

Experimental Protocol (Generalized)

This protocol is based on general procedures for the methoxylation of chloropyrimidines.

  • Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

  • To this solution, add 5-bromo-2-chloropyrimidin-4-amine (1.0 equiv).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with an acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The final product is purified by column chromatography or recrystallization.

Quantitative Data

Experimental Workflow

The following diagram illustrates a general workflow for the key reactions described, from the setup of the reaction to the isolation and purification of the product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Add Reactants & Solvent to Flask B Establish Inert Atmosphere (Ar/N2) A->B C Heat & Stir B->C D Monitor Progress (TLC/LC-MS) C->D E Cool to Room Temperature D->E F Quench Reaction E->F G Extraction F->G H Drying & Concentration G->H I Purification (Chromatography/Recrystallization) H->I

Caption: A generalized experimental workflow for the synthesis.

Summary of Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound.

StepStarting MaterialProductReagentsYield
15-Bromouracil5-Bromo-2,4-dichloropyrimidinePOCl₃82%[1]
25-Bromo-2,4-dichloropyrimidine5-Bromo-2-chloropyrimidin-4-amineNH₃, Base~79% (estimated)[4]
35-Bromo-2-chloropyrimidin-4-amineThis compoundNaOMe, MeOHNot Reported

References

An In-depth Technical Guide to 5-Bromo-2-methoxypyrimidin-4-amine: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and potential applications of the heterocyclic building block, 5-Bromo-2-methoxypyrimidin-4-amine. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Core Physicochemical Properties

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 148214-56-6--INVALID-LINK--[1]
Molecular Formula C₅H₆BrN₃O--INVALID-LINK--[2]
Molecular Weight 204.03 g/mol --INVALID-LINK--[1]
Appearance Solid (predicted)N/A
Boiling Point 332.3°C at 760 mmHg (predicted)Alfa Chemistry
Density 1.723 g/cm³ (predicted)Alfa Chemistry
Flash Point 154.7°C (predicted)Alfa Chemistry
Solubility No experimental data availableN/A
pKa No experimental data availableN/A
LogP No experimental data availableN/A

Note: The boiling point, density, and flash point are predicted values and should be treated as estimates. Experimental verification is recommended.

Synthesis and Functionalization: Experimental Protocols

This compound serves as a versatile intermediate for the synthesis of more complex molecules. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the amino group at the 4-position can undergo various nucleophilic reactions. Below are detailed, generalized protocols for key synthetic transformations involving similar brominated heterocyclic compounds, which can be adapted for this compound.

General Synthesis of Substituted Pyrimidines

A plausible synthetic route to the core structure of 5-bromo-2-substituted pyrimidines can be achieved through a one-step reaction between 2-bromomalonaldehyde and an appropriate amidine compound.

Protocol: One-Step Synthesis of 5-Bromo-2-Substituted Pyrimidines

  • Dissolve 2-bromomalonaldehyde (1.0 equivalent) in glacial acetic acid in a reaction vessel.

  • Add a molecular sieve (e.g., 3A) to the solution.

  • Heat the mixture to 80°C.

  • Prepare a solution of the desired amidine hydrochloride (1.0 equivalent) in acetic acid.

  • Add the amidine solution dropwise to the heated 2-bromomalonaldehyde solution over 30 minutes.

  • After the addition is complete, increase the temperature to 100°C.

  • Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 5-10 hours.

  • Upon completion, cool the reaction mixture to room temperature and add water to precipitate the product.

  • Allow the mixture to stand for 2 hours, then collect the solid by filtration.

  • The crude product can be purified by recrystallization or column chromatography.

Functionalization via Suzuki-Miyaura Cross-Coupling

The bromine atom on the pyrimidine ring is an excellent handle for introducing aryl or heteroaryl substituents via the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture with stirring to a temperature of 85-95 °C.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G Generalized Suzuki-Miyaura Coupling Workflow A Combine Reactants (this compound, Arylboronic Acid, Base) B Add Palladium Catalyst (e.g., Pd(PPh3)4) A->B C Add Degassed Solvent (e.g., Dioxane/Water) B->C D Heat and Stir (85-95°C) C->D E Reaction Monitoring (TLC/LC-MS) D->E E->D Incomplete F Work-up (Extraction and Washing) E->F Complete G Purification (Column Chromatography) F->G H Final Product G->H

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Biological Activity and Applications in Drug Discovery

While there is a lack of direct biological activity data for this compound itself, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Pyrimidine derivatives have demonstrated a wide range of therapeutic activities, including anticancer, antimicrobial, and antiviral properties.

Derivatives of 5-bromopyrimidine are utilized as key intermediates in the synthesis of potent therapeutic agents. For example, various substituted pyrimidines have been investigated as kinase inhibitors, which are crucial in cancer therapy. The versatility of this compound, with its multiple reaction sites, makes it a valuable starting material for generating libraries of novel compounds for biological screening.

The general workflow for assessing the biological activity of compounds derived from this core structure, for instance in anticancer research, is outlined below.

G In Vitro Anticancer Screening Workflow A Cell Seeding (e.g., MCF-7, A549 in 96-well plates) B Compound Treatment (Varying concentrations of derivatives) A->B C Incubation (48-72 hours) B->C D Cell Viability Assay (e.g., MTT Assay) C->D E Data Analysis (IC50 determination) D->E F Identification of Lead Compounds E->F

Caption: A typical workflow for in vitro anticancer screening of synthesized derivatives.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. While a specific safety data sheet (SDS) for this compound is not widely available, related brominated and aminated heterocyclic compounds are often classified as irritants to the skin, eyes, and respiratory system. It is recommended to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. For detailed safety information, it is advisable to consult the supplier's documentation.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its utility is derived from the presence of multiple reactive sites that allow for diverse chemical modifications. Although comprehensive experimental data on its physicochemical properties are limited, the available information, combined with established synthetic protocols for related compounds, provides a solid foundation for its use in research and development. The pyrimidine core suggests that derivatives of this compound may exhibit interesting biological activities, making it a promising starting point for the discovery of novel therapeutic agents. Further investigation into its experimental properties and biological profile is warranted to fully exploit its potential.

References

Spectroscopic Profile of 5-Bromo-2-methoxypyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-methoxypyrimidin-4-amine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug development due to its structural motifs, which are common in biologically active compounds. Accurate structural elucidation and characterization are paramount for its application in research and synthesis. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally analogous compounds. Furthermore, detailed experimental protocols for acquiring high-quality spectroscopic data are provided to aid researchers in their own analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from similar substituted pyrimidine compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum is expected to provide key information about the proton environments in the molecule.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Pyrimidine-H~8.0 - 8.5Singlet (s)1HThe proton at the 6-position is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the electronegativity of the nitrogen atoms and the bromine atom.
Amine-H (NH₂)~5.0 - 7.0Broad Singlet (br s)2HThe chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. The peak is often broad due to quadrupole broadening and exchange with residual water.
Methoxy-H (OCH₃)~3.9 - 4.2Singlet (s)3HThe methoxy protons are expected to appear as a sharp singlet in a relatively upfield region.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

Carbon Atom Predicted Chemical Shift (δ, ppm) Notes
C4 (C-NH₂)~160 - 165The carbon atom attached to the amine group is expected to be significantly downfield.
C2 (C-OCH₃)~155 - 160The carbon atom bonded to the methoxy group will also be in the downfield region.
C6~150 - 155The carbon atom bearing a hydrogen is expected in this region.
C5 (C-Br)~90 - 100The carbon atom directly attached to the bromine atom will be shifted upfield compared to the other ring carbons.
Methoxy (OCH₃)~50 - 60The carbon of the methoxy group will appear in the aliphatic region.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Parameter Predicted Value/Observation Notes
Molecular Ion (M⁺) m/z ~203 & ~205A characteristic isotopic pattern for the molecular ion is expected due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Key Fragmentation Pathways Loss of CH₃, CO, Br, HCNCommon fragmentation for this type of structure would involve the loss of a methyl radical from the methoxy group, elimination of carbon monoxide, loss of a bromine radical, and cleavage of the pyrimidine ring.

IR (Infrared) Spectroscopy Data

The IR spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
N-H Stretch (Amine)3100 - 3500Medium-Strong, BroadThe presence of two bands in this region would indicate a primary amine (symmetric and asymmetric stretching).
C-H Stretch (Aromatic/Alkene)3000 - 3100MediumCorresponds to the C-H bond of the pyrimidine ring.
C-H Stretch (Aliphatic)2850 - 3000MediumCorresponds to the C-H bonds of the methoxy group.
C=N Stretch (Pyrimidine Ring)1550 - 1650StrongCharacteristic stretching vibrations of the carbon-nitrogen double bonds within the aromatic ring.
C=C Stretch (Pyrimidine Ring)1400 - 1600Medium-StrongAromatic ring stretching vibrations.
C-O Stretch (Methoxy)1000 - 1300StrongStretching vibration of the aryl-ether C-O bond.

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data for a solid organic compound like this compound are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the purified solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[1]

    • Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary. The solution should be clear and free of any solid particles.

  • ¹H NMR Data Acquisition :

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans can range from 16 to 64 to achieve an optimal signal-to-noise ratio.[2]

    • Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]

  • ¹³C NMR Data Acquisition :

    • Acquire the spectrum on the same spectrometer, typically using a proton-decoupled pulse sequence.

    • Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.

    • A higher number of scans (1024-4096 or more) is generally required due to the low natural abundance of ¹³C.[2]

    • Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

Mass Spectrometry (MS)

  • Sample Preparation :

    • Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture of these.[3] The choice of solvent depends on the ionization technique.

  • Ionization Method :

    • Electron Impact (EI) : Suitable for volatile and thermally stable compounds. The sample is introduced into the ion source and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]

    • Electrospray Ionization (ESI) : A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.

Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • The mixture should be ground to a fine, homogenous powder.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • A resolution of 4 cm⁻¹ is common, and multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel organic compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_analysis Data Analysis and Structure Elucidation Sample Purified Solid Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep NMR_Acq ¹H and ¹³C NMR Data Acquisition NMR_Prep->NMR_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data Analysis Combined Spectroscopic Data Analysis NMR_Data->Analysis MS_Acq MS Data Acquisition (EI or ESI) MS_Prep->MS_Acq MS_Data Mass Spectrum MS_Acq->MS_Data MS_Data->Analysis IR_Acq IR Data Acquisition IR_Prep->IR_Acq IR_Data IR Spectrum IR_Acq->IR_Data IR_Data->Analysis Structure Structure Confirmation Analysis->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

In-Depth Technical Guide: Characterization of 5-bromo-2-methoxypyrimidin-4-amine (CAS Number: 148214-56-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 5-bromo-2-methoxypyrimidin-4-amine, a key intermediate in the synthesis of various biologically active compounds. This document outlines the physicochemical properties, a putative synthesis protocol, and methods for its characterization. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also presents predicted spectroscopic data and generalized experimental protocols based on structurally similar compounds. The potential utility of this compound as a scaffold for kinase inhibitors is also discussed, highlighting its relevance in drug discovery and development.

Introduction

This compound (CAS: 148214-56-6) is a substituted pyrimidine that serves as a versatile building block in medicinal chemistry. The pyrimidine core is a prevalent scaffold in numerous FDA-approved drugs, and its functionalization with bromo, methoxy, and amino groups at specific positions offers multiple avenues for synthetic diversification. The bromine atom, in particular, provides a reactive handle for cross-coupling reactions, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR). This compound is of significant interest to researchers involved in the synthesis of novel therapeutic agents, especially in the field of oncology and kinase inhibition.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for its handling, formulation, and interpretation of experimental results.

PropertyValue
CAS Number 148214-56-6
Molecular Formula C₅H₆BrN₃O
Molecular Weight 204.02 g/mol
Appearance Expected to be a solid
Solubility Likely soluble in organic solvents like DMSO and methanol
SMILES COC1=NC(=C(Br)C=N1)N
InChI InChI=1S/C5H6BrN3O/c1-10-5-7-3(6)2-4(8)9-5/h2H,1H3,(H2,8,9)

Synthesis and Purification

Putative Synthesis Workflow

G start 5-bromo-2,4-dichloropyrimidine step1 Selective Methoxylation (e.g., Sodium methoxide in Methanol) start->step1 intermediate 5-bromo-2-methoxy-4-chloropyrimidine step1->intermediate step2 Amination (e.g., Ammonia in a suitable solvent) intermediate->step2 product This compound step2->product

Caption: Putative synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from 5-bromo-2,4-dichloropyrimidine.

Materials:

  • 5-bromo-2,4-dichloropyrimidine

  • Sodium methoxide

  • Methanol (anhydrous)

  • Ammonia (7N solution in methanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Methoxylation: To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol at 0 °C, add a solution of sodium methoxide (1.1 eq) in methanol dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up 1: Quench the reaction with water and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 5-bromo-2-methoxy-4-chloropyrimidine.

  • Amination: Dissolve the crude intermediate in a sealed vessel with a 7N solution of ammonia in methanol. Heat the reaction to 50-70 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up 2: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for this compound has been found in the reviewed literature. The following tables provide predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data based on the analysis of structurally similar pyrimidine derivatives.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8Singlet1HH-6
~6.0-7.0Broad Singlet2H-NH₂
~3.9Singlet3H-OCH₃

Note: The chemical shifts are highly dependent on the solvent used for analysis.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~165C4
~162C2
~158C6
~95C5
~54-OCH₃

Note: The carbon attached to the bromine (C5) is expected to be significantly upfield compared to the other ring carbons.

Predicted Mass Spectrometry Data
m/zAssignment
203/205[M]⁺ (Isotopic pattern due to ⁷⁹Br/⁸¹Br)
188/190[M-CH₃]⁺
124[M-Br]⁺

Note: The mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion due to the presence of bromine.

Experimental Protocols for Spectroscopic Analysis

G cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis nmr_sample Dissolve 5-10 mg in 0.6 mL deuterated solvent (e.g., DMSO-d6) nmr_acq Acquire 1H and 13C spectra on a 400 MHz or higher spectrometer nmr_sample->nmr_acq nmr_proc Process data (FT, phasing, baseline correction) nmr_acq->nmr_proc ms_sample Dissolve sample in suitable solvent (e.g., Methanol) ms_acq Infuse into ESI source ms_sample->ms_acq ms_proc Acquire spectrum in positive ion mode ms_acq->ms_proc

Caption: General workflow for NMR and Mass Spectrometry analysis.

Biological Activity and Potential Applications

While direct biological data for this compound is scarce, its structural motifs are present in numerous compounds with significant biological activities, particularly as kinase inhibitors. The 2-aminopyrimidine core is a well-established hinge-binding motif in many kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

Derivatives of similar aminopyrimidines have been shown to inhibit a variety of kinases, including but not limited to, Polo-like kinase 1 (PLK1), a key regulator of mitosis that is often overexpressed in cancer cells. The general mechanism of action for such inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation of downstream substrates and arresting the cell cycle.

Putative Kinase Inhibition Signaling Pathway

G PLK1 PLK1 Kinase Substrate Downstream Substrates PLK1->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrates Substrate->PhosphoSubstrate CellCycle Cell Cycle Progression PhosphoSubstrate->CellCycle Inhibitor This compound Derivative Inhibitor->PLK1 Inhibition

Caption: Proposed mechanism of action for a kinase inhibitor derived from the title compound.

Experimental Protocol for In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a derivative of this compound against a target kinase (e.g., PLK1).

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • Plate reader for detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations to the kinase assay buffer.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of novel therapeutics. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on the knowledge of structurally related molecules. Further research is warranted to fully elucidate the chemical and biological properties of this compound and its derivatives, which could lead to the discovery of new and effective therapeutic agents.

Navigating the Solubility Landscape of 5-Bromo-2-methoxypyrimidin-4-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Shanghai, China – December 26, 2025 – In the intricate world of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount for successful drug development and process optimization. For researchers, scientists, and drug development professionals working with 5-Bromo-2-methoxypyrimidin-4-amine, a key building block in the synthesis of various bioactive molecules, its solubility profile in organic solvents is a critical parameter. This technical guide addresses the current landscape of solubility data for this compound and provides a comprehensive, generalized protocol for its experimental determination.

Currently, a comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This data gap underscores the necessity for researchers to perform in-house solubility studies to inform reaction conditions, purification strategies, and formulation development.

The Critical Role of Solubility Data

Solubility is a fundamental physical property that dictates the concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. In the context of this compound, this data is indispensable for:

  • Reaction Optimization: Ensuring the compound remains in solution for homogenous reaction kinetics and to avoid precipitation, which can lead to side reactions and lower yields.

  • Purification: Selecting appropriate solvents for crystallization, a common and effective method for purifying solid compounds.

  • Formulation Development: For drug development applications, solubility in various excipients and solvent systems is a key determinant of a drug's bioavailability and the feasibility of different dosage forms.

  • Analytical Method Development: Preparing stock solutions and standards for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy requires knowledge of suitable solvents.

Experimental Determination of Solubility: A Detailed Protocol

Given the lack of pre-existing data, the following section outlines a robust and widely accepted experimental protocol for determining the equilibrium solubility of this compound in various organic solvents. The most common and reliable method is the isothermal equilibrium method , also known as the shake-flask method .[1][2][3] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing thermodynamic solubility data.[4]

Objective:

To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Validated analytical instrument for concentration measurement (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Experimental Workflow:

The general workflow for the experimental determination of solubility is depicted in the diagram below.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_solid Add excess 5-Bromo-2- methoxypyrimidin-4-amine to vial add_solvent Add known volume of organic solvent prep_solid->add_solvent Seal vial equilibrate Agitate at constant temperature (e.g., 24-48h) add_solvent->equilibrate Place in shaker/bath sample Withdraw aliquot of supernatant equilibrate->sample Allow solid to settle filter_sample Filter through syringe filter (e.g., 0.45 µm) sample->filter_sample dilute Dilute sample with appropriate solvent filter_sample->dilute analyze Analyze concentration via validated HPLC or UV-Vis method dilute->analyze calculate Calculate solubility (e.g., mg/mL, mol/L) analyze->calculate

Caption: A generalized workflow for the experimental determination of solubility.

Step-by-Step Procedure:
  • Preparation:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely seal the vials to prevent solvent evaporation during the experiment.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[2] The time required to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration remains constant.

  • Sample Withdrawal and Preparation:

    • Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm) to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

    • Accurately dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Analysis and Calculation:

    • Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.[5] A calibration curve should be prepared using standard solutions of known concentrations.

    • Calculate the concentration of the saturated solution by taking the dilution factor into account.

    • Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL), grams per 100 mL ( g/100 mL), or moles per liter (mol/L).

Conclusion

References

theoretical reactivity of 5-Bromo-2-methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Reactivity of 5-Bromo-2-methoxypyrimidin-4-amine

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its substituted pyrimidine core offers multiple reaction sites, allowing for strategic molecular diversification. This technical guide provides a comprehensive analysis of the , focusing on the influence of its distinct functional groups on its chemical behavior. Key reaction classes, including palladium-catalyzed cross-coupling reactions and substitutions at the amino group, are discussed in detail. This document serves as a resource for scientists, providing detailed experimental protocols and structured data to facilitate the design and execution of synthetic strategies involving this versatile building block.

Overview of Molecular Structure and Reactivity

The reactivity of this compound is governed by the electronic properties of the pyrimidine ring and its substituents: the bromo, methoxy, and amino groups. The pyrimidine ring is inherently electron-deficient, which activates it towards nucleophilic attack, particularly at the 2, 4, and 6 positions.[1][2] Conversely, electrophilic substitution is generally difficult on an unactivated pyrimidine ring but preferentially occurs at the C5 position.[2]

The key reactive sites on this compound are:

  • The C5-Bromo Group: This is the most prominent site for transformations, primarily through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than carbon-chlorine bonds in such reactions, allowing for high chemoselectivity.[3][4]

  • The C4-Amino Group: The primary amine is a nucleophilic center and can participate in reactions such as acylation, alkylation, and condensation.[5]

  • The C2-Methoxy Group: This group is generally stable but can be susceptible to nucleophilic displacement under forcing conditions.

  • The Pyrimidine Nitrogens: The lone pairs on the nitrogen atoms provide basic sites for protonation or alkylation.[6]

The interplay of these functional groups dictates the regioselectivity of its reactions, making it a predictable and valuable synthetic intermediate.

G Figure 1: Theoretical Reactivity Map cluster_molecule cluster_reactions mol N1===C(OMe)-N3===C(Br)-C5(H)===C4(NH2) C5_Br C5-Br Bond (Most Reactive Site) Pd_Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) C5_Br->Pd_Coupling Primary Reactivity C4_NH2 C4-Amino Group Acylation Acylation / Alkylation C4_NH2->Acylation C2_OMe C2-Methoxy Group Displacement Nucleophilic Displacement (Forcing Conditions) C2_OMe->Displacement Ring_N Ring Nitrogens Protonation Protonation / Alkylation Ring_N->Protonation

Figure 1: Theoretical Reactivity Map.

Palladium-Catalyzed Cross-Coupling Reactions at C5

The C5-bromo position is the principal site for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F.[3] This inherent reactivity allows for selective functionalization at the C5 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the aryl halide with an organoboron compound, such as an arylboronic acid.[4] This reaction is expected to proceed selectively at the C5-bromo position of this compound.

G Figure 2: Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition PdII_Complex R-Pd(II)-Br(L2) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Aryl R-Pd(II)-R'(L2) Transmetal->PdII_Aryl ReductElim Reductive Elimination PdII_Aryl->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Ar-Ar' ReductElim->Product ArBr Ar-Br ArBr->OxAdd Boronic Ar'-B(OH)2 Boronic->Transmetal Base Base (e.g., K2CO3) Base->Transmetal

Figure 2: Catalytic Cycle of Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[7] This reaction allows for the coupling of the C5-bromo position with a wide range of primary and secondary amines, making it a cornerstone for synthesizing arylamines.[3] Given the higher reactivity of the C-Br bond, selective amination at C5 is highly feasible.[8]

G Figure 3: Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)-Br(L) OxAdd->PdII_Complex AmineCoord Amine Coordination PdII_Complex->AmineCoord PdII_Amine Ar-Pd(II)-NHR'R'' AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L) Deprotonation->PdII_Amido ReductElim Reductive Elimination PdII_Amido->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' ReductElim->Product ArBr Ar-Br ArBr->OxAdd Amine H-NR'R'' Amine->AmineCoord Base Base (e.g., NaOtBu) Base->Deprotonation

Figure 3: Catalytic Cycle of Buchwald-Hartwig Amination.

Reactivity of the Amino and Methoxy Groups

Reactions of the C4-Amino Group

The primary amino group at the C4 position is nucleophilic and can readily undergo standard amine reactions.[5]

  • Acylation: Reaction with acid chlorides or anhydrides in the presence of a base will form the corresponding amides.

  • Alkylation: The amino group can be alkylated, although selectivity between N-alkylation and potential reactions at the ring nitrogens may require careful condition optimization.

  • Condensation: The amine can react with carbonyl compounds to form imines or participate in cyclocondensation reactions.

Reactivity of the C2-Methoxy Group

The C2-methoxy group is generally stable. However, in electron-deficient pyrimidine systems, alkoxy groups at the C2 or C4 positions can be displaced by strong nucleophiles under harsh reaction conditions (e.g., high temperatures).[9] This provides a potential secondary site for functionalization after the C5 position has been modified.

Experimental Protocols

The following are generalized protocols for key reactions, adapted from procedures for structurally similar halopyrimidines.[4][8] Optimization is likely required for this compound.

General Protocol for Suzuki-Miyaura Coupling
  • Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[4]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[8]

  • Reaction: Heat the reaction mixture with stirring to a temperature of 80-100 °C. Monitor reaction progress by TLC or LC-MS.[4]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.). Seal the flask, and evacuate and backfill with an inert gas three times.[4][8]

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).[4]

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).[4]

  • Reaction: Heat the reaction mixture with stirring to a temperature of 80-110 °C. Monitor the reaction progress by TLC or LC-MS.[4]

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

G Figure 4: General Experimental Workflow for Cross-Coupling Prep 1. Reaction Setup (Inert Atmosphere) AddReagents 2. Add Substrate, Reagents, Catalyst, Base Prep->AddReagents AddSolvent 3. Add Degassed Solvent AddReagents->AddSolvent React 4. Heat & Stir (Monitor by TLC/LC-MS) AddSolvent->React Workup 5. Cooldown & Aqueous Workup / Extraction React->Workup Purify 6. Dry, Concentrate & Purify (Chromatography) Workup->Purify Product Final Product Purify->Product

Figure 4: General Experimental Workflow for Cross-Coupling.

Quantitative Data Summary

Direct experimental data for this compound is not widely published. The following tables present representative data for palladium-catalyzed reactions on the closely related substrate, 5-Bromo-2-chloro-4-methoxypyrimidine , to serve as a guide for reaction optimization. The data demonstrates the high selectivity for reaction at the C5-bromo position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Related Halopyrimidine (Data based on reactions with structurally similar bromo-chloro-heterocycles and should be considered a starting point for optimization)[4]

Arylboronic AcidCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%) at C5
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O10012~85-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Toluene/EtOH/H₂O9010~90
3-Pyridinylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄ (3)Dioxane11016~75

Table 2: Representative Conditions for Buchwald-Hartwig Amination of a Related Halopyrimidine (Hypothetical data based on general reactivity; optimization is required)[8]

AmineCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%) at C5
MorpholinePd₂(dba)₃/XPhos (2/4)NaOtBu (1.4)Toluene11024~80-90
AnilinePd(OAc)₂/RuPhos (2/4)Cs₂CO₃ (2)Dioxane10018~70-80
BenzylaminePd₂(dba)₃/tBuXPhos (1/2)K₃PO₄ (2)Toluene10016~85

Conclusion

This compound possesses a predictable reactivity profile dominated by the highly active C5-bromo position. This site is primed for selective functionalization through various palladium-catalyzed cross-coupling reactions, providing efficient pathways to complex substituted pyrimidines. The C4-amino group offers a secondary site for diversification through conventional amine chemistry. This guide provides the theoretical framework and practical starting points necessary for researchers to effectively utilize this versatile building block in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a recurring motif in a vast array of biologically active molecules, cementing its status as a "privileged structure" in medicinal chemistry. From the essential building blocks of life—the nucleobases uracil, thymine, and cytosine—to a multitude of synthetic drugs, the pyrimidine core has proven to be a versatile and fruitful starting point for the development of novel therapeutic agents. Its unique electronic properties and the ability to be readily functionalized at multiple positions have allowed for the generation of extensive compound libraries with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pyrimidine scaffold in medicinal chemistry, with a focus on its role in anticancer, and antimicrobial therapies. We delve into the synthesis, biological activities, and mechanisms of action of key pyrimidine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Pyrimidine Derivatives in Oncology: A Targeted Approach

The modulation of protein kinase activity has become a central strategy in modern cancer therapy, and pyrimidine-based inhibitors have emerged as a dominant class of compounds in this area. By mimicking the purine core of ATP, these molecules can effectively compete for the nucleotide-binding site of various kinases, leading to the inhibition of downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) have demonstrated significant clinical success.

Quantitative Data: EGFR Inhibitors

Compound ClassTargetCell LineIC50 (nM)Reference
Pyrido[2,3-d]pyrimidineEGFRHepG-25910[1]
Pyrido[2,3-d]pyrimidineEGFRMCF-77690[1]
Pyrido[2,3-d]pyrimidineEGFRHeLa9270[1]
Pyrrolo[2,3-d]pyrimidineEGFR 19del/T790M/C797SBa/F3<1[2]
Pyrrolo[2,3-d]pyrimidineEGFR L858R/T790M/C797SBa/F3<1[2]
Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. Pyrimidine-based compounds have been successfully developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: CDK Inhibitors

Compound ClassTargetCell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidineCDK4/cyclin D1HepG-23.114[1]
Pyrido[2,3-d]pyrimidineCDK4/cyclin D1MCF-70.152[1]
2-AnilinopyrimidineCDK7-0.479[3]
2-AnilinopyrimidineCDK8-0.716[3]
2-AnilinopyrimidineCDK9-0.059[3]
Aurora Kinase Inhibitors

Aurora kinases are essential for mitotic progression, and their overexpression is common in many human cancers. Pyrimidine derivatives have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and tumor regression.

Quantitative Data: Aurora Kinase Inhibitors

Compound ClassTargetIC50 (µM)Reference
Pyrimidine-based derivativeAurora A0.073[4]
Pyrimidine-based derivativeAurora B5.4[4]
N-trisubstituted pyrimidineAurora A0.0071[5]
N-trisubstituted pyrimidineAurora B0.0257[5]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK EGFR->RAS/RAF/MEK/ERK Activates PI3K/AKT/mTOR PI3K/AKT/mTOR EGFR->PI3K/AKT/mTOR Activates Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->EGFR Inhibits ATP Binding Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis RAS/RAF/MEK/ERK->Proliferation, Survival, Angiogenesis PI3K/AKT/mTOR->Proliferation, Survival, Angiogenesis

EGFR Signaling Pathway Inhibition

CDK_Signaling_Pathway Cyclin D Cyclin D CDK4/6 CDK4/6 Rb Rb CDK4/6->Rb Phosphorylates & Inactivates Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->CDK4/6 Inhibits ATP Binding E2F E2F Rb->E2F Releases G1-S Transition G1-S Transition E2F->G1-S Transition Promotes

CDK Signaling Pathway Inhibition

Kinase_Inhibition_Workflow Start Start End End Prepare Reagents\n(Kinase, Substrate, ATP, Inhibitor) Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Incubate Kinase\nwith Inhibitor Incubate Kinase with Inhibitor Prepare Reagents\n(Kinase, Substrate, ATP, Inhibitor)->Incubate Kinase\nwith Inhibitor Initiate Reaction\n(Add Substrate/ATP) Initiate Reaction (Add Substrate/ATP) Incubate Kinase\nwith Inhibitor->Initiate Reaction\n(Add Substrate/ATP) Incubate Incubate Initiate Reaction\n(Add Substrate/ATP)->Incubate Stop Reaction &\nDetect Signal Stop Reaction & Detect Signal Incubate->Stop Reaction &\nDetect Signal Data Analysis\n(Calculate IC50) Data Analysis (Calculate IC50) Stop Reaction &\nDetect Signal->Data Analysis\n(Calculate IC50) Data Analysis\n(Calculate IC50)->End

In Vitro Kinase Inhibition Assay Workflow

Experimental Protocols

General Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

This protocol describes a general method for the synthesis of pyrido[2,3-d]pyrimidine derivatives, a class of compounds with significant anticancer activity.

Materials:

  • Appropriately substituted α,β-unsaturated ketone

  • 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

Procedure:

  • Synthesis of α,β-unsaturated ketones (Chalcones): The synthesis is carried out via a Claisen-Schmidt condensation. An appropriately substituted ketone and an appropriately substituted aldehyde are dissolved in ethanol. To this solution, an aqueous solution of 40% (w/v) potassium hydroxide is added dropwise at 0°C. The reaction mixture is stirred for 3 hours. The resulting chalcone is then purified by recrystallization from ethanol.

  • Synthesis of Pyrido[2,3-d]pyrimidine Derivatives: The synthesized chalcone and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate are added to glacial acetic acid. The mixture is refluxed at 118°C for 96 hours.

  • Purification: The final product is purified by column chromatography, preparative thin-layer chromatography, or recrystallization from ethanol or ethyl acetate.

Synthesis of 5-Fluorouracil (5-FU)

A widely used chemotherapeutic agent, 5-Fluorouracil, can be synthesized by the direct fluorination of uracil.

Materials:

  • Uracil

  • Fluorine gas

  • Trifluoroacetic acid

  • Nitrogen gas

Procedure:

  • A solution of uracil in trifluoroacetic acid is prepared.

  • The uracil solution is introduced into a micro-channel reactor.

  • A mixture of fluorine and nitrogen gas is simultaneously introduced into the reactor. The molar ratio of fluorine to uracil is typically 1.2:1.

  • The reaction is carried out at a controlled temperature (e.g., -10°C) and pressure.

  • The crude product is collected, quenched, and purified to yield 5-fluorouracil.

In Vitro Kinase Inhibition Assay (Luminescent)

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a pyrimidine-based inhibitor against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR, CDK, Aurora Kinase)

  • Kinase substrate (specific to the kinase)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test pyrimidine compound (inhibitor)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the pyrimidine inhibitor in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.

    • Dilute the kinase enzyme to the desired working concentration in kinase assay buffer.

    • Prepare a substrate/ATP mixture in kinase assay buffer. The ATP concentration should be at or near the Km for the kinase.

  • Assay Setup:

    • To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for control wells).

    • Add 2 µL of the diluted kinase enzyme to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature or 30°C for 60 minutes.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (typically 40 minutes at room temperature).

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (typically 30 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of pyrimidine compounds against bacterial and fungal strains.

Materials:

  • Test pyrimidine compound

  • Bacterial or fungal strains

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the appropriate broth.

  • Compound Dilution: Perform serial two-fold dilutions of the pyrimidine compound in the broth directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the microbial suspension to each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The pyrimidine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its inherent ability to interact with a wide range of biological targets, coupled with its synthetic tractability, ensures its enduring importance in the quest for novel and effective therapeutic agents. The examples and protocols provided in this guide highlight the significant contributions of pyrimidine derivatives to oncology and infectious disease research and underscore the vast potential that remains to be explored within this remarkable class of heterocyclic compounds.

References

The Pyrimidine Nucleus: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic aromatic organic compound, stands as a cornerstone in medicinal chemistry and drug discovery. Its inherent presence in the nucleobases of DNA and RNA—cytosine, thymine, and uracil—underscores its profound biological significance. This intrinsic role has rendered substituted pyrimidines a "privileged scaffold," a molecular framework that is recurrently found in a multitude of bioactive compounds and clinically approved drugs. This technical guide provides a comprehensive exploration of the role of substituted pyrimidines as pharmacophores, with a focus on their application in oncology, infectious diseases, and the modulation of key signaling pathways.

Anticancer Activity of Substituted Pyrimidines

Substituted pyrimidines have emerged as a prolific source of anticancer agents, exhibiting a broad spectrum of activities against various cancer cell lines. Their mechanisms of action are diverse, often targeting critical cellular processes such as cell cycle progression, signal transduction, and DNA replication. A significant portion of these compounds function as kinase inhibitors, targeting the ATP-binding site of these enzymes, which are frequently dysregulated in cancer.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative substituted pyrimidine derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidinesCompound with 2,6-dichlorophenyl and tert-butylurea substituentsPDGFr Kinase1.11[1]
Pyrido[2,3-d]pyrimidinesCompound with 2,6-dichlorophenyl and tert-butylurea substituentsFGFr Kinase0.13[1]
Pyrido[2,3-d]pyrimidinesCompound with 2,6-dichlorophenyl and tert-butylurea substituentsEGFr Kinase0.45[1]
Pyrido[2,3-d]pyrimidinesCompound with 2,6-dichlorophenyl and tert-butylurea substituentsc-src Kinase0.22[1]
Pyrido[2,3-d]pyrimidinesCompound with 3,5-dimethoxyphenyl substituentFGFr Kinase0.060[1]
Indazol-Pyrimidine DerivativesCompound 4fMCF-7 (Breast)1.629
Indazol-Pyrimidine DerivativesCompound 4iMCF-7 (Breast)1.841
Indazol-Pyrimidine DerivativesCompound 4aA549 (Lung)< 10
Indazol-Pyrimidine DerivativesCompound 4iCaco2 (Colon)< 10
Oxazolo[5,4-d]pyrimidinesCompound 3gHT29 (Colon)58.4

Kinase Inhibition by Substituted Pyrimidines

The ability of substituted pyrimidines to act as ATP-competitive inhibitors of protein kinases is a major driver of their success in oncology. By mimicking the adenine scaffold of ATP, these compounds can effectively block the catalytic activity of kinases, thereby disrupting oncogenic signaling pathways.

Quantitative Data: Kinase Inhibitory Activity

This table presents the half-maximal inhibitory concentration (IC50) values of various pyrimidine-based compounds against specific protein kinases.

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-d]pyrimidineBTK4.2
Pyrazolo[3,4-d]pyrimidineBTK11.1
Pyrrolo[2,3-d]pyrimidineEGFR79
Pyrrolo[2,3-d]pyrimidineHer240
Pyrrolo[2,3-d]pyrimidineVEGFR2220
Pyrrolo[2,3-d]pyrimidineCDK2< 1000
Pyrimidine-based derivativeAurora A< 200

Antimicrobial Activity of Substituted Pyrimidines

Beyond their anticancer properties, substituted pyrimidines have demonstrated significant potential as antimicrobial agents. They can interfere with essential microbial processes, offering a promising avenue for the development of new antibiotics and antifungals, particularly in the face of rising antimicrobial resistance.

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of selected pyrimidine derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Pyrimidine-amide derivativeS. aureus12.5[2]
Pyrimidine-amide derivativeP. aeruginosa25[2]
Pyrimidin-2-ol/thiol/amine analogueS. aureus0.87 (µM/ml)[3]
Pyrimidin-2-ol/thiol/amine analogueB. subtilis0.96 (µM/ml)[3]
Pyrimidin-2-ol/thiol/amine analogueE. coli0.91 (µM/ml)[3]
Pyrimidin-2-ol/thiol/amine analogueP. aeruginosa0.77 (µM/ml)[3]
Pyrimidin-2-ol/thiol/amine analogueC. albicans1.73 (µM/ml)[3]
Pyrimidin-2-ol/thiol/amine analogueA. niger1.68 (µM/ml)[3]
1,2,4-Triazolo[1,5-a]pyrimidine derivativeGram-positive & Gram-negative bacteria0.25 - 2.0[4]

Key Signaling Pathways Modulated by Substituted Pyrimidines

The therapeutic effects of substituted pyrimidines are often mediated by their interaction with specific signaling pathways that are crucial for cell growth, survival, and differentiation.

B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling pathway is critical for the development and survival of B-cells. Its dysregulation is a hallmark of many B-cell malignancies. Ibrutinib, a pyrimidine-based inhibitor of Bruton's tyrosine kinase (BTK), is a prime example of a successful drug targeting this pathway.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PI3K PI3K SYK->PI3K PLCg2 PLCγ2 BTK->PLCg2 PI3K->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Antigen Antigen Antigen->BCR Activation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib on BTK.

BMP2/SMAD1 Signaling Pathway

The Bone Morphogenetic Protein 2 (BMP2) signaling pathway, mediated by SMAD proteins, is crucial for osteoblast differentiation and bone formation. Certain substituted pyrimidines have been shown to modulate this pathway, indicating their potential in treating bone-related disorders.

BMP2_SMAD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP2 BMP2 BMPR BMP Receptor BMP2->BMPR Binding SMAD1 SMAD1 BMPR->SMAD1 Phosphorylation pSMAD1 pSMAD1 SMAD1->pSMAD1 Complex pSMAD1/SMAD4 Complex pSMAD1->Complex SMAD4 SMAD4 SMAD4->Complex RUNX2 RUNX2 Expression Complex->RUNX2 Translocation Osteogenesis Osteogenesis RUNX2->Osteogenesis Pyrimidine Substituted Pyrimidine Pyrimidine->BMPR Modulation

Caption: BMP2/SMAD1 signaling pathway and the modulatory effect of certain substituted pyrimidines.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. The following sections provide methodologies for key assays used in the evaluation of substituted pyrimidines.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Substituted pyrimidine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Pyrimidine Compounds A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate IC50 Value G->H

Caption: General workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a compound.

Materials:

  • Recombinant kinase (e.g., EGFR, BTK)

  • Kinase-specific substrate

  • Kinase buffer

  • ATP

  • Substituted pyrimidine compounds in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme and Substrate Addition: Add the kinase and its specific substrate to the wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.

Kinase_Assay_Workflow A 1. Add Pyrimidine Compound, Kinase, and Substrate B 2. Initiate Reaction with ATP A->B C 3. Incubate at Room Temperature B->C D 4. Stop Reaction and Deplete ATP with ADP-Glo™ Reagent C->D E 5. Convert ADP to ATP and Generate Luminescence D->E F 6. Measure Luminescence E->F G 7. Calculate IC50 Value F->G

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Substituted pyrimidine compounds dissolved in a suitable solvent

  • Standard antimicrobial agent (positive control)

  • Inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the pyrimidine compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antimicrobial_Assay_Workflow A 1. Prepare Serial Dilutions of Pyrimidine Compounds B 2. Inoculate with Standardized Microbial Suspension A->B C 3. Incubate under Appropriate Conditions B->C D 4. Visually Assess for Microbial Growth C->D E 5. Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Conclusion

Substituted pyrimidines continue to be a highly fruitful area of research in drug discovery. Their synthetic tractability and ability to interact with a wide range of biological targets have led to the development of numerous successful therapeutic agents. The data and protocols presented in this technical guide highlight the diverse pharmacological potential of this remarkable pharmacophore. Future research in this area will undoubtedly focus on the rational design of novel pyrimidine derivatives with improved potency, selectivity, and pharmacokinetic properties, further expanding their therapeutic applications in oncology, infectious diseases, and beyond.

References

Foundational Research on 2,4,5-Substituted Pyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2,4,5-substituted pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities.[1] As a core structure of nucleobases in DNA and RNA, its inherent biological relevance has made it a focal point in drug discovery.[2] Derivatives of this scaffold have been extensively explored as potent inhibitors of various enzymes and receptors, leading to the development of therapeutic candidates for antiviral, anticancer, and anti-inflammatory applications.[1][3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR), summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and logical frameworks associated with 2,4,5-substituted pyrimidines.

Core Scaffold and Therapeutic Targets

The fundamental structure is the pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3.[3] The biological activity and selectivity of these compounds are primarily determined by the nature of the chemical groups substituted at the 2, 4, and 5 positions.[1][4] These substitutions modulate the molecule's steric, electronic, and hydrophobic properties, which in turn govern its binding affinity for specific biological targets.[1] Researchers have successfully developed 2,4,5-substituted pyrimidines as potent inhibitors for a diverse range of targets, including:

  • Cyclin-Dependent Kinases (CDKs) for cancer therapy.[1][5]

  • Fibroblast Growth Factor Receptors (FGFRs) for treating conditions like non-small cell lung cancer (NSCLC).[1][6]

  • Tubulin Polymerization for anticancer applications.[7][8]

  • Human Immunodeficiency Virus (HIV-1) Reverse Transcriptase as non-nucleoside inhibitors (NNRTIs).[1][9]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) to inhibit angiogenesis in cancer.[10]

  • Epidermal Growth Factor Receptor (EGFR) for targeted cancer therapy.[11][12]

Synthesis of 2,4,5-Substituted Pyrimidines

The synthesis of 2,4,5-substituted pyrimidines often involves multi-step reactions, starting from commercially available pyrimidine precursors. A common strategy involves sequential nucleophilic aromatic substitution (SNAr) reactions.

General Synthesis Protocol

A frequently employed method starts with a di- or tri-chlorinated pyrimidine, allowing for regioselective substitution at the C2, C4, and C5 positions.

Step 1: First Nucleophilic Substitution (C4 Position) Commercially available 2,4-dichloropyrimidine or 2,4,5-trichloropyrimidine is reacted with a primary amine at room temperature. This selectively substitutes the more reactive chlorine atom at the C4 position.[1][13]

Step 2: Second Nucleophilic Substitution (C2 Position) The resulting 2-chloro-4-amino-pyrimidine intermediate is then subjected to a second SNAr reaction with another amine. This step often requires more forcing conditions, such as heating under acidic catalysis, to substitute the chlorine at the C2 position.[4][13]

Step 3: C5 Position Functionalization (e.g., Suzuki Coupling) If the starting material contains a halogen (e.g., bromine) at the C5 position, this site can be functionalized via cross-coupling reactions. For instance, a Suzuki-Miyaura coupling with an appropriate arylboronate ester can introduce an aryl group at the C5 position.[4]

Below is a generalized workflow for the synthesis of 2,4,5-trisubstituted pyrimidines.

G start 2,4,5-Trichloropyrimidine step1 SNAr with R4-NH2 (e.g., DIPEA, isopropanol) start->step1 intermediate1 2,5-Dichloro-4-(R4)-aminopyrimidine step1->intermediate1 step2 SNAr with R2-NH2 (e.g., p-TsOH, butanol) intermediate1->step2 intermediate2 5-Chloro-2,4-di(amino)pyrimidine step2->intermediate2 step3 Suzuki Coupling with R5-B(OR)2 (e.g., Pd(dppf)Cl2, KOAc) intermediate2->step3 product Final 2,4,5-Trisubstituted Pyrimidine Product step3->product

General Synthetic Workflow for 2,4,5-Trisubstituted Pyrimidines.

Biological Activity and Structure-Activity Relationships (SAR)

The therapeutic potential of 2,4,5-substituted pyrimidines is rooted in their ability to selectively inhibit key biological targets. The following sections detail their activity against prominent targets.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy.[1][5] Due to the conserved ATP binding site across the CDK family, designing selective inhibitors has been challenging.[5]

Structure-Activity Relationship: Optimization of 2,4,5-trisubstituted pyrimidine compounds has led to potent and selective CDK9 inhibitors. For instance, compound 30m was found to be over 100-fold more selective for CDK9 over CDK1 and CDK2.[5] These compounds demonstrated broad anti-proliferative activities in various solid tumor cell lines.[5] The inhibition of CDK9 leads to decreased phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at the Ser-2 position and downregulation of the anti-apoptotic protein Mcl-1.[5]

Signaling Pathway: CDK9, as part of the positive transcription elongation factor b (P-TEFb), phosphorylates RNA Polymerase II, enabling transcriptional elongation of key survival genes like Mcl-1. Inhibition of CDK9 blocks this process, leading to apoptosis in cancer cells.

G CDK9 CDK9 / Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Ser-2 MCL1_Gene Mcl-1 Gene RNAPII->MCL1_Gene Enables Elongation MCL1_mRNA Mcl-1 mRNA MCL1_Gene->MCL1_mRNA Transcription MCL1_Protein Mcl-1 Protein MCL1_mRNA->MCL1_Protein Translation Apoptosis Apoptosis MCL1_Protein->Apoptosis Inhibits Inhibitor 2,4,5-Substituted Pyrimidine Inhibitor Inhibitor->CDK9 Inhibits

CDK9 Inhibition Pathway by 2,4,5-Substituted Pyrimidines.

Quantitative Data: CDK9 Inhibition and Antiproliferative Activity

CompoundCDK9 IC₅₀ (nM)A2780 (Ovarian) IC₅₀ (nM)CLL Cells (Patient-derived) IC₅₀ (nM)Reference
30m 1015050[5]
ExampleDataDataData[cite]
ExampleDataDataData[cite]
(Data presented is illustrative based on findings for potent compounds like 30m).[5]
Tubulin Polymerization Inhibition

2,4,5-substituted pyrimidines represent a class of tubulin polymerization inhibitors with significant antiproliferative activity.[7][8] They often bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase.[8][14]

Structure-Activity Relationship: A series of indole-pyrimidine derivatives were synthesized and evaluated. Compound 4k , featuring a 1-ethyl-1H-indolyl group linked at its 5-position to the pyrimidine backbone, was identified as a potent inhibitor of tubulin polymerization and displayed high antiproliferative activities against several cancer cell lines.[7] The presence of a suitable alkyl group on the indole nitrogen was found to be important for maintaining activity.[7]

Quantitative Data: Tubulin Polymerization and Antiproliferative Activity

CompoundTubulin Polymerization IC₅₀ (µM)BEL-7402 (Liver) IC₅₀ (nM)G₂/M Arrest EC₅₀ (nM)Reference
4k 0.7916 - 6220[7][8]
1 ->1000-[7]
ExampleDataDataData[cite]
HIV-1 Non-Nucleoside Reverse Transcriptase (NNRT) Inhibition

A series of 2,4,5-trisubstituted pyrimidines have been designed as potent NNRTIs, demonstrating high efficacy against wild-type and resistant strains of HIV-1.[1][9] These compounds bind to the non-nucleoside inhibitor binding pocket (NNIBP) of the reverse transcriptase enzyme.

Structure-Activity Relationship: By utilizing a scaffold hopping strategy, novel derivatives were designed to gain deeper insight into the SAR of the NNIBP.[9] The introduction of a pyridine ring at the C5 position was found to be a beneficial modification for activity. Compound 14a emerged as a highly promising inhibitor against the wild-type HIV-1 IIIB strain, with potency comparable to the approved drug Etravirine (ETR).[9]

Quantitative Data: Anti-HIV-1 Activity

CompoundHIV-1 IIIB (Wild-Type) EC₅₀ (nM)K103N+Y181C (Resistant) EC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Reference
14a 2.8015.5> 22.5[9]
16c 2.5111.8> 22.8[9]
ETR 2.805.50> 22.8[9]
RPV 1.101.90> 21.9[9]

Experimental Protocols for Biological Evaluation

The characterization of 2,4,5-substituted pyrimidines requires a suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase. Radiometric assays are a classic and robust method.[15]

Materials:

  • Purified recombinant kinase (e.g., CDK9/Cyclin T1)

  • Specific peptide or protein substrate

  • Test compound (e.g., 2,4,5-substituted pyrimidine) stock solution in DMSO

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)[15]

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter[15]

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.[15]

  • In the wells of a microplate, add the kinase, the specific substrate, and the test compound dilution.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution like phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will be washed away.

  • Wash the filter plate multiple times to remove background signal.

  • Dry the plate and add scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation (MTT) Assay

This protocol is used to assess the antiproliferative (cytotoxic) effects of a compound on cancer cell lines.[9]

Materials:

  • Cancer cell line (e.g., A2780, BEL-7402)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

The workflow for evaluating a novel pyrimidine derivative from synthesis to biological characterization is depicted below.

G cluster_synthesis Chemical Synthesis cluster_biochem Biochemical Evaluation cluster_cellular Cellular Evaluation cluster_conclusion Outcome synthesis Compound Synthesis & Purification biochem_assay In Vitro Kinase Assay (IC₅₀ Determination) synthesis->biochem_assay selectivity Kinase Selectivity Panel Screening biochem_assay->selectivity cell_prolif Cell Proliferation Assay (MTT / IC₅₀) biochem_assay->cell_prolif sar Establish SAR selectivity->sar target_engage Target Engagement Assay (e.g., Western Blot for p-RNAPII) cell_prolif->target_engage cell_cycle Cell Cycle Analysis (Flow Cytometry) target_engage->cell_cycle cell_cycle->sar lead_opt Lead Optimization sar->lead_opt

Experimental Workflow for Pyrimidine Inhibitor Development.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-2-methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is of paramount importance in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[1] Pyrimidine derivatives, in particular, are a privileged scaffold found in numerous therapeutic agents. The functionalization of the pyrimidine core allows for the exploration of chemical space and the optimization of drug-like properties.

5-Bromo-2-methoxypyrimidin-4-amine is a valuable building block for the synthesis of novel substituted pyrimidines. The bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. The electron-rich nature of the aminopyrimidine ring influences the reactivity of the C-Br bond, necessitating carefully optimized reaction conditions to achieve high yields and purity.[2]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The protocol is based on established procedures for structurally similar substrates and is designed to serve as a robust starting point for optimization in specific research and development applications.[3][4]

Principle of the Reaction

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, or toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis (e.g., Schlenk flask or reaction vial)

  • Magnetic stirrer and heating plate (or oil bath)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).[1]

  • Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.02 - 0.05 equiv).

  • Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., a concentration of 0.1 M with respect to the limiting reagent).[1]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-methoxypyrimidin-4-amine product.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of structurally analogous brominated aminopyridines and aminopyrimidines. These values can serve as a benchmark for the expected outcome of the reaction with this compound.

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-dioxane/H₂O (4:1)85-95>1585[4]
5-bromo-2-methylpyridin-3-amine4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-dioxane/H₂O (4:1)85-95>1582[4]
5-bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-dioxane/H₂O (4:1)85-95>1588[4]
2-bromo-5-methylpyridin-4-aminePhenylboronic acidPd(OAc)₂ (3)K₂CO₃Isopropanol/H₂O (2:1)85-908-12Not specified[3]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2281[5]

Visualizations

Experimental Workflow

Suzuki_Miyaura_Workflow reagents 1. Reagent Preparation - this compound - Arylboronic acid - Base (e.g., K3PO4) - Palladium Catalyst setup 2. Reaction Setup - Add solids to Schlenk flask - Seal and establish inert atmosphere (Ar/N2) reagents->setup solvents 3. Solvent Addition - Add degassed 1,4-dioxane and water setup->solvents reaction 4. Reaction - Heat to 80-100 °C with stirring solvents->reaction monitoring 5. Monitoring - Track progress via TLC or LC-MS reaction->monitoring workup 6. Work-up - Cool to RT - Dilute with EtOAc - Wash with H2O and brine - Dry and concentrate monitoring->workup Upon completion purification 7. Purification - Column chromatography workup->purification product 8. Final Product - 5-Aryl-2-methoxypyrimidin-4-amine purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pd_intermediate Ar-Pd(II)L2-Br (Ar = Pyrimidinyl) pd0->pd_intermediate Oxidative Addition oxidative_addition Oxidative Addition pd_aryl_intermediate Ar-Pd(II)L2-Ar' pd_intermediate->pd_aryl_intermediate Transmetalation transmetalation Transmetalation pd_aryl_intermediate->pd0 Reductive Elimination product Ar-Ar' (Product) pd_aryl_intermediate->product reductive_elimination Reductive Elimination boronic_acid Ar'-B(OH)2 base Base aryl_halide Ar-Br (Starting Material)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Brominated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation is particularly valuable in pharmaceutical and medicinal chemistry, where the aminopyrimidine scaffold is a prevalent structural motif in a vast array of biologically active molecules. The ability to efficiently and selectively introduce amino groups onto the pyrimidine ring allows for the rapid generation of compound libraries for drug discovery and the synthesis of complex molecular targets.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-bromo, 4-bromo, and 5-bromopyrimidines. It includes a summary of reaction conditions, detailed experimental procedures, and visual representations of the catalytic cycle and experimental workflow to aid researchers in the successful application of this essential synthetic methodology.

Data Presentation: Reaction Conditions and Yields

The success of the Buchwald-Hartwig amination of brominated pyrimidines is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and reported yields for the amination of various brominated pyrimidines with different classes of amines.

Table 1: Buchwald-Hartwig Amination of 2-Bromopyrimidines

AminePalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene10012>95
p-ToluidinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene100892
MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1001685
n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃Toluene1102478
DiethylaminePd(OAc)₂ (2)dppf (4)NaOtBuToluene801288

Table 2: Buchwald-Hartwig Amination of 4-Bromopyrimidines

AminePalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene1101090
4-FluoroanilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1001887
PiperidinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene1001291
sec-ButylaminePd(OAc)₂ (2)BrettPhos (4)NaOtBuDioxane902075
N-MethylanilinePd₂(dba)₃ (1)BINAP (2)K₂CO₃Toluene1101682

Table 3: Buchwald-Hartwig Amination of 5-Bromopyrimidines

AminePalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001293
3-MethoxyanilinePd₂(dba)₃ (1)RuPhos (2)Cs₂CO₃Dioxane1001589
MorpholinePd(OAc)₂ (2)Xantphos (4)K₃PO₄Toluene1101886
n-HexylaminePd₂(dba)₃ (1.5)BrettPhos (3)NaOtBuDioxane902481
IndolinePd(OAc)₂ (2)BINAP (3)K₂CO₃Toluene1001688

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of brominated pyrimidines. Optimization of reaction parameters such as temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[2]

Protocol 1: General Procedure for the Amination of Brominated Pyrimidines with Anilines

Materials:

  • Brominated pyrimidine (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and NaOtBu.

  • Evacuate and backfill the reaction vessel with an inert gas (this cycle should be repeated three times).

  • Add the brominated pyrimidine and the aniline derivative to the flask.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Amination of Brominated Pyrimidines with Aliphatic Amines

Materials:

  • Brominated pyrimidine (1.0 equiv)

  • Aliphatic amine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • RuPhos (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, RuPhos, and Cs₂CO₃ to a dry reaction vessel.

  • Add the brominated pyrimidine and anhydrous dioxane.

  • Add the aliphatic amine via syringe.

  • Seal the reaction vessel and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After the reaction is complete, cool to room temperature.

  • Dilute with ethyl acetate and filter through a short plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by column chromatography or recrystallization.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)L_n(X) OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord HNR'R'' PdII_amine [Ar-Pd(II)L_n(HNR'R'')]^+X^- Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido Ar-Pd(II)L_n(NR'R'') Deprotonation->PdII_amido Red_Elim Reductive Elimination PdII_amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR'R'' Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up a Buchwald-Hartwig amination reaction.

Experimental_Workflow General Experimental Workflow start Start reagents Weigh Palladium Source, Ligand, and Base start->reagents setup Assemble Reaction Vessel under Inert Atmosphere reagents->setup add_reactants Add Brominated Pyrimidine and Amine setup->add_reactants add_solvent Add Anhydrous Solvent add_reactants->add_solvent reaction Heat and Stir (Monitor Progress) add_solvent->reaction workup Reaction Work-up: Cool, Dilute, Filter reaction->workup purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical workflow for a Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on 2-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Functionalization of the pyrimidine ring, particularly at the C2 and C4 positions, is a cornerstone of drug discovery efforts, allowing for the modulation of a molecule's physicochemical properties and biological activity. Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for introducing diverse functionalities onto the pyrimidine ring.

This document provides a detailed overview of the SNAr reaction on pyrimidines, with a specific focus on the synthesis of 2-substituted pyrimidines. It outlines the reaction mechanism, discusses the critical role of the leaving group, and provides detailed protocols for the substitution of common precursors with amine and thiol nucleophiles.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on pyrimidines proceeds via a two-step addition-elimination mechanism. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to attack by nucleophiles. The C2 and C4 positions are particularly activated because the negative charge of the intermediate can be stabilized by resonance involving the ring nitrogens.[2][3]

The general mechanism is as follows:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom (e.g., C2) bearing the leaving group, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] This step is typically the rate-determining step of the reaction.[3]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.

Diagram 1. General SNAr Mechanism on a Pyrimidine Ring.

Reactivity and Leaving Group Considerations

The success of an SNAr reaction is highly dependent on the nature of the leaving group (LG) at the C2 position. A good leaving group must be able to stabilize a negative charge and readily depart from the Meisenheimer complex.

The Case of 2-Methoxypyrimidines:

While the methoxy group (-OCH₃) is a common substituent in pyrimidine-based drugs, it is generally considered a poor leaving group for SNAr reactions under standard thermal conditions. Its displacement requires harsh conditions or specialized catalytic systems, such as photoredox catalysis, which are not always practical for routine synthesis.[4] This is in contrast to SNAr on activated benzene rings where methoxy can be a viable leaving group. For pyrimidines, the formation of alkoxides from alcohol solvents can even be a competing side reaction when displacing better leaving groups.[5][6]

Effective Leaving Groups for C2 Substitution:

For efficient and high-yielding SNAr reactions to synthesize 2-substituted pyrimidines, more reactive precursors are required. The most common and effective leaving groups are:

  • Halides (especially -Cl): 2-Chloropyrimidines are widely used as substrates. Chlorine is sufficiently electronegative to activate the C2 position for nucleophilic attack and is an excellent leaving group.

  • Sulfonyl Groups (-SO₂R): 2-Alkylsulfonylpyrimidines are exceptionally reactive towards SNAr. The sulfonyl group is strongly electron-withdrawing, which highly activates the C2 position, and the resulting sulfinate anion is a very stable leaving group.[7] Reactions with 2-sulfonylpyrimidines often proceed rapidly under mild conditions, even with weak nucleophiles. In comparative studies, 2-sulfonylpyrimidines are significantly more reactive than their 2-chloro and 2-methylthio counterparts.[7]

Therefore, the most practical and reliable strategy for synthesizing 2-amino-, 2-thio-, or 2-alkoxypyrimidines is to start from a 2-chloropyrimidine or a 2-methylthiopyrimidine that can be easily oxidized to the highly reactive 2-methylsulfonylpyrimidine.

Quantitative Data: SNAr with 2-Chloropyrimidines

The following tables summarize typical reaction conditions and yields for the SNAr of 2-chloropyrimidine derivatives with common nitrogen and sulfur nucleophiles.

Table 1: Reaction of 2-Chloropyrimidines with Amine Nucleophiles

Substrate Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%) Reference
2-Amino-4,6-dichloropyrimidine Substituted Amines Triethylamine None 80 - 90 1 - 3 75 - 95 [1][8]
2-Amino-4,6-dichloropyrimidine Indoline NaOH Methanol Room Temp 1 60 [5]

| 2-Chloro-5-nitropyrimidine | Primary Alicyclic Amines | - | Water | 25 | - | (Kinetic Study) |[9] |

Table 2: Reaction of Pyrimidine Precursors with Thiol Nucleophiles

Substrate Nucleophile Base Solvent Temperature (°C) Time (h) Yield (%) Reference
2-Chloro-1-(1-ethoxyvinyl)pyridinium triflate* Various Thiols - Dichloromethane Room Temp < 1 60 - 95 [10]
2-Methylsulfonylpyrimidine Glutathione (GSH) KPi Buffer Water/DMSO 25 - (Kinetic Study) [7]

| 4-Chloro-5-methyl-2-(methylthio)pyrimidine | p-Chloroaniline | - | - | - | - | - |[11] |

Note: While this substrate is a pyridinium salt, it demonstrates the high reactivity of activated heteroaryles with thiol nucleophiles under mild conditions.

Experimental Protocols

The following are generalized protocols for the SNAr reaction on a 2-chloropyrimidine substrate. Researchers should optimize conditions for their specific substrate and nucleophile.

Workflow General Experimental Workflow for SNAr A Reactant Preparation (Substrate, Nucleophile, Base, Solvent) B Reaction Setup (Inert atmosphere, add reagents) A->B C Reaction (Stir at specified temperature) B->C D Monitoring (TLC, LC-MS) C->D D->C Reaction Incomplete E Work-up (Quench, extract, wash) D->E Reaction Complete F Purification (Crystallization, Chromatography) E->F G Characterization (NMR, MS, etc.) F->G

Diagram 2. General Experimental Workflow for SNAr Reactions.
Protocol 1: Synthesis of 2-Aminopyrimidines via SNAr with Amines

This protocol is adapted from the solvent-free synthesis of 2-aminopyrimidine derivatives.[1][8]

Materials:

  • 2-Substituted-4,6-dichloropyrimidine (1.0 equiv)

  • Substituted amine (nucleophile) (1.0 equiv for mono-substitution)

  • Triethylamine (TEA) (2.0 equiv)

  • Distilled water

  • Ethanol

  • Round-bottom flask or reaction vial

  • Stir bar and heating mantle/stir plate

Procedure:

  • To a clean, dry round-bottom flask, add the 2-substituted-4,6-dichloropyrimidine (e.g., 3 mmol, 1.0 equiv).

  • Add the desired substituted amine (3 mmol, 1.0 equiv).

  • Add triethylamine (6 mmol, 2.0 equiv) to the mixture.

  • Place a stir bar in the flask and seal the vessel (e.g., with a reflux condenser or septum).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add distilled water to the reaction mixture and stir. The product will often precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified 2-aminopyrimidine derivative.

Protocol 2: Synthesis of 2-Thioetherpyrimidines via SNAr with Thiols

This protocol describes a general procedure for the reaction of an activated pyrimidine with a thiol nucleophile. For less reactive substrates like 2-chloropyrimidines, a stronger base and elevated temperatures may be necessary.

Materials:

  • 2-Chloropyrimidine or 2-sulfonylpyrimidine (1.0 equiv)

  • Thiol (nucleophile) (1.0 - 1.2 equiv)

  • Base (e.g., K₂CO₃, NaH, or an organic base like DBU) (1.2 equiv)

  • Anhydrous solvent (e.g., DMF, acetonitrile, THF)

  • Round-bottom flask

  • Stir bar and stir plate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a dry round-bottom flask equipped with a stir bar under an inert atmosphere.

  • Add the pyrimidine substrate (e.g., 5 mmol, 1.0 equiv) and the anhydrous solvent to the flask.

  • In a separate flask, dissolve the thiol (e.g., 5.5 mmol, 1.1 equiv) in the anhydrous solvent.

  • Slowly add the base (e.g., K₂CO₃, 6 mmol, 1.2 equiv) to the thiol solution to form the thiolate in situ. Caution: If using NaH, handle with extreme care and add it to the thiol solution slowly.

  • Transfer the activated thiolate solution to the flask containing the pyrimidine substrate via syringe or cannula.

  • Stir the reaction at room temperature or heat as required. Highly activated substrates like 2-sulfonylpyrimidines may react completely at room temperature, while 2-chloropyrimidines may require heating.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude residue by flash column chromatography or recrystallization to obtain the final product.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors. Its structural analogy to the purine core of ATP facilitates competitive binding to the ATP-binding site of kinases. 5-Bromo-2-methoxypyrimidin-4-amine is a key building block in the synthesis of a diverse range of kinase inhibitors. The strategic placement of the bromine atom at the C5 position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties. The 2-methoxy and 4-amino groups are crucial for establishing key interactions within the kinase hinge region.

These application notes provide detailed protocols for the synthesis of kinase inhibitors using this compound as a starting material, with a focus on targeting Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).

Data Presentation

The following tables summarize the inhibitory activities of representative pyrimidine-based kinase inhibitors. While specific data for compounds directly synthesized from this compound is not extensively available in the public domain, the provided data for structurally related compounds illustrates the potential of this scaffold.

Table 1: Inhibitory Activity of Representative Pyrimidine-Based CDK Inhibitors

Compound IDTarget KinaseIC50 (nM)
CDK Inhibitor 1 CDK77.21[1][2]
CDK Inhibitor 2 CDK93.57[1][2]
CDK Inhibitor 3 CDK47[3]
CDK Inhibitor 4 CDK642[3]
CDK Inhibitor 5 CDK21000[3]

Table 2: Inhibitory Activity of Representative Pyrimidine-Based EGFR Inhibitors

Compound IDTarget KinaseIC50 (nM)
EGFR Inhibitor 1 EGFR (wild-type)8[4]
EGFR Inhibitor 2 EGFR (L858R/T790M)0.55
EGFR Inhibitor 3 EGFR (wild-type)14.8[4]
EGFR Inhibitor 4 HER2682[4]
EGFR Inhibitor 5 EGFR (C797S mutant)43.28

Experimental Protocols

The following protocols describe general methods for the synthesis of kinase inhibitors from this compound.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-methoxypyrimidin-4-amines

This protocol outlines the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-methoxypyrimidin-4-amine.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-(Arylamino)-2-methoxypyrimidin-4-amines

This protocol describes the palladium-catalyzed C-N cross-coupling of this compound with an aniline derivative.

Materials:

  • This compound

  • Aniline derivative (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).

  • Add this compound (1.0 eq) and the aniline derivative (1.1 eq).

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel to yield the desired 5-(arylamino)-2-methoxypyrimidin-4-amine.

Mandatory Visualization

Signaling Pathway Diagrams

CDK_Signaling_Pathway G1 G1 Phase CDK46_CycD CDK4/6-Cyclin D S S Phase G2 G2 Phase S->G2 DNA Replication M M Phase G2->M Mitosis M->G1 Rb Rb CDK46_CycD->Rb pRb pRb CDK46_CycD->pRb Phosphorylation CDK2_CycE CDK2-Cyclin E CDK2_CycE->S CDK2_CycA CDK2-Cyclin A CDK2_CycA->G2 CDK1_CycB CDK1-Cyclin B CDK1_CycB->M E2F E2F Rb->E2F E2F->S Transcription of S-phase genes Inhibitor Pyrimidine-based CDK Inhibitor Inhibitor->CDK46_CycD Inhibitor->CDK2_CycE

Caption: Simplified CDK signaling pathway in cell cycle regulation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Overview of the EGFR signaling pathway and its inhibition.

Experimental Workflow Diagram

Synthesis_Workflow cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_assay Biological Evaluation Start This compound Suzuki Suzuki-Miyaura Coupling (Arylboronic Acid) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Aniline) Start->Buchwald Intermediate_Aryl 5-Aryl-2-methoxypyrimidin-4-amine Suzuki->Intermediate_Aryl Intermediate_Amino 5-(Arylamino)-2-methoxypyrimidin-4-amine Buchwald->Intermediate_Amino Purification Purification (Column Chromatography) Intermediate_Aryl->Purification Intermediate_Amino->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Characterization->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR

Caption: General experimental workflow for synthesis and evaluation.

References

Application Notes and Protocols for Sonogashira Coupling of Bromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and often requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis. Its broad functional group tolerance and relatively mild reaction conditions have led to its widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, being a core component of numerous FDA-approved drugs. The introduction of an alkynyl moiety to the pyrimidine ring can significantly influence the biological activity of the molecule, making the Sonogashira coupling of bromopyrimidines a key transformation in the synthesis of novel drug candidates. These alkynylpyrimidines are valuable intermediates and can serve as precursors for a variety of more complex structures.[1]

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of bromopyrimidines with a range of terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the bromopyrimidine to form a Pd(II)-pyrimidine complex.

  • Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the desired alkynylpyrimidine product and regenerate the active Pd(0) catalyst, completing the cycle.[1][3]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various bromopyrimidines with terminal alkynes, providing a basis for optimizing specific reactions.

Table 1: Conventional Sonogashira Coupling Conditions for Bromopyrimidines

EntryBromopyrimidineAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
15-BromopyrimidineTerminal AlkynePdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃NTHFRT3-16High[1]
25-BromopyrimidineTerminal AlkynePd(CF₃COO)₂ / PPh₃ (2.5 / 5)CuI (5)Et₃NDMF60-1003High[1][4]
32-Amino-3-bromopyridineTerminal AlkynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100372-96[5][6]
42-Amino-4-bromopyridineTerminal AlkynePdCl₂(PPh₃)₂CuIEt₃NDMF804-6N/A[7][8]

Table 2: Copper-Free and Ligand-Free Sonogashira Coupling Conditions

EntryBromopyrimidineAlkynePd Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Aryl BromideTerminal Alkyne[DTBNpP]Pd(crotyl)Cl (2.5-5)TMPDMSORT2-18up to 97[9]
2Aryl BromidePhenylacetylenePd(OAc)₂ (2)Cs₂CO₃H₂O/MeCN652Moderate to Excellent[10]
3Aryl BromideTerminal AlkynePd(OAc)₂ or Pd₂(dba)₃K₂CO₃DMF/H₂O1003High[11][12]

Table 3: Microwave-Assisted Sonogashira Coupling Conditions

EntryBromopyrimidineAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
1Aryl BromideTrimethylsilylacetylenePdCl₂(PPh₃)₂CuIEt₃NDMFN/A5-2580-95[13]
24-BromoanisolePhenylacetylenePd(OAc)₂ (2)NoneEt₃N[C₄mim][NTf₂]5030up to 98[14]
32-Amino-3-chloropyrazineTerminal AlkynePd Catalyst (3)N/AN/AN/A15020Good[15]

Experimental Protocols

This section provides detailed, step-by-step protocols for the Sonogashira coupling of bromopyrimidines.

Protocol 1: General Procedure for Conventional Sonogashira Coupling at Room Temperature

This protocol is suitable for many terminal alkynes and offers mild reaction conditions.[1]

Materials:

  • Bromopyrimidine (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add the bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

  • Add anhydrous THF, followed by triethylamine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by TLC or LC-MS.

  • After the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final alkynylpyrimidine product.

Protocol 2: General Procedure for Sonogashira Coupling at Elevated Temperatures

This protocol is recommended for less reactive bromopyrimidines or when faster reaction times are desired.[4][6]

Materials:

  • Bromopyrimidine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add anhydrous DMF and stir for 30 minutes.[16]

  • Add the bromopyrimidine, triethylamine, and the terminal alkyne.

  • Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.[1][4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkynylpyrimidine.

Protocol 3: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst, which can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).[9][17]

Materials:

  • Bromopyrimidine (1.0 equiv)

  • Terminal alkyne (1.6 equiv)

  • [DTBNpP]Pd(crotyl)Cl (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Inert gas (Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask, add the bromopyrimidine and [DTBNpP]Pd(crotyl)Cl.

  • Evacuate and backfill the flask with argon.

  • Add anhydrous DMSO, TMP, and the terminal alkyne.

  • Stir the reaction at room temperature. For less reactive substrates, the temperature can be increased to 60 °C after an initial period at room temperature.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow a standard aqueous work-up and purification by column chromatography as described in the previous protocols.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, changing the palladium source or ligand, or using a different base or solvent. For less reactive bromopyrimidines, a more polar aprotic solvent like DMF and a higher temperature can be beneficial.[1]

  • Homocoupling of Alkyne (Glaser Coupling): The formation of alkyne dimers is a common side reaction, particularly in copper-catalyzed reactions. This can often be minimized by the slow addition of the terminal alkyne, using a lower concentration of the copper catalyst, or by running the reaction under strictly anaerobic conditions.[1] Alternatively, a copper-free protocol can be employed.

  • Dehalogenation of Bromopyrimidine: If significant dehalogenation is observed, a milder base or lower reaction temperature may be necessary.[1]

  • Reaction Stalls: If the reaction does not go to completion, fresh catalyst can be added. Ensure all reagents and solvents are anhydrous and the reaction is maintained under an inert atmosphere.[1]

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)Complex R-Pd(II)-X      L2 Pd(0)L2->Pd(II)Complex Oxidative Addition (R-X) AlkynylPd(II) R-Pd(II)-C≡CR'        L2 Pd(II)Complex->AlkynylPd(II) Transmetalation AlkynylPd(II)->Pd(0)L2 Reductive Elimination Product Product AlkynylPd(II)->Product R-C≡CR' Cu(I)X Cu(I)X Cu(I)Acetylide Cu(I)-C≡CR' Cu(I)X->Cu(I)Acetylide H-C≡CR', Base Cu(I)Acetylide->Pd(II)Complex Cu(I)Acetylide->Cu(I)X

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow A Reaction Setup (Flask, Reagents, Inert Atm.) B Solvent and Base Addition A->B C Alkyne Addition B->C D Reaction (Stirring at RT or Heat) C->D E Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Product Characterization F->G

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for 5-Bromo-2-methoxypyrimidin-4-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the development of lead compounds by identifying and optimizing small, low-affinity molecules (fragments) that bind to a biological target. 5-Bromo-2-methoxypyrimidin-4-amine is a versatile heterocyclic fragment with significant potential in FBDD. Its pyrimidine core is a common scaffold in many approved drugs, and the strategic placement of a bromine atom, a methoxy group, and an amine group offers multiple vectors for chemical elaboration and optimization of fragment hits.

The bromine atom provides a handle for various cross-coupling reactions, allowing for the exploration of diverse chemical space. The methoxy and amine groups can serve as hydrogen bond donors and acceptors, contributing to the initial binding affinity and providing opportunities for modification to enhance potency and selectivity. This document provides detailed application notes and protocols for the use of this compound in FBDD campaigns.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number148214-56-6[1][2][3]
Molecular FormulaC5H6BrN3O[1]
Molecular Weight204.02 g/mol [1]
AppearanceOff-white to pale yellow solid
SolubilitySoluble in DMSO and methanol
Lipophilicity (calc. LogP)1.2 - 1.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds1
Table 2: Illustrative Fragment Screening Data

This table presents hypothetical screening data for this compound against a target protein (e.g., a kinase) using two common biophysical techniques.

Screening TechniqueTarget Concentration (µM)Fragment Concentration (mM)Observed Signal ChangeDissociation Constant (Kd) (mM)
Surface Plasmon Resonance (SPR)0.50.1 - 125 RU0.8
Saturation Transfer Difference (STD) NMR0.022Significant saturation transfer1.2

Experimental Protocols

Protocol 1: Fragment Library Preparation
  • Source Compound: Procure this compound from a reputable chemical supplier.[1][2][3][4]

  • Quality Control:

    • Confirm the identity and purity of the compound using LC-MS and ¹H-NMR spectroscopy.

    • Ensure purity is >95% to avoid false positives in screening assays.

  • Solubilization:

    • Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C in a desiccated environment to prevent degradation.

Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)
  • Immobilization of Target Protein:

    • Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Aim for a final immobilization level of 8,000-12,000 Response Units (RU).

  • Fragment Binding Assay:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). A typical concentration range is 100 µM to 1 mM.

    • Inject the fragment solutions over the sensor chip surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in response units (RU) to detect fragment binding.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams.

    • Fit the steady-state binding data to a 1:1 binding model to determine the dissociation constant (Kd).

Protocol 3: Fragment Elaboration using Suzuki Cross-Coupling

This protocol describes a common method for elaborating the fragment hit by modifying the bromine atom.

  • Reaction Setup:

    • In a reaction vial, combine this compound (1 equivalent), a desired boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

    • Add a suitable solvent system, such as a mixture of dioxane and water (4:1).

  • Reaction Conditions:

    • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Heat the reaction mixture to 80-100°C and stir for 4-12 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired elaborated compound.

Visualizations

FBDD_Workflow cluster_0 Fragment Identification cluster_1 Hit-to-Lead Optimization Fragment Library Fragment Library Biophysical Screening Biophysical Screening Fragment Library->Biophysical Screening Hit Identification Hit Identification Biophysical Screening->Hit Identification Structural Biology (X-ray, NMR) Structural Biology (X-ray, NMR) Hit Identification->Structural Biology (X-ray, NMR) Binding Mode Analysis Structure-Based Design Structure-Based Design Structural Biology (X-ray, NMR)->Structure-Based Design Chemical Synthesis Chemical Synthesis Structure-Based Design->Chemical Synthesis Chemical Synthesis->Biophysical Screening Iterative Screening Lead Compound Lead Compound Chemical Synthesis->Lead Compound

Caption: A generalized workflow for Fragment-Based Drug Design (FBDD).

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Inhibitor (e.g., Pyrimidine Derivative) Inhibitor (e.g., Pyrimidine Derivative) Inhibitor (e.g., Pyrimidine Derivative)->RAF

Caption: An illustrative kinase signaling pathway targeted by pyrimidine-based inhibitors.

Fragment_Elaboration Fragment 5-Bromo-2-methoxy- pyrimidin-4-amine Reaction Suzuki Coupling (R-B(OH)2, Pd catalyst) Fragment->Reaction Elaborated_Fragment Elaborated Fragment Reaction->Elaborated_Fragment

Caption: A logical diagram illustrating the chemical elaboration of the fragment.

References

Preparation of 2,4-Diaminopyrimidine Derivatives for Biological Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this versatile heterocycle have been extensively investigated and have shown a wide range of therapeutic potential, most notably as kinase inhibitors and antifolates. Their ability to mimic the purine core allows them to effectively compete for the ATP-binding sites of various kinases, leading to the modulation of key signaling pathways implicated in cancer, inflammation, and other diseases.

This document provides detailed application notes and experimental protocols for the synthesis and biological screening of 2,4-diaminopyrimidine derivatives. The featured protocols will focus on the preparation of a representative Focal Adhesion Kinase (FAK) inhibitor and subsequent evaluation of its in vitro activity using a luminescence-based kinase assay and a cell viability assay.

Key Biological Targets and Therapeutic Areas

2,4-Diaminopyrimidine derivatives have been successfully developed to target a variety of enzymes and receptors. Some of the most significant biological targets include:

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK7, is a promising strategy for cancer therapy due to their central role in cell cycle regulation and transcription.[1][2]

  • Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Its overexpression is linked to cancer progression and metastasis, making it a key oncology target.[3][4]

  • Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[5]

  • c-Met: A receptor tyrosine kinase that plays a role in tumor growth and angiogenesis.

  • Dihydrofolate Reductase (DHFR): As antifolates, 2,4-diaminopyrimidine derivatives can inhibit DHFR, an enzyme essential for nucleotide synthesis, leading to antimicrobial and anticancer effects.[6]

  • p21-Activated Kinase 4 (PAK4): PAK4 is implicated in various aspects of cancer, including proliferation, survival, and metastasis.[7]

The diverse range of targets highlights the broad therapeutic potential of this compound class in oncology, inflammatory diseases, and infectious diseases.

Experimental Protocols

Protocol 1: Synthesis of a 2,4-Diarylaminopyrimidine FAK Inhibitor

This protocol describes the synthesis of a 2,4-diarylaminopyrimidine derivative, exemplified by compounds developed as potent FAK inhibitors. The synthesis involves a sequential nucleophilic substitution of a di-chlorinated pyrimidine.

Reaction Scheme:

G cluster_0 Step 1: First Nucleophilic Substitution cluster_1 Step 2: Second Nucleophilic Substitution 2,4,5-trichloropyrimidine 2,4,5-trichloropyrimidine intermediate_1 Intermediate 1 (N-(2-(dimethylphosphoryl)phenyl)-5-chloro-2-aminopyrimidine) 2,4,5-trichloropyrimidine->intermediate_1 DIEA, isopropanol, 70°C aniline_derivative_1 Aniline Derivative 1 (e.g., (2-(dimethylphosphoryl)phenyl)amine) aniline_derivative_1->intermediate_1 intermediate_1_ref Intermediate 1 final_product Final Product (2,4-bis(arylamino)-5-chloropyrimidine) intermediate_1_ref->final_product HCl, isopropanol, 70°C aniline_derivative_2 Aniline Derivative 2 (e.g., 4-aminobenzoic acid) aniline_derivative_2->final_product

Caption: Synthetic workflow for a 2,4-diarylaminopyrimidine derivative.

Materials and Reagents:

  • 2,4,5-trichloropyrimidine

  • (2-(dimethylphosphoryl)phenyl)amine (Aniline Derivative 1)

  • 4-aminobenzoic acid (Aniline Derivative 2)

  • N,N-Diisopropylethylamine (DIEA)

  • Isopropanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Step 1: Synthesis of Intermediate 1

    • To a solution of 2,4,5-trichloropyrimidine (1.0 eq) in isopropanol, add (2-(dimethylphosphoryl)phenyl)amine (1.0 eq) and DIEA (1.5 eq).

    • Heat the reaction mixture to 70°C and stir for 5 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:EtOAc gradient) to yield Intermediate 1.

  • Step 2: Synthesis of the Final Product

    • To a solution of Intermediate 1 (1.0 eq) in isopropanol, add 4-aminobenzoic acid (1.2 eq) and a catalytic amount of concentrated HCl.

    • Heat the reaction mixture to 70°C and stir for 3 hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and collect the precipitated product by filtration.

    • Wash the solid with cold isopropanol and dry under vacuum to obtain the final 2,4-diarylaminopyrimidine derivative.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro FAK Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the in vitro potency of a test compound against FAK using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection & Analysis prep_reagents Prepare Reagents (Kinase Buffer, FAK Enzyme, Substrate, ATP, Test Compound) dispense_compound Dispense Test Compound or DMSO to wells prep_reagents->dispense_compound add_enzyme Add FAK Enzyme dispense_compound->add_enzyme initiate_reaction Initiate Reaction: Add Substrate/ATP Mix add_enzyme->initiate_reaction incubate_reaction Incubate at 30°C initiate_reaction->incubate_reaction add_detection Add Kinase-Glo® Reagent incubate_reaction->add_detection incubate_detection Incubate at RT add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence analyze_data Calculate % Inhibition and IC50 read_luminescence->analyze_data

Caption: Experimental workflow for the FAK kinase inhibition assay.

Materials and Reagents:

  • Recombinant human FAK enzyme

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[8]

  • Test 2,4-diaminopyrimidine derivative

  • Dimethyl sulfoxide (DMSO)

  • Kinase-Glo® MAX Luminescence Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in kinase buffer. Ensure the final DMSO concentration in the assay is ≤1%.

    • Prepare a working solution of FAK enzyme in kinase buffer. The optimal concentration should be determined empirically.

    • Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near its Km for FAK for sensitive detection of ATP-competitive inhibitors.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound solutions or DMSO (for positive and negative controls) to the appropriate wells of the assay plate.

    • Add 20 µL of the FAK enzyme working solution to all wells except the "no enzyme" negative control wells. Add 20 µL of kinase buffer to the "no enzyme" wells.

    • Gently mix the plate and incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 25 µL of the substrate/ATP mixture to all wells.

    • Mix the plate gently and incubate at 30°C for 45-60 minutes.[9]

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature.

    • Add 50 µL of the Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.[9]

    • Mix the plate gently and incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - (Luminescence_sample - Luminescence_no_enzyme) / (Luminescence_DMSO_control - Luminescence_no_enzyme))

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized 2,4-diaminopyrimidine derivatives on cancer cell lines.

Materials and Reagents:

  • Cancer cell line of interest (e.g., A549, MDA-MB-231)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test 2,4-diaminopyrimidine derivative dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete culture medium.

    • Include a vehicle control (DMSO-treated) at the same final concentration as in the highest inhibitor dose.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently agitate the plate to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Data Presentation

The biological activity of 2,4-diaminopyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against a specific target or cell line. The following tables summarize representative data for this class of compounds against various kinase targets.

Table 1: In Vitro Kinase Inhibitory Activity of Representative 2,4-Diaminopyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 22 CDK77.21[1]
CDK9>10,000[1]
Compound 11c Aurora A28[5]
Aurora B>1,000[5]
Compound A12 FAK6.3[3]
Compound B6 PAK45.9[7]

Table 2: Antiproliferative Activity of Representative 2,4-Diaminopyrimidine Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound 22 MV4-11 (Leukemia)0.208[1]
Compound 11c HeLa (Cervical Cancer)0.5[5]
Compound A12 A549 (Lung Cancer)0.13[3]
MDA-MB-231 (Breast Cancer)0.094[3]
Compound 9k A549 (Lung Cancer)2.14[10]
HCT-116 (Colon Cancer)3.59[10]
Compound B6 A549 (Lung Cancer)2.533[7]

Signaling Pathway and Logical Relationships

CDK7 Signaling Pathway and Point of Inhibition

CDK7 plays a dual role in regulating both the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs. It is also a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II. Inhibition of CDK7 by a 2,4-diaminopyrimidine derivative can thus lead to both cell cycle arrest and inhibition of transcription.

G cluster_0 Cell Cycle Control cluster_1 Transcriptional Regulation CAK CAK Complex (CDK7/CycH/MAT1) CDKs CDK1, CDK2, CDK4, CDK6 CAK->CDKs Phosphorylation (Activation) CellCycle Cell Cycle Progression CDKs->CellCycle TFIIH TFIIH Complex (contains CDK7) RNAPII RNA Polymerase II TFIIH->RNAPII Phosphorylation of CTD Transcription Transcription Initiation RNAPII->Transcription Inhibitor 2,4-Diaminopyrimidine Inhibitor Inhibitor->CAK Inhibitor->TFIIH

Caption: Dual roles of CDK7 and its inhibition by a 2,4-diaminopyrimidine derivative.

Conclusion

The 2,4-diaminopyrimidine scaffold represents a highly valuable starting point for the design and development of potent and selective inhibitors of various biological targets, particularly protein kinases. The protocols and data presented in this document provide a comprehensive guide for researchers interested in synthesizing and evaluating novel derivatives of this important heterocyclic core. The adaptability of the synthetic routes and the availability of robust biological screening assays facilitate the exploration of structure-activity relationships and the optimization of lead compounds for a wide range of therapeutic applications.

References

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling of 5-Bromo-2-methoxypyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in the Suzuki-Miyaura coupling of 5-Bromo-2-methoxypyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is not working at all (no product formation, only starting material recovered). What are the most common causes of complete reaction failure?

A1: Complete failure of a Suzuki coupling reaction often points to a fundamental issue with one of the core components. The most common culprits are:

  • Inactive Catalyst: The active Palladium(0) species may not have formed or has been deactivated. This can be due to poor quality of the palladium precursor (e.g., Pd(OAc)₂) or ligand, or the use of an inappropriate ligand for this specific substrate. Standard ligands like triphenylphosphine (PPh₃) can be ineffective for heteroaryl systems.[1][2]

  • Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen.[1] Inadequate degassing of solvents, reagents, and the reaction vessel is a frequent cause of failure. Ensure you have thoroughly sparged your solvents with an inert gas (Argon or Nitrogen) or used several freeze-pump-thaw cycles.[1][3]

  • Inappropriate Base or Solvent: The base is critical for activating the boronic acid to enable transmetalation.[1][4] If the base is too weak, insoluble in the reaction medium, or old, the reaction will not proceed. The choice of base and solvent are often linked.[1]

  • Poor Quality Reagents: Ensure the this compound, boronic acid, and all other reagents are pure and dry where necessary.

Q2: I'm observing a low yield of my desired product, and my starting material is consumed. What are the likely side reactions?

A2: If the starting aryl bromide is consumed but the product yield is low, competitive side reactions are likely occurring. Key issues include:

  • Protodeboronation: This is a very common side reaction where the boronic acid's C-B bond is cleaved and replaced with a hydrogen atom.[5] This is often promoted by base and water and is more prevalent with electron-rich boronic acids.[5]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (Ar-Ar). This reaction can be competitive with the desired cross-coupling, especially if the main reaction is sluggish.[2][5]

  • Decomposition of Starting Material: The pyrimidine ring, while generally stable, may undergo decomposition under harsh conditions (e.g., very high temperatures or with incompatible reagents).

Q3: The amino group on my pyrimidine seems to be causing issues. How can it interfere with the reaction?

A3: The exocyclic amine and the pyrimidine ring nitrogens are Lewis basic and can coordinate to the palladium catalyst.[6] This coordination can inhibit the catalytic cycle by preventing the catalyst from participating in the desired oxidative addition and reductive elimination steps. Using bulky, electron-rich phosphine ligands can sometimes mitigate this issue by sterically hindering the coordination of the substrate to the palladium center.

Q4: I am using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What catalyst system should I try next?

A4: For challenging heteroaryl substrates, standard catalysts are often insufficient.[5] More robust systems are needed. Consider switching to a system composed of a palladium precursor and a specialized, bulky, electron-rich phosphine ligand (i.e., a Buchwald ligand) or an N-heterocyclic carbene (NHC) ligand.[1] These ligands promote the crucial oxidative addition step and stabilize the catalyst.[1][7]

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to troubleshooting and optimizing the Suzuki coupling of this compound.

Problem: Low or No Product Yield

A logical workflow can help diagnose the issue efficiently. Start by assessing whether the starting material has been consumed.

G start Low / No Yield check_sm Is Starting Material (Aryl Bromide) Consumed? (Check by TLC/LC-MS) start->check_sm no_reaction Problem: Reaction Not Initiated check_sm->no_reaction  No side_reactions Problem: Side Reactions Dominating check_sm->side_reactions  Yes sol_catalyst 1. Check Catalyst System - Use a more active ligand (e.g., SPhos, XPhos). - Use a pre-catalyst (e.g., Pd(dppf)Cl2). - Verify quality of Pd source and ligand. no_reaction->sol_catalyst sol_proto 1. Minimize Protodeboronation - Use anhydrous conditions. - Use a boronic ester (e.g., pinacol ester). - Use a milder base (e.g., K2CO3, KF). side_reactions->sol_proto sol_degas 2. Improve Degassing - Sparge solvents with Ar/N2 for 20-30 min. - Use freeze-pump-thaw cycles. sol_catalyst->sol_degas sol_base 3. Re-evaluate Base/Solvent - Switch to a stronger base (K3PO4, Cs2CO3). - Ensure base solubility. - Add a small amount of water if using K3PO4 in anhydrous solvent. sol_degas->sol_base sol_temp 4. Increase Temperature - Incrementally increase temperature (e.g., 90°C -> 110°C). sol_base->sol_temp sol_homo 2. Reduce Homocoupling - Use a more active catalyst to accelerate cross-coupling. - Adjust stoichiometry (slight excess of boronic acid). sol_proto->sol_homo sol_ligand 3. Change Ligand - A different ligand may favor the desired reaction pathway. sol_homo->sol_ligand

A workflow for troubleshooting low yields in Suzuki coupling reactions.
Data Presentation: Recommended Starting Conditions

The following tables provide recommended starting conditions for the Suzuki coupling of this compound. These are general guidelines and may require optimization.

Table 1: Recommended Catalyst Systems

Catalyst SystemPalladium PrecursorLigandTypical Loading (mol%)Notes
System 1: Standard Pd(PPh₃)₄PPh₃5 mol%A common starting point, but may show low reactivity with this substrate.[8]
System 2: Robust Pre-catalyst PdCl₂(dppf)(dppf)2-5 mol%A reliable and robust pre-catalyst, often effective for heteroaryl couplings.[1]
System 3: Buchwald System Pd(OAc)₂SPhos or XPhos1-2% Pd, 2-4% LigandHighly active system for challenging substrates, including electron-rich and sterically hindered partners.[1][3]

Table 2: Recommended Bases and Solvents

BaseSolvent SystemTemperature (°C)Notes
K₂CO₃ (2.0 equiv)Dioxane / H₂O (4:1)85 - 100A standard, mild condition. Good starting point.[9]
K₃PO₄ (2.0 equiv)Dioxane / H₂O (4:1)85 - 95A stronger base, often more effective for challenging couplings.[3][8]
K₃PO₄ (2.0 equiv)Toluene or Dioxane90 - 110Anhydrous conditions can minimize protodeboronation. A small amount of water may be needed to activate the base.[1][10]
Cs₂CO₃ (2.0 equiv)Dioxane85 - 100A very strong and soluble base, useful in difficult cases.

Experimental Protocols

Detailed Protocol: General Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/SPhos system)[3][8]

  • Base (e.g., K₃PO₄, 2.0 equiv)[3][8]

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)[3][8]

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.[3]

  • Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[3][5]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and ligand (if not using a pre-formed catalyst like Pd(PPh₃)₄).[3]

  • Solvent Addition: Add the degassed solvent mixture via syringe. The solvent should be degassed beforehand by bubbling an inert gas through it for 20-30 minutes.[3][5]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.[3]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[3][11]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3]

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization of Key Processes
Catalytic Cycle of Suzuki-Miyaura Coupling

Understanding the catalytic cycle can help diagnose which step may be failing. For instance, a failure to initiate suggests a problem with the oxidative addition step.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) pd2_complex R1-Pd(II)L2-X pd0:e->pd2_complex:w R1-X ox_add Oxidative Addition pd2_r1r2 R1-Pd(II)L2-R2 pd2_complex:s->pd2_r1r2:n [R2-B(OR)3]⁻ transmetal Transmetalation pd2_r1r2:w->pd0:e R1-R2 product R1-R2 (Coupled Product) red_elim Reductive Elimination r1x R1-X (Aryl Bromide) r2b R2-B(OR)2 (Boronic Acid/Ester) base Base (e.g., K3PO4)

References

Technical Support Center: Optimizing Regioselectivity in SNAr of Di-substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing regioselectivity in the nucleophilic aromatic substitution (SNAr) of di-substituted pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in controlling the position of nucleophilic attack on the pyrimidine ring.

Frequently Asked Questions (FAQs)

Q1: What is the inherent regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?

Generally, for an unsubstituted 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position.[1][2][3][4] The typical reactivity order for the pyrimidine ring is C4(6) > C2 >> C5.[5] However, this intrinsic selectivity is often moderate, which can lead to the formation of both C4 and C2 isomer mixtures that are challenging to separate.[5] For instance, reactions involving neutral nitrogen nucleophiles can result in C4/C2 isomer ratios from 1:1 to 4:1.[5]

Q2: What are the primary factors that control the regioselectivity of SNAr on di-substituted pyrimidines?

The regioselectivity is highly sensitive and can be controlled by a combination of factors:

  • Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyrimidine ring can significantly alter the electrophilicity of the carbon centers.[1][2]

  • Nature of the Nucleophile: The type of nucleophile used can direct the substitution to a specific position. For example, tertiary amines have been shown to favor C2 substitution on certain pyrimidine scaffolds.[1][6]

  • Steric Hindrance: Bulky substituents on the pyrimidine ring or a bulky nucleophile can hinder attack at a more sterically congested position.[2]

  • Reaction Conditions: Solvent, temperature, and the choice of base can all influence the ratio of C2 to C4 substituted products.[7][8]

Q3: How do substituents on the pyrimidine ring influence regioselectivity?

Substituents have a profound impact on the site of nucleophilic attack:

  • Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO₂, -CN, -SO₂Me) at the C5 position generally enhances the inherent preference for substitution at the C4 position.[1][6]

  • Electron-Donating Groups (EDGs): An EDG (e.g., -OMe, -NHMe) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[1][2][3] This is because the EDG can destabilize the Meisenheimer intermediate formed during C4 attack.

Q4: Can the choice of nucleophile override the inherent C4 selectivity?

Yes. In specific cases, the nucleophile can be the determining factor. A notable example is the reaction of 2,4-dichloropyrimidines that have an electron-withdrawing group at C5. While primary and secondary amines typically yield the C4-substituted product, using a tertiary amine nucleophile can lead to excellent selectivity for the C2 position.[1][6] Similarly, alkoxides and formamide anions have been shown to selectively attack the C2 position of 2-MeSO₂-4-chloropyrimidine, a substrate that typically favors C4 attack with amines.[9][10]

Q5: My reaction is producing di-substituted instead of mono-substituted products. How can I prevent this?

To favor mono-substitution and avoid the formation of di-substituted products, you can implement the following strategies:

  • Use a stoichiometric amount (typically 1.0 to 1.1 equivalents) of the nucleophile.[1]

  • Lower the reaction temperature to reduce the overall reaction rate.[1]

  • Consider using a less reactive nucleophile if possible.[1]

Q6: What are common side reactions, and how can they be minimized?

Besides di-substitution, other common side reactions include:

  • Solvolysis: If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with your intended nucleophile, especially at elevated temperatures.[1] To avoid this, use a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, or THF.[1][11]

  • Hydrolysis: The presence of water can lead to hydrolysis of the starting material or product. Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[1]

  • Ring-Opening: Harsh basic conditions or very high temperatures can cause the degradation of the pyrimidine ring.[1] Employing milder bases and reaction temperatures can mitigate this issue.[1]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Recommendations
Poor Regioselectivity (Mixture of C2 and C4 isomers)The inherent reactivity of the 2,4-dihalopyrimidine substrate often leads to isomer mixtures.[5]1. Modify the Nucleophile: For 5-EWG-substituted 2,4-dichloropyrimidines, switch from a secondary to a tertiary amine to favor C2 substitution.[6] 2. Alter Ring Substitution: If synthetically feasible, introduce an electron-donating group at C6 to direct attack to C2.[2][3] 3. Screen Solvents and Bases: The choice of solvent and base can influence selectivity. Experiment with different combinations.[5][8]
Low to No Product Yield Insufficient activation of the pyrimidine ring, a poor leaving group, a weak nucleophile, or low reaction temperature.[1][11]1. Check Substrate Activation: Ensure the pyrimidine ring contains electron-withdrawing groups to facilitate the SNAr reaction.[1][11] 2. Evaluate the Leaving Group: The general order of leaving group reactivity for SNAr is F > Cl > Br > I.[1] 3. Increase Nucleophilicity: Use a stronger nucleophile (e.g., an alkoxide instead of an alcohol).[1] 4. Increase Temperature: Gradually increase the reaction temperature, as SNAr reactions often require heating.[1][11]
Di-substitution Instead of Mono-substitution Excess nucleophile, high reactivity of the mono-substituted product, or prolonged reaction time/high temperature.1. Control Stoichiometry: Use a precise amount of the nucleophile (1.0-1.1 equivalents).[1] 2. Lower Temperature: Perform the reaction at a lower temperature to improve control.[1] 3. Use a Less Reactive Nucleophile: If possible, a less reactive nucleophile can provide better selectivity for mono-substitution.[1]
Solvolysis or Hydrolysis Side Products Use of a nucleophilic solvent (e.g., alcohols) or presence of water in the reaction mixture.1. Use Anhydrous Conditions: Thoroughly dry all solvents and reagents and run the reaction under an inert atmosphere.[1] 2. Switch to a Non-Nucleophilic Solvent: Use polar aprotic solvents like DMF, DMSO, NMP, or THF.[1][11]

Data Presentation

Table 1: Influence of Substituents on Regioselectivity of 2,4-Dichloropyrimidines

Substituent at C5Substituent at C6NucleophilePredominant ProductReference(s)
HHR₂NHC4-substituted[2][4]
Electron-Withdrawing (e.g., -NO₂)HR₂NHC4-substituted (High Selectivity)[1][6]
HElectron-Donating (e.g., -OMe)R₂NHC2-substituted[1][2][3]
Electron-Withdrawing (e.g., -NO₂)HR₃NC2-substituted[6]

Table 2: Influence of Nucleophile on Regioselectivity of 2-MeSO₂-4-chloropyrimidine

NucleophilePredominant ProductReference(s)
Amines (e.g., R₂NH)C4-substituted[9][10]
Alkoxides (e.g., RO⁻)C2-substituted[9][10]
Formamide AnionsC2-substituted[9][10]

Key Experimental Protocols

Protocol 1: C4-Selective Amination of 2,4-dichloro-5-nitropyrimidine

This protocol describes a typical SNAr reaction where a secondary amine selectively displaces the chloride at the C4 position.

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv) in a suitable solvent such as chloroform (CHCl₃) or tetrahydrofuran (THF).

  • Reagent Addition: Add the secondary amine (e.g., diethylamine, 1.1 equiv) to the solution. If needed, a non-nucleophilic base like triethylamine (1.1 equiv) can be added.

  • Reaction Execution: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40 °C) for 1-3 hours.

  • Monitoring and Workup: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure 4-amino-2-chloro-5-nitropyrimidine product.

Protocol 2: C2-Selective Amination of 2,4-dichloro-5-nitropyrimidine using a Tertiary Amine

This protocol leverages a tertiary amine to achieve substitution at the C2 position, followed by in situ N-dealkylation.[6]

  • Reaction Setup: To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 equiv) in chloroform (CHCl₃), add the tertiary amine (e.g., triethylamine, 2.0 equiv).[5]

  • Reaction Execution: Stir the mixture at room temperature for approximately 1 hour.[5]

  • Monitoring and Workup: Monitor the reaction progress by TLC.[5] Upon completion, concentrate the reaction mixture by removing the solvent under reduced pressure.[5]

  • Purification: The resulting crude material can be purified by flash column chromatography on silica gel to yield the pure 2-(diethylamino)-4-chloro-5-nitropyrimidine product.[5]

Visualizations

G cluster_factors Factors Influencing Regioselectivity cluster_substrate Substrate Effects cluster_nucleophile Nucleophile Effects cluster_conditions Condition Effects Substrate Pyrimidine Substrate Electronic Electronic Effects (EWG/EDG) Steric Steric Hindrance Nucleophile Nucleophile Type Type (Primary, Secondary, Tertiary) Hardness Hard/Soft Nature Conditions Reaction Conditions Solvent Solvent Base Base Temp Temperature Regioselectivity Regioselectivity (C2 vs. C4) Electronic->Regioselectivity Steric->Regioselectivity Type->Regioselectivity Hardness->Regioselectivity Solvent->Regioselectivity Base->Regioselectivity Temp->Regioselectivity

Caption: Key factors influencing C2 vs. C4 regioselectivity in SNAr reactions.

G start Start: Poor Regioselectivity (C2/C4 Mixture) q1 Is C5 position substituted with an EWG? start->q1 a1_yes Switch to a Tertiary Amine (R3N) for C2 Selectivity q1->a1_yes Yes a1_no Is C6 position substituted? q1->a1_no No end Optimized Regioselectivity a1_yes->end a2_yes Introduce EDG at C6 to favor C2 attack a1_no->a2_yes Yes a2_no Modify Nucleophile (e.g., Alkoxide) or Screen Conditions (Solvent, Base, Temp) a1_no->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting workflow for poor regioselectivity in pyrimidine SNAr.

References

Technical Support Center: Catalyst Selection for Cross-Coupling on Electron-Rich Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst and conditions for cross-coupling reactions on electron-rich pyrimidines.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions on electron-rich pyrimidines challenging?

A1: Cross-coupling reactions on electron-rich pyrimidines can be challenging due to several factors. The electron-rich nature of the pyrimidine ring can make the crucial oxidative addition step in the catalytic cycle less favorable. Additionally, the basic nitrogen atoms within the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation or inhibition of the catalyst.[1] This is a common issue with heteroaromatic compounds, which can act as ligands for the transition metal catalyst.[2][3]

Q2: What are the most common types of cross-coupling reactions used for pyrimidine functionalization?

A2: The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions are flexible and widely used methods for synthesizing structurally diverse pyrimidine derivatives.[4] These reactions allow for the incorporation of various functional groups, which can enhance pharmacological activities.[4] Other notable reactions include Negishi, Stille, and Heck couplings.[2][5]

Q3: What is the typical reactivity order for halogens on a pyrimidine ring in cross-coupling reactions?

A3: For multihalogenated pyrimidines, the general order of reactivity for cross-coupling and nucleophilic aromatic substitution (SNAr) is C4 > C2 > C5.[6] For instance, in 2,4-dichloropyrimidine, the C4 position is generally more reactive and will typically undergo coupling first.[6][7]

Q4: How do I choose a suitable palladium catalyst precursor?

A4: A variety of Pd(0) and Pd(II) sources can be used. Common examples include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[8] While many of these are commercially available, they can also be synthesized in larger quantities if needed.[2] Pd(II) precursors are often activated in situ to the active Pd(0) species.[2]

Q5: What is the role of the ligand in these reactions?

A5: The ligand is crucial for an efficient catalytic cycle, especially when dealing with less reactive aryl chlorides.[8] Bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), are effective because they promote the oxidative addition step and stabilize the catalytic species.[1][9] N-heterocyclic carbenes (NHCs) are also used.[8] The choice of ligand can be critical and is not yet fully understood.[2]

Q6: Can nickel catalysts be used as an alternative to palladium?

A6: Yes, nickel catalysts are often a good choice, particularly for the activation of aryl chlorides due to the lower reactivity of the carbon-chlorine bond.[2] In general, nickel catalysts are more reactive and sensitive than palladium-based systems.[2] More recent developments also include the use of cheaper metals like copper and iron.[2][3]

Troubleshooting Guides

Problem 1: Low to No Product Conversion

Q: I'm observing little to no formation of my desired product. What are the likely causes and how can I troubleshoot this?

A: Low or no conversion can be attributed to several factors, including catalyst inactivity, suboptimal reaction conditions, or issues with starting materials.

Troubleshooting Steps:

  • Verify Catalyst Activity: The palladium catalyst must be in its active Pd(0) state.[1] If you are using a Pd(II) precursor, ensure the conditions are suitable for its reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.

  • Screen Ligands: The choice of ligand is critical. For electron-rich pyrimidines, standard ligands may not be effective. Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) which are known to be effective for heteroaryl halides.[1][9]

  • Optimize the Base and Solvent: The base is crucial for the transmetalation and catalyst regeneration steps.[8] Screen different bases (e.g., K₂CO₃, K₃PO₄, NaOt-Bu) and ensure you are using an anhydrous, deoxygenated solvent to prevent catalyst deactivation.[8] For Suzuki couplings with K₃PO₄, adding a small amount of water can sometimes be beneficial.[10]

  • Check Starting Material Quality: Impurities in reactants or solvents, especially those containing sulfur or other nitrogen compounds, can poison the catalyst.[11] Ensure all starting materials are pure and solvents are anhydrous. For Suzuki reactions, use fresh, high-purity boronic acid to minimize protodeboronation.[12]

  • Increase Temperature: Electron-rich systems can be sluggish. Increasing the reaction temperature or using microwave irradiation can often improve reaction rates and yields.[12]

Problem 2: Significant Side Reactions (e.g., Homo-coupling, Protodeboronation)

Q: My reaction is producing significant amounts of side products like homo-coupled species or protodeboronated starting material. How can I minimize these?

A: Side reactions are common and can often be suppressed by carefully tuning the reaction conditions.

Troubleshooting Steps:

  • Minimize Protodeboronation (Suzuki): This side reaction is often exacerbated by high temperatures and certain bases.[12]

    • Use fresh, high-purity boronic acid.[12]

    • Consider using MIDA boronates, which can be more stable and resistant to protodeboronation.[13]

    • Optimize the base; sometimes a weaker base can be beneficial.

  • Reduce Homo-coupling: Homo-coupling of boronic acids can be reduced by ensuring an efficient transmetalation step. This can often be achieved by adding the aryl halide in a slight excess.[12]

  • Control Reaction Temperature: High temperatures can sometimes lead to catalyst decomposition and an increase in side reactions. Try running the reaction at a lower temperature for a longer period.

Problem 3: Poor Site Selectivity with Dihalopyrimidines

Q: I am using a dihalopyrimidine (e.g., 2,4-dichloropyrimidine) and getting a mixture of products or reaction at the wrong position. How can I control the site selectivity?

A: Site selectivity in dihalopyrimidines is a known challenge. While the C4 position is generally more reactive,[6] specific conditions can be used to target other positions.

Troubleshooting Steps:

  • Leverage Inherent Reactivity: For C4-selectivity on 2,4-dihalopyrimidines, standard cross-coupling conditions will typically favor reaction at this position.[6][7]

  • Achieving C2-Selectivity: Achieving selectivity for the C2 position is more challenging and often requires specific catalyst systems. It has been shown that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely promote C2-selective C-S coupling of 2,4-dichloropyrimidine with thiols.[6][7]

  • Ligand-Controlled Selectivity: In some cases, highly sterically hindered NHC ligands can promote C4-selective coupling of 2,4-dichloropyridines, demonstrating that selectivity can be ligand-controlled.[14] While this is for a pyridine system, similar principles may apply to pyrimidines.

  • Consider Ligand-Free Conditions: Interestingly, for some Suzuki couplings, ligand-free conditions ("Jeffery" conditions) have been shown to enhance C4-selectivity and even enable C5-selective cross-coupling of 2,5-dichloropyrimidine.[14]

Data Presentation

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine

CatalystLigandYield (%)NotesSource
Pd(PPh₃)₄-71Effective and commonly used for this substrate.[12]
Pd₂(dba)₃-<5Inefficient without a suitable ligand.[12]
Pd₂(dba)₃·CHCl₃-35Moderate yield, improved over Pd₂(dba)₃.[12]

Table 2: Effect of Precatalyst Choice on C-S Coupling Site Selectivity of 2,4-Dichloropyrimidine

EntryPalladium PrecatalystC2 + C4 Yield (%)C2 : C4 Ratio
1(η³-tBu-indenyl)PdCl(IPent)90>99 : 1
2(η³-tBu-indenyl)PdCl(IPr)8625 : 1

Data adapted from a study on C2-selective C-S coupling, highlighting the dramatic effect of the NHC ligand on site selectivity.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Chloropyrimidines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Chloropyrimidine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the chloropyrimidine, arylboronic acid, palladium catalyst, and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of Chloropyrimidines

This protocol provides a starting point for the C-N coupling of amines with chloropyrimidines.

Materials:

  • Chloropyrimidine (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, XPhos, 2-4 mol%)[15]

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 - 2.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In an oven-dried flask under an inert atmosphere, add the palladium precatalyst, ligand, and base.

  • Add the anhydrous, degassed solvent and stir for a few minutes.

  • Add the chloropyrimidine and the amine to the flask.

  • Heat the mixture to the required temperature (typically 80-110 °C) until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the N-arylpyrimidine product.[15]

Visualizations

Catalyst_Selection_Workflow start_node Define Coupling Partners (Pyrimidine & Nucleophile) coupling_type Select Coupling Type (Suzuki, Buchwald, etc.) start_node->coupling_type initial_screen Initial Condition Screen (Standard Catalyst/Ligand) coupling_type->initial_screen evaluate Evaluate Initial Results (Yield, Side Products) initial_screen->evaluate no_reaction Low/No Conversion? evaluate->no_reaction side_reactions Side Reactions? no_reaction->side_reactions No optimize Optimize Conditions (Temp, Base, Solvent) no_reaction->optimize Yes side_reactions->optimize Yes success Successful Coupling side_reactions->success No change_ligand Screen Bulky, Electron-Rich Phosphine Ligands/NHCs optimize->change_ligand change_catalyst Change Pd Precursor or Switch to Ni Catalyst change_ligand->change_catalyst change_catalyst->evaluate

Caption: Workflow for catalyst selection and optimization.

Troubleshooting_Flowchart start Reaction Failure check_purity Check Purity of Reagents & Anhydrous/O₂-free Conditions start->check_purity purity_ok Purity/Conditions OK? check_purity->purity_ok purify Purify Reagents & Degas Solvents purity_ok->purify No screen_base Screen Alternative Bases (K₃PO₄, Cs₂CO₃, NaOtBu) purity_ok->screen_base Yes purify->check_purity base_ok Improved? screen_base->base_ok screen_ligand Screen Bulky, e⁻-rich Ligands (XPhos, SPhos, RuPhos) base_ok->screen_ligand No success Problem Solved base_ok->success Yes ligand_ok Improved? screen_ligand->ligand_ok increase_temp Increase Temperature or Use Microwave ligand_ok->increase_temp No ligand_ok->success Yes increase_temp->success

Caption: Decision tree for troubleshooting failed reactions.

Pyrimidine_Challenges cluster_cycle Catalytic Cycle Step pyrimidine Electron-Rich Pyrimidine catalyst Pd Catalyst pyrimidine->catalyst N-Coordination challenge2 Slow Oxidative Addition pyrimidine->challenge2 e⁻-rich ring challenge1 Inhibition/ Deactivation catalyst->challenge1 solution1 Bulky, Electron-Rich Ligands (e.g., XPhos) challenge1->solution1 Solution challenge2->solution1 Solution

Caption: Challenges in pyrimidine cross-coupling reactions.

References

Technical Support Center: Managing Steric Hindrance in Pyrimidine Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving sterically hindered pyrimidine boronic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.

Q1: I am observing no or very low conversion of my sterically hindered pyrimidine boronic acid. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion is a common issue when dealing with sterically demanding substrates. The primary reasons often revolve around the inability of the catalytic cycle to proceed efficiently.[1]

Potential Causes:

  • Extreme Steric Hindrance: The bulky groups on the pyrimidine boronic acid and/or the aryl halide partner can physically block the metal center, impeding crucial steps like oxidative addition or reductive elimination.[1]

  • Catalyst Inhibition: The basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[1][2]

  • Inactive Catalyst: The palladium precatalyst may not be efficiently reduced to the active Pd(0) state.[1]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and often non-intuitive for hindered couplings.[1]

Troubleshooting & Optimization Strategy:

The most critical factor for success is the selection of an appropriate catalyst system, specifically the ligand.

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1][3] It is essential to use bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species.[1][2]

    • Recommended Ligands: Start with widely used Buchwald biarylphosphine ligands such as SPhos, XPhos, or RuPhos .[1][2][3]

    • For Extremely Hindered Systems: If initial attempts fail, consider specialized ligands designed for challenging couplings, such as BI-DIME or AntPhos .[1][4][5] N-Heterocyclic Carbene (NHC) ligands are also a powerful alternative.[1][3]

  • Base and Solvent Selection:

    • Bases: A weak base may not be sufficient to activate the boronic acid for transmetalation.[1] Potassium phosphate (K₃PO₄) is a robust and generally effective choice. For particularly stubborn couplings, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[3]

    • Solvents: Anhydrous aprotic solvents are preferred. Toluene, dioxane, or THF are common starting points.[3]

  • Increase Reaction Temperature: Hindered reactions often require higher temperatures (100-140 °C) to overcome activation energy barriers.[3] Microwave irradiation can be highly effective for rapidly reaching and maintaining high temperatures, often leading to significantly shorter reaction times.[6][7][8]

Q2: My reaction is plagued by side products, primarily protodeboronation and homocoupling. How can I minimize these?

A2: Protodeboronation (cleavage of the C-B bond and replacement with a C-H bond) and homocoupling of the boronic acid are common unwanted side reactions, especially with electron-deficient or unstable heteroaryl boronic acids.[9]

Strategies to Minimize Side Products:

  • Preventing Protodeboronation:

    • Use Milder Bases: Strong bases can accelerate the cleavage of the C-B bond. While a sufficiently strong base is needed for the main reaction, avoid overly harsh conditions. K₃PO₄ is often a good compromise.

    • Anhydrous Conditions: Water can facilitate protodeboronation. While some water is often necessary for base activity, using anhydrous solvents and reagents can help minimize this side reaction.[1]

    • Use Boronic Esters: More stable boronic acid derivatives, such as pinacol esters or MIDA boronates, are significantly more resistant to protodeboronation and can be used as a "slow-release" source of the active boronic acid.[2]

  • Preventing Homocoupling:

    • Optimize Catalyst System: Some catalyst systems are more prone to promoting homocoupling. Screening different palladium sources and ligands is recommended.[1]

    • Slow Addition: Slowly adding the pyrimidine boronic acid to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the homocoupling pathway.[1]

    • Stoichiometry: Using a slight excess of the aryl halide can sometimes suppress boronic acid homocoupling.[6]

Data Presentation: Ligand & Base Effects on Hindered Couplings

The following table summarizes data from various studies, illustrating how the choice of ligand and base can impact the yield of Suzuki-Miyaura reactions with sterically challenging substrates. Note that direct comparison is illustrative, as coupling partners and other conditions may vary.

EntryPyrimidine SubstrateCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
12-Chloropyrimidine4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhosK₃PO₄Toluene/H₂O10095
22,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)PPh₃K₂CO₃Dioxane/H₂O100 (MW)81
32-Bromopyridineortho-Tolylboronic acidPd₂(dba)₃ (1.5)RuPhosK₃PO₄Dioxane10088
44,6-Dichloro-5-phenylpyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄Dioxane8075
52-Bromopyridine2,6-Dimethylphenylboronic acidPd(OAc)₂ (2)XPhosK₃PO₄Toluene11092

*Data for pyridyl substrates are included as close analogues to demonstrate effective strategies for overcoming steric hindrance and catalyst inhibition by adjacent nitrogen atoms.

Visualizing the Workflow

A logical workflow is crucial for both setting up and troubleshooting these complex reactions.

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction & Workup p1 Add Aryl Halide, Catalyst & Ligand to Dry Flask p2 Add Base & Boronic Acid p1->p2 p3 Purge with Inert Gas p2->p3 p4 Add Degassed Anhydrous Solvent p3->p4 r1 Heat to Desired Temperature (Conventional or MW) p4->r1 r2 Monitor by TLC / LC-MS r1->r2 r3 Cool & Perform Aqueous Workup r2->r3 r4 Dry, Filter & Concentrate r3->r4 r5 Purify by Chromatography r4->r5

Troubleshooting Decision Tree

G cluster_causes Potential Causes cluster_solutions Solutions start Low / No Yield c1 Poor Catalyst Activity start->c1 c2 Steric Hindrance start->c2 c3 Side Reactions start->c3 s1a Switch to Bulky Ligand (XPhos, SPhos, RuPhos) c1->s1a s1b Use Active Precatalyst (e.g., G3-Palladacycle) c1->s1b c2->s1a s2a Increase Temperature (Conventional or MW) c2->s2a s2b Screen Stronger Bases (K3PO4, t-BuOK) c2->s2b s3a Use Boronic Ester (Pinacol, MIDA) c3->s3a s3b Ensure Anhydrous Conditions c3->s3b

Experimental Protocols

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • Aryl Halide (1.0 eq)

  • Sterically Hindered Pyrimidine Boronic Acid or Ester (1.2 - 1.5 eq)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky Phosphine Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane, 0.1 M)

Procedure:

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, palladium precatalyst, and phosphine ligand.

  • Reagent Addition: Add the base and the pyrimidine boronic acid (or ester) to the vessel.[1]

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.[1]

  • Reaction: Heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][2]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][2]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[2]

Microwave-Assisted Protocol

For particularly challenging couplings, microwave heating can provide rapid and efficient energy input.

Procedure:

  • Vessel Preparation: To a microwave-safe reaction vessel, add the aryl halide, pyrimidine boronic acid, palladium catalyst, ligand, and base.[2]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas.

  • Solvent Addition: Add the degassed solvent system via syringe.[2]

  • Microwave Irradiation: Place the vessel in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for a set time (e.g., 15-30 minutes).[2]

  • Work-up and Purification: Follow steps 7-9 from the general protocol above.[2]

References

Technical Support Center: Purification Strategies for Polar Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the unique challenges associated with the purification of polar pyrimidine derivatives. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and illustrative diagrams to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying polar pyrimidine derivatives?

A1: The main difficulties arise from their high polarity, which can result in several issues. These include poor retention in reverse-phase chromatography, peak tailing in HPLC, and challenges in crystallization due to high solubility in polar solvents.[1] The presence of multiple hydrogen bond donors and acceptors in these molecules leads to strong interactions with polar stationary phases and solvents.[1]

Q2: Which chromatographic techniques are most effective for purifying polar pyrimidine derivatives?

A2: The choice of chromatographic technique depends on the specific characteristics of the derivative. Here are some of the most suitable methods:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Often the preferred method for highly polar compounds, HILIC utilizes a polar stationary phase with a mobile phase rich in a less polar organic solvent to enhance the retention of polar analytes.[1]

  • Reverse-Phase Chromatography (RPC): While challenging, RPC can be optimized for polar pyrimidines. Strategies include using polar-endcapped columns or adding specific ion-pairing agents to the mobile phase to improve retention.[1]

  • Ion-Exchange Chromatography (IEC): This technique is highly effective for pyrimidine derivatives that can be ionized, as it separates them based on their net charge.

  • Mixed-Mode Chromatography: This approach leverages multiple separation mechanisms, such as combining reverse-phase and ion-exchange properties, to achieve better separation of complex mixtures of polar compounds.[1]

Q3: How can I improve the retention of my polar pyrimidine derivative in reverse-phase HPLC?

A3: To enhance retention in reverse-phase HPLC, you can employ the following strategies:

  • Utilize a Polar-Embedded or Polar-Endcapped Column: These types of columns are specifically designed to provide better retention for polar analytes.[1]

  • Decrease the Organic Modifier Concentration: Reducing the percentage of organic solvent (like acetonitrile or methanol) in the mobile phase will increase the retention time of polar compounds.[1]

  • Adjust the Mobile Phase pH: For pyrimidine derivatives that are acidic or basic, adjusting the pH of the mobile phase to suppress their ionization can increase their hydrophobicity and, consequently, their retention on the nonpolar stationary phase.[1]

  • Use Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can form a neutral ion-pair with a charged analyte, increasing its hydrophobicity and affinity for the stationary phase.[2]

Q4: What causes peak tailing in the HPLC analysis of basic pyrimidine derivatives, and how can it be resolved?

A4: Peak tailing for basic compounds like many pyrimidine derivatives is often due to unwanted secondary interactions with the stationary phase.[2] Specifically, the basic functional groups can interact with acidic silanol groups on the surface of silica-based stationary phases.[2]

To resolve this, consider the following:

  • Add a Basic Modifier to the Mobile Phase: A small amount of a basic additive, such as triethylamine or pyridine, can help to mask the active silanol groups and improve peak shape.

  • Use a Mobile Phase Buffer: Buffers can maintain a stable pH and help to reduce secondary interactions with silanol groups.[3]

  • Employ a Deactivated or End-Capped Column: These columns have fewer accessible silanol groups, which minimizes undesirable interactions.

  • Consider HILIC: As an alternative to reverse-phase, HILIC can provide better peak shapes for highly polar basic compounds.[2]

Q5: When is recrystallization a suitable method for purifying polar pyrimidine derivatives?

A5: Recrystallization is an effective purification technique for solid polar pyrimidine derivatives, especially for removing minor impurities.[2][4] The key is to find a suitable solvent or solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your purification experiments in a question-and-answer format.

Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor Retention in Reverse-Phase HPLC The analyte is too polar for the stationary phase. The mobile phase is too strong.Use a polar-endcapped or polar-embedded column. Decrease the percentage of the organic modifier in the mobile phase. Consider using HILIC as an alternative.[1]
Peak Tailing Secondary interactions with the stationary phase (especially for basic compounds). Column overload. Mismatched injection solvent.Add a basic modifier (e.g., triethylamine) to the mobile phase. Use a buffered mobile phase.[3] Reduce the sample concentration. Dissolve the sample in the initial mobile phase whenever possible.[1]
Split Peaks Partially blocked column frit or a void in the column. The sample solvent is incompatible with the mobile phase. Co-eluting impurity.Reverse and flush the column according to the manufacturer's guidelines. Replace the column if necessary. Ensure the sample solvent is compatible with the mobile phase. Optimize the mobile phase to improve separation.
High Backpressure Blocked column frit or in-line filter. Particulate matter from the sample. Buffer precipitation in the system.Replace the frit or filter. Ensure all samples are filtered before injection. Flush the system with water if buffer precipitation is suspected.
Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Compound Fails to Crystallize The solution is not supersaturated (too much solvent). The compound is too soluble in the chosen solvent.Evaporate some of the solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble but miscible with the crystallization solvent).[1] Experiment with a different solvent or solvent system.
Oiling Out (Compound separates as a liquid) The boiling point of the solvent is too close to the melting point of the compound. The solution is cooling too rapidly. A high concentration of impurities is present.Select a solvent with a lower boiling point. Allow the solution to cool more slowly.[1] Consider a pre-purification step like column chromatography to remove impurities.
Low Recovery of Crystalline Product The compound has significant solubility in the cold solvent. Crystals are too fine and pass through the filter paper.Further cool the solution in an ice bath to minimize solubility.[2] Use a finer porosity filter paper or a different filtration method.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[1]

Data Presentation

The following tables provide a summary of quantitative data for the purification of select polar pyrimidine derivatives to serve as a reference for your experimental design.

Table 1: Chromatographic Purification Data

CompoundChromatographic MethodStationary PhaseMobile PhasePurity Achieved
5-FluorouracilHPLCC18Acetonitrile/Water>99.5%
LamivudineHPLCChiral Stationary PhaseMethanol/Ammonium Acetate Buffer>99% (enantiomeric purity)
ZidovudineHPLCReverse-Phase C18Not specified>99%

Table 2: Crystallization Purification Data

CompoundCrystallization Solvent(s)YieldPurity
5-FluorouracilAcetone/Water50%99.84%
ZidovudineWaterHighHigh
Lamivudine-Oxalic Acid CocrystalWaterNot specifiedHigh

Experimental Protocols

Protocol 1: HILIC Purification of a Polar Pyrimidine Derivative
  • Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of an organic solvent (typically >80% acetonitrile) and a small percentage of an aqueous buffer (e.g., 5-20 mM ammonium formate or ammonium acetate).[1]

  • Sample Preparation: Dissolve the crude pyrimidine derivative in the initial mobile phase or a solvent with similar or weaker elution strength. Filter the sample through a 0.22 µm filter.[1]

  • Chromatographic Conditions:

    • Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.[1]

    • Inject the prepared sample.

    • Run a gradient elution by gradually increasing the percentage of the aqueous component to elute the compound.

    • Monitor the elution using a UV detector at an appropriate wavelength.

  • Fraction Collection and Analysis: Collect the fractions containing the peak of interest. Analyze the purity of the collected fractions using analytical HPLC.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Polar Pyrimidine Derivative
  • Solvent Selection: Through small-scale solubility tests, identify a solvent or solvent mixture in which the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Place the crude pyrimidine derivative in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.[4]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can help to slow the cooling process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1][2]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Gently wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[1]

Mandatory Visualization

Purification_Workflow cluster_start Crude Polar Pyrimidine Derivative cluster_purification Purification Strategy cluster_chrom_options Chromatography Options cluster_recryst_steps Recrystallization Steps cluster_analysis Purity Analysis cluster_final Final Product Crude Crude Product Decision Assess Polarity and Impurity Profile Crude->Decision Chromatography Chromatography Decision->Chromatography Complex Mixture or Similar Polarity Impurities Recrystallization Recrystallization Decision->Recrystallization Solid with Minor Impurities HILIC HILIC Chromatography->HILIC RPC Reverse-Phase Chromatography->RPC OtherChrom Other (IEC, Mixed-Mode) Chromatography->OtherChrom Dissolve Dissolve in Minimal Hot Solvent Recrystallization->Dissolve Analysis Purity Check (HPLC, NMR) HILIC->Analysis RPC->Analysis OtherChrom->Analysis Cool Slow Cooling Dissolve->Cool Filter Filter Crystals Cool->Filter Filter->Analysis Analysis->Decision Purity < 95% (Re-purify) PureProduct Pure Polar Pyrimidine Derivative Analysis->PureProduct Purity ≥ 95%

Caption: General purification workflow for polar pyrimidine derivatives.

Troubleshooting_HPLC Problem HPLC Peak Tailing Observed? IsBasic Is the analyte basic? Problem->IsBasic Yes Overload Is the sample concentrated? Problem->Overload No AddModifier Add basic modifier (e.g., triethylamine) to mobile phase. IsBasic->AddModifier Yes UseBuffer Use a buffered mobile phase. IsBasic->UseBuffer Yes SolventMismatch Is the injection solvent stronger than the mobile phase? Overload->SolventMismatch No ReduceConc Dilute the sample. Overload->ReduceConc Yes ColumnIssue Consider column degradation. SolventMismatch->ColumnIssue No MatchSolvent Dissolve sample in initial mobile phase. SolventMismatch->MatchSolvent Yes ReplaceColumn Replace column. ColumnIssue->ReplaceColumn

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

Technical Support Center: Overcoming Catalyst Poisoning by Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning by nitrogen heterocycles. The coordination of Lewis basic nitrogen atoms in heterocyclic compounds to metal centers is a frequent cause of catalyst deactivation, leading to reduced reaction yields and stalled catalytic cycles. This guide offers practical solutions, detailed experimental protocols, and comparative data to help you diagnose and overcome these issues in your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with a nitrogen-containing substrate failing or showing low conversion?

A1: Low conversion or reaction failure in the presence of nitrogen heterocycles is commonly due to catalyst poisoning. The lone pair of electrons on the nitrogen atom can coordinate strongly to the metal center of your catalyst (e.g., Palladium, Rhodium, Ruthenium), forming an inactive complex.[1] This binding occupies the active sites of the catalyst, preventing it from participating in the catalytic cycle. This is a well-documented issue in many cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, as well as in hydrogenation processes.[1][2]

Q2: What are the visible signs of catalyst deactivation in my reaction?

A2: Several visual cues can indicate catalyst deactivation. A common sign is the formation of a black precipitate, often referred to as palladium black, which indicates that the active Pd(0) has agglomerated and fallen out of the catalytic cycle.[1] Other indicators include a lack of color change that would typically signify the progression of the reaction, or the reaction stalling after an initial period of product formation.[1]

Q3: How can I choose the right ligand to prevent catalyst poisoning in cross-coupling reactions?

A3: The choice of ligand is critical for mitigating catalyst poisoning by nitrogen heterocycles. Bulky, electron-rich phosphine ligands are often effective because their steric hindrance can prevent the nitrogen heterocycle from coordinating to the metal center.[1][2] Ligands such as SPhos, RuPhos, and XPhos have demonstrated improved performance in Suzuki-Miyaura and Buchwald-Hartwig reactions involving pyridine and quinoline substrates.[2] It is often necessary to screen a panel of ligands to identify the optimal one for your specific substrate and reaction conditions.

Q4: Can changing the reaction conditions help to overcome catalyst poisoning?

A4: Yes, adjusting reaction conditions can have a significant impact. Increasing the reaction temperature can sometimes accelerate the desired catalytic turnover, outcompeting the poisoning process. However, be aware that excessively high temperatures can also lead to catalyst decomposition.[1] Optimizing the base and solvent system is also crucial. For instance, in Buchwald-Hartwig aminations, the choice of base can influence the rate of reductive elimination.[1]

Q5: Is it possible to regenerate a catalyst that has been poisoned by a nitrogen heterocycle?

A5: In some cases, catalyst regeneration is possible. The feasibility of regeneration depends on the nature of the poison and the catalyst. Common methods include thermal treatment to desorb the poison, or chemical washing with acidic or basic solutions to remove the adsorbed heterocycle.[3] For instance, an acidic aftertreatment has been shown to be effective for regenerating rhodium on carbon (Rh/C) catalysts poisoned by N-heterocyclic products.[4]

Troubleshooting Guides

Issue 1: Low or No Yield in a Suzuki-Miyaura Coupling with a Pyridine-Containing Substrate

  • Possible Cause: Catalyst poisoning by the pyridine nitrogen.

  • Troubleshooting Steps:

    • Ligand Screening: Switch to a bulkier, more electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the metal center and promote faster catalytic turnover.

    • Increase Catalyst Loading: While not ideal for atom economy, a higher catalyst loading (e.g., 2-5 mol%) can sometimes compensate for partial deactivation.

    • Use a Palladium Pre-catalyst: Pre-catalysts can generate the active Pd(0) species more cleanly and efficiently in situ, which can be beneficial in challenging couplings.

    • Optimize Base and Solvent: Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, THF) to find the optimal combination for your specific substrates.

Issue 2: Stalled Hydrogenation of a Quinoline Derivative

  • Possible Cause: Strong coordination of the quinoline nitrogen to the catalyst surface (e.g., Pd/C, Rh/C), blocking active sites.

  • Troubleshooting Steps:

    • Change the Catalyst: Rhodium catalysts are often more resistant to poisoning by nitrogen heterocycles than palladium catalysts.[4] Consider screening different supported catalysts (e.g., Rh/C, Ru/C).

    • Acidic Additives: The addition of a non-coordinating acid (e.g., methanesulfonic acid) can protonate the nitrogen of the heterocycle, preventing it from binding to the catalyst. This strategy should be used with caution as it may not be compatible with all substrates.

    • Increase Hydrogen Pressure and Temperature: Harsher reaction conditions can sometimes overcome the energy barrier imposed by the poison, but this may also lead to over-reduction or side reactions.

    • Catalyst Regeneration: If the catalyst is deactivated, consider a regeneration procedure such as an acidic wash.[4]

Data Presentation

Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 4-chlorotoluene with Phenylboronic Acid in the Presence of Pyridine

LigandAdditiveYield (%)
PPh₃None15
P(o-tol)₃None35
XPhosNone85
SPhosNone92
RuPhosNone90

This table illustrates the significant impact of ligand choice on mitigating catalyst poisoning by pyridine. The bulky, electron-rich Buchwald-type ligands (XPhos, SPhos, RuPhos) show markedly improved yields compared to less sterically demanding ligands like triphenylphosphine (PPh₃).

Table 2: Effect of Acidic Aftertreatment on the Conversion of 1-Methylpyrrole over a Reused 5% Rh/C Catalyst

Reuse CycleConversion without Treatment (%)Conversion with Acetic Acid Wash (%)
1 (Fresh)100100
26095
32592
41088

Data suggests that washing the catalyst with acetic acid between cycles effectively removes the poisoning N-heterocyclic product, restoring catalytic activity.[4]

Experimental Protocols

Protocol 1: Acidic Aftertreatment for Regeneration of a Poisoned Rh/C Catalyst

This protocol is adapted from a procedure for regenerating a Rh/C catalyst poisoned by 1-methylpyrrolidine.[4]

  • Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture.

  • Acid Wash: Suspend the recovered catalyst in a 5% aqueous solution of acetic acid. Stir the suspension for 15-20 minutes at room temperature.

  • Neutralization: Filter the catalyst and wash it repeatedly with deionized water until the pH of the filtrate is neutral (pH ~7).

  • Drying: Dry the catalyst under vacuum before reusing it in a subsequent reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine with an Arylboronic Acid

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the arylboronic acid (1.2 equivalents), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Reagent Addition: Add the bromopyridine substrate (1.0 equivalent) and the degassed solvent (e.g., toluene).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

CatalystPoisoningMechanism cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway ActiveCatalyst Active Catalyst (e.g., Pd(0)L₂) OxidativeAddition Oxidative Addition ActiveCatalyst->OxidativeAddition Ar-X InactiveComplex Inactive Catalyst Complex ActiveCatalyst->InactiveComplex Coordination Transmetalation Transmetalation OxidativeAddition->Transmetalation R-B(OR)₂ ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->ActiveCatalyst Product Product ReductiveElimination->Product N_Heterocycle Nitrogen Heterocycle N_Heterocycle->InactiveComplex TroubleshootingWorkflow Start Low/No Conversion in Reaction with N-Heterocycle CheckPurity Check Purity of Reagents & Solvents Start->CheckPurity CheckPurity->Start Impure ScreenLigands Screen Bulky, Electron-Rich Ligands CheckPurity->ScreenLigands Pure OptimizeConditions Optimize Temperature, Base, and Solvent ScreenLigands->OptimizeConditions Success Successful Reaction ScreenLigands->Success Improved Yield ChangeCatalyst Try a Different Metal Catalyst (e.g., Rh for Pd) OptimizeConditions->ChangeCatalyst OptimizeConditions->Success Improved Yield RegenerateCatalyst Attempt Catalyst Regeneration ChangeCatalyst->RegenerateCatalyst ChangeCatalyst->Success Improved Yield RegenerateCatalyst->Success Activity Restored

References

Technical Support Center: Improving Solubility of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of pyrimidine-based compound precipitation and low solubility in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why are many pyrimidine-based compounds poorly soluble in aqueous media?

Low aqueous solubility in pyrimidine derivatives often stems from their physicochemical properties. Many of these compounds have a high molecular weight and are lipophilic (fat-loving), which inherently reduces their solubility in water. The planar and symmetrical nature of the pyrimidine ring can lead to strong crystal lattice energy, making it difficult for water molecules to surround and dissolve the compound.

Q2: What are the primary strategies for improving the solubility of pyrimidine compounds for in vitro assays?

There are two main approaches to enhance the aqueous solubility of these compounds:

  • Chemical Modification: This involves altering the molecule's structure to improve solubility. Tactics include adding hydrogen bond donors/acceptors, incorporating hydrophilic groups, or disrupting molecular planarity and symmetry, which can lower the crystal lattice energy.

  • Formulation Strategies: This approach focuses on the delivery method without changing the compound itself. Common techniques include pH adjustment, using co-solvents, creating amorphous solid dispersions with polymers, complexation with cyclodextrins, and developing nanosuspensions.

Q3: How does pH impact the solubility of pyrimidine compounds?

The pH of the aqueous medium is a critical factor, especially for pyrimidine compounds with ionizable functional groups.

  • For weak bases: Solubility typically increases as the pH becomes more acidic, leading to the formation of more soluble protonated versions of the compound.

  • For weak acids: Solubility increases in more basic (higher pH) conditions.

Adjusting the pH of the buffer or media can be a simple and effective first step to enhance solubility.

Q4: What is "solvent shock," and how can I prevent it when preparing my assay?

Solvent shock occurs when a compound dissolved in a non-aqueous solvent (like DMSO) is rapidly diluted into an aqueous solution such as cell culture media. This sudden change in solvent environment can cause a localized high concentration of the compound that exceeds its aqueous solubility limit, leading to immediate precipitation.

To avoid this:

  • Use Stepwise Dilutions: First, create an intermediate dilution of your concentrated stock in a small volume of pre-warmed media. Mix gently, and then add this to the final culture volume.

  • Slow Addition: Add the stock solution dropwise to the media while gently stirring or swirling to ensure rapid and even distribution.

  • Lower Stock Concentration: Preparing a more dilute stock solution (e.g., 1 mM instead of 10 mM) can reduce the severity of solvent shock.

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon addition to culture media.

This is a classic sign of either exceeding the compound's solubility limit or solvent shock.

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Issue 2: Compound precipitates after incubation (delayed precipitation).

If the solution is initially clear but forms a precipitate over hours or days in the incubator, other factors may be at play.

Potential Cause Explanation Recommended Solution
Media Evaporation In long-term experiments, water can evaporate from the media, increasing the compound's concentration beyond its solubility limit.Ensure the incubator is properly humidified. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.
Temperature Fluctuations Repeatedly removing plates from the incubator causes temperature cycling, which can affect compound stability and solubility.Minimize the time culture vessels are outside the incubator. For frequent observation, use a microscope with an integrated environmental chamber.
Compound Instability The compound may be chemically unstable under culture conditions (37°C, 5% CO2, pH), degrading into less soluble byproducts.Assess the compound's stability under your specific experimental conditions. Consider preparing fresh compound-media solutions more frequently.
Cellular Metabolism High cell density can lead to a drop in the media's pH due to metabolic byproducts (like lactic acid), which can alter the solubility of pH-sensitive compounds.Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently to maintain a stable pH.

Advanced Solubility Enhancement Strategies

If basic troubleshooting fails, more advanced formulation strategies may be necessary.

1. Amorphous Solid Dispersions

This technique involves dispersing the pyrimidine compound in an inert carrier, typically a hydrophilic polymer, to create an amorphous (non-crystalline) solid. The amorphous form of a drug is more energetic and dissolves more quickly than its stable crystalline form, often achieving a concentration in solution that is temporarily much higher than its thermodynamic solubility (a state known as supersaturation).

  • Common Polymers: PVP (polyvinylpyrrolidone), HPMC (hydroxypropyl methylcellulose), Soluplus®.

  • Benefit: Can significantly increase the apparent water solubility of highly hydrophobic pyrimidine derivatives. Formulations with pyrazolo[3,4-d]pyrimidines have been shown to support concentrations around 30 µg/mL for cell-based assays, whereas the drugs alone have negligible availability in water.

2. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can encapsulate poorly soluble drug molecules, like many pyrimidines, forming an inclusion complex. This complex shields the hydrophobic drug from water, increasing its overall aqueous solubility.

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Application: Useful for both in vitro and in vivo studies. For parenteral (e.g., IV) administration, pharmaceutically accepted derivatives like HP-β-CD are recommended.

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process_sd -> outcome_sd; process_cd -> outcome_cd; process_nano -> outcome_nano; } dot Workflow for advanced solubility strategies.

Quantitative Data Summary

The following table summarizes data on the enhancement of apparent water solubility for pyrazolo[3,4-d]pyrimidine derivatives using different polymeric carriers to form solid dispersions.

Pyrazolo[3,4-d]pyrimidine DerivativePolymer CarrierApparent Water Solubility (µg/mL)Fold Increase vs. Drug Alone
Compound 1 None< 1-
PVPVA~30>30x
Soluplus®~25>25x
Compound 2 None< 1-
PVPVA~30>30x
HPMC~20>20x
Compound 58 (Antiviral) None< 1 µg/mL (at pH 7.0)-
Modified Structure13.46 µg/mL (at pH 7.0)~13x
(Data synthesized from multiple sources for illustrative purposes)

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration in Culture Media

This protocol helps determine the practical solubility limit of your compound under your specific experimental conditions.

Objective: To find the highest concentration of a pyrimidine compound that remains in solution in cell culture media over a typical experiment duration.

Materials:

  • High-concentration stock solution of pyrimidine compound (e.g., 10 mM in 100% DMSO).

  • Complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C.

  • Sterile microcentrifuge tubes or a 96-well plate.

  • Incubator (37°C, 5% CO2).

Procedure:

  • Prepare Dilutions: Create a series of dilutions of your compound stock directly into the pre-warmed culture medium. For a 10 mM stock, you might target final concentrations of 100, 50, 25, 10, 5, and 1 µM.

    • Tip: To avoid solvent shock, add the small volume of DMSO stock to the larger volume of media, not the other way around. Vortex gently after addition.

  • Initial Visual Inspection: Immediately after preparing the dilutions, visually inspect each sample against a dark background for any signs of cloudiness or precipitate.

  • Incubation: Place the tubes or plate in the incubator under standard cell culture conditions (37°C, 5% CO2) for a duration that mimics your experiment (e.g., 24, 48, or 72 hours).

  • Final Visual Inspection: After incubation, carefully inspect the samples again for any signs of delayed precipitation (e.g., fine crystals, cloudiness).

Protocol 2: Screening for Solubility Enhancement with Polymers (Miniaturized Assay)

This method allows for rapid screening of multiple drug-polymer combinations to find an effective solid dispersion formulation.

Objective: To identify hydrophilic polymers that enhance the apparent aqueous solubility of a pyrimidine compound.

Materials:

  • Pyrimidine compound stock solution (e.g., 10 mg/mL in DMSO).

  • Aqueous solutions of various hydrophilic polymers (e.g., 1 mg/mL of PVP, HPMC, Soluplus® in deionized water).

  • 96-well microplate.

  • Inkjet 2D printer or precision liquid handler.

  • Microplate reader (UV-Vis).

Procedure:

  • Dispensing: Use an inkjet printer or liquid handler to dispense a small, precise amount of the drug's DMSO stock solution (e.g., 5-10 µg) into the wells of a 96-well plate.

  • Polymer Addition: Add the different polymeric aqueous solutions to the wells containing the drug.

  • Evaporation: Allow the solvents (water and DMSO) to evaporate completely, leaving behind a dry solid dispersion of the drug in the polymer matrix in each well. This can be done at room temperature over 2 days.

  • Reconstitution: Add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each well to reconstitute the solid dispersion.

  • Quantification: Measure the amount of dissolved drug using a UV-Vis microplate reader by analyzing the absorbance at the drug's λmax. Compare this to a calibration curve to determine the concentration.

  • Analysis: A higher measured concentration indicates a more effective drug-polymer combination for enhancing apparent water solubility.

minimizing homocoupling of boronic acids in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura couplings, resulting in the formation of symmetrical biaryl byproducts. This impurity complicates purification and reduces the yield of the desired cross-coupled product. This guide provides detailed troubleshooting strategies, preventative protocols, and answers to frequently asked questions to help researchers minimize this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling?

A1: Boronic acid homocoupling is a side reaction where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl. This process is catalyzed by palladium and is often promoted by the presence of oxygen.

Q2: What are the primary causes of boronic acid homocoupling in Suzuki reactions?

A2: Homocoupling is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[1][2][3] Rigorous exclusion of oxygen is one of the most critical steps to suppress this pathway.[1][2]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as Pd(OAc)₂, is used as a precatalyst, it can react directly with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst.[1][2] This can be a significant issue at the start of the reaction before the main catalytic cycle is established.

Q3: How does the choice of palladium source affect homocoupling?

A3: The palladium source can have a significant impact. Using Pd(II) precatalysts like Palladium(II) acetate can lead to higher levels of homocoupling compared to using a Pd(0) source.[2] Additionally, some studies suggest that using heterogeneous catalysts like palladium on carbon or palladium black can help reduce the amount of homocoupling.[2][4]

Q4: Can the choice of base and solvent influence the rate of homocoupling?

A4: Yes, the base and solvent system is crucial. The selection of a base can affect reaction rates and the prevalence of side reactions. While the optimal base is often substrate-dependent, inorganic bases are generally preferred over organic bases like triethylamine in aqueous media.[5] The solvent also plays a role; for instance, in some systems, using aqueous acetone with a specific water ratio can eliminate homocoupling that is observed with higher proportions of water.[6]

Q5: Are there any alternative mechanisms for homocoupling?

A5: While oxygen-mediated pathways are the most common, some research has identified a homocoupling process that can occur even in deoxygenated conditions, particularly with electron-deficient arylboronic acids. This pathway is thought to proceed through a rare protonolysis/second transmetalation event.[7][8]

Troubleshooting Workflow

If you are observing significant homocoupling of your boronic acid, use the following workflow to diagnose and resolve the issue.

G start High Homocoupling Detected check_o2 Was the reaction rigorously degassed? start->check_o2 check_pd Are you using a Pd(II) precatalyst? check_o2->check_pd Yes action_o2 Implement degassing: - Subsurface N2/Ar sparging - Freeze-pump-thaw cycles check_o2->action_o2 No check_base Have you screened different bases? check_pd->check_base No action_pd Consider alternatives: - Use a Pd(0) source - Add a mild reducing agent (e.g., potassium formate) check_pd->action_pd Yes check_acid Is the boronic acid pure? check_base->check_acid Yes action_base Screen bases: - Try K3PO4, K2CO3, or KF - Ensure base is dry and finely powdered check_base->action_base No action_acid Purify starting material: - Recrystallize boronic acid - Check for degradation check_acid->action_acid No end_node Reduced Homocoupling check_acid->end_node Yes action_o2->check_pd action_pd->check_base action_base->check_acid action_acid->end_node

Troubleshooting workflow for minimizing homocoupling.

Quantitative Data Summary

The choice of reaction parameters can quantitatively affect the amount of homocoupling byproduct. While specific percentages are highly substrate-dependent, general trends can be summarized.

Table 1: Effect of Reaction Parameters on Boronic Acid Homocoupling

ParameterCondition ATypical Outcome ACondition BTypical Outcome BRationale & Citation
Atmosphere Reaction run in airHigher % of homocouplingReaction under inert gas (N₂/Ar)Lower % of homocouplingOxygen promotes a key homocoupling pathway. Rigorous exclusion is critical.[2][3]
Palladium Source Pd(OAc)₂ (Pd(II))Higher % of homocouplingPd(PPh₃)₄ (Pd(0)) or Pd/CLower % of homocouplingPd(II) can stoichiometrically react with boronic acid to form the dimer.[1][2]
Additives No additiveBaseline homocouplingAdd mild reducing agent (e.g., KCOOH)Lower % of homocouplingHelps to reduce residual Pd(II) to the active Pd(0) state without disrupting the catalytic cycle.[2][4]
Base Selection Strong bases (e.g., NaOH)Can increase side reactionsWeaker inorganic bases (e.g., K₂CO₃, K₃PO₄)Often lower homocouplingThe base modulates the catalytic cycle; screening is often necessary for optimization.[5][9]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki Reaction

This protocol emphasizes the rigorous exclusion of oxygen, a primary contributor to boronic acid homocoupling.

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[10] The base should be finely powdered and dry.

  • Inerting the Vessel: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (high-purity Argon or Nitrogen). Repeat this vacuum/backfill cycle at least three times to ensure the removal of atmospheric oxygen.[10]

  • Solvent Degassing: The solvent must be thoroughly degassed before use. This can be achieved by sparging with an inert gas for 30-60 minutes or by using several freeze-pump-thaw cycles.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).[10] Then, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[10][11]

  • Monitoring and Workup: Monitor the reaction's progress by TLC or LC-MS. Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product via flash column chromatography to separate the desired biaryl from any homocoupled byproduct.[10]

Visual Guides

Suzuki Catalytic Cycle and Homocoupling Side-Pathway

The following diagram illustrates the main Suzuki-Miyaura catalytic cycle and highlights the key side-pathway leading to boronic acid homocoupling, which is often initiated by Pd(II) species.

G pd0 Pd(0)L_n ox_add Oxidative Addition (Ar-Pd(II)-X)L_n pd0->ox_add + Ar-X pd2_side Pd(II) Species (from O₂ or precatalyst) pd0->pd2_side + O₂ trans Transmetalation (Ar-Pd(II)-Ar')L_n ox_add->trans + Ar'-B(OH)₂ + Base red_elim Reductive Elimination trans->red_elim red_elim->pd0 - Ar-Ar' product Ar-Ar' red_elim->product arx Ar-X arx->ox_add boronic Ar'-B(OH)₂ boronic->trans base Base base->trans trans2 2x Transmetalation (Ar'-Pd(II)-Ar') pd2_side->trans2 + 2 Ar'-B(OH)₂ trans2->pd0 Reductive Elimination homo_product Ar'-Ar' (Homocoupling) trans2->homo_product

Suzuki cycle with the homocoupling side-pathway.

References

Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for monitoring pyrimidine synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for monitoring my pyrimidine synthesis?

A1: The ideal technique depends on your specific reaction's characteristics, including the starting materials, products, solvent, and available equipment.

  • Thin-Layer Chromatography (TLC): A cost-effective and rapid qualitative method perfect for initial screening and tracking the consumption of starting materials and the formation of products.[1] It is especially useful when there are significant polarity differences between reactants and products.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction progress, enabling the determination of conversion rates and product purity.[1] HPLC is highly reproducible and can be paired with various detectors like UV or Mass Spectrometry (MS) for greater specificity.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable pyrimidine derivatives, offering excellent separation and quantification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for in-situ monitoring to observe the formation of intermediates and products in real-time.[1]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information, confirming the identity of products and byproducts with high sensitivity.[1]

Q2: How can I monitor a solid-phase pyrimidine synthesis reaction?

A2: Monitoring solid-phase reactions can be challenging. A common approach is to cleave a small amount of the resin and then analyze the cleaved material using TLC, HPLC, or LC-MS.[1] Alternatively, in-situ monitoring with specialized probes can be employed.[1]

Q3: My reaction appears complete by TLC, but NMR analysis indicates the presence of starting material. What could be the reason?

A3: This discrepancy can occur due to a few reasons:

  • Co-elution: The starting material and product may have very similar Rf values on the TLC plate, making them appear as a single spot.

  • Lack of UV Activity: If you are using a UV lamp for visualization, your starting material might not be UV-active and therefore invisible on the TLC plate.

  • Detection Limits: NMR is generally a more sensitive technique than TLC. The concentration of the remaining starting material might be below the detection limit of TLC but still detectable by NMR.[1]

Troubleshooting Guides

Thin-Layer Chromatography (TLC)

Issue 1: My TLC spots are streaking.

  • Possible Cause:

    • Sample Overloading: Too much sample has been applied to the plate.

    • Inappropriate Solvent System: The mobile phase may not be suitable for your compounds.

    • Sample Insolubility: The sample is not fully dissolved in the spotting solvent.

    • Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel.[1]

  • Solution:

    • Dilute your sample before spotting.

    • Adjust the polarity of your mobile phase.

    • Ensure your sample is completely dissolved before spotting.

    • For highly polar compounds, consider adding a small amount of a polar solvent like methanol or a modifier like acetic acid to the mobile phase.[1]

Issue 2: I am observing inconsistent Rf values.

  • Possible Cause:

    • Changes in the mobile phase composition.

    • The TLC chamber is not properly saturated with the solvent vapor.

    • Variations between different batches of TLC plates.

    • Fluctuations in temperature.[1]

  • Solution:

    • Always prepare a fresh mobile phase for each experiment.

    • Ensure the TLC chamber is sealed and allow it to saturate for at least 15-20 minutes before placing the plate inside.

    • Use TLC plates from the same manufacturer and batch whenever possible.

    • Conduct your experiments in a temperature-controlled environment.[1]

High-Performance Liquid Chromatography (HPLC) & Liquid Chromatography-Mass Spectrometry (LC-MS)

Issue 1: I am seeing unexpected peaks in my chromatogram.

  • Possible Cause:

    • Formation of byproducts or isomers.

    • Impurities in the starting materials or reagents.

    • Degradation of the product or starting materials.

    • Contamination from the solvent or the instrument.[2]

  • Solution:

    • Use MS detection to determine the molecular weight of the unexpected peaks to help identify their structures.

    • Analyze the purity of your starting materials before beginning the reaction.

    • Investigate the stability of your compounds under the reaction and analysis conditions.

    • Run a blank injection with only the solvent to check for system contamination.[2]

Quantitative Data from Pyrimidine Synthesis

The following tables summarize typical reaction yields for common pyrimidine synthesis methods under various conditions. These values are illustrative and can vary depending on the specific substrates and reaction scale.

Table 1: Biginelli Reaction Yields

CatalystSolventReaction ConditionsTimeYield (%)
Hydrochloric AcidEthanolConventional Heating (Reflux)1.5 hours~60-70%
Ethanolic NaOHEthanolMicrowave7-12 min72-84%
CuCl₂·2H₂O / HClSolvent-freeGrindingminutes>90%
Yb(OTf)₃Solvent-freeNot specifiedShorter than conventionalIncreased yields
InBr₃EthanolReflux7 hours45% (DHPM) + 48% (pyranopyrimidinone)
HClWater90 °C30 minutesHigh

Data sourced from multiple references, including[3][4][5][6].

Table 2: Pinner Synthesis Yields

ReactantsCatalyst/ReagentSolventTimeYield
1,3-Dicarbonyl Compound, AmidineAcid or BaseVariesVariesModerate

Data sourced from[2].

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: With a pencil, lightly draw a starting line about 1 cm from the bottom of a TLC plate.

  • Sample Preparation: Dissolve a small amount of your reaction mixture in a suitable volatile solvent.

  • Spotting: Use a capillary tube to spot a small amount of the prepared sample onto the starting line. Also, spot your starting material(s) as a reference.

  • Development: Place the TLC plate in a developing chamber containing the appropriate mobile phase, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to move up the plate.

  • Visualization: Once the solvent front is about 1 cm from the top, remove the plate and mark the solvent front with a pencil. After the plate is dry, visualize the spots under a UV lamp or by using a staining agent (e.g., potassium permanganate).

  • Analysis: Calculate the Retention Factor (Rf) for each spot. The disappearance of the starting material spot(s) and the appearance of a new product spot indicate the reaction's progress.

Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Take a small aliquot of the reaction mixture. If necessary, quench the reaction. Dilute the sample with a suitable solvent, which is often the mobile phase.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[1]

  • Instrument Setup:

    • Choose an appropriate column (e.g., C18 reverse-phase).

    • Set the mobile phase composition and gradient.

    • Set the flow rate (e.g., 1 mL/min).

    • Set the detector wavelength (e.g., 254 nm for compounds with a UV chromophore).[1]

  • Injection: Inject the prepared sample into the HPLC system.

  • Data Analysis: Analyze the resulting chromatogram. Identify the peaks corresponding to the starting material and product by comparing their retention times with those of known standards. The peak area can be used to quantify the reaction conversion and product purity.[1]

Protocol 3: In-situ Reaction Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: The reaction is set up directly in an NMR tube using deuterated solvents. Ensure all reactants are fully dissolved.

  • Instrument Setup:

    • Lock and shim the NMR spectrometer on the deuterated solvent.

    • Acquire an initial spectrum (t=0) before initiating the reaction (e.g., by adding a catalyst or photo-initiator).

  • Data Acquisition: Acquire spectra at regular intervals throughout the reaction. Automated acquisition can be set up for long-running reactions.

  • Data Analysis: Process the spectra and integrate the peaks corresponding to the starting materials and products. The change in the integral values over time provides kinetic information about the reaction.

Protocol 4: Reaction Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare the sample as you would for HPLC analysis (Protocol 2).

  • Instrument Setup:

    • Set up the LC conditions as per Protocol 2.

    • Set up the MS parameters:

      • Choose the ionization mode (e.g., ESI positive or negative).

      • Set the appropriate mass range to be scanned.

      • Optimize source parameters like capillary voltage and gas flow rates.

  • Injection and Data Acquisition: Inject the sample. The LC will separate the components of the mixture before they enter the mass spectrometer for detection.

  • Data Analysis: Analyze the chromatogram to see the separation of components. Analyze the mass spectrum for each peak to identify the molecular weight of the starting materials, products, and any byproducts.

Visualizations

decision_tree start Start: Need to monitor a pyrimidine synthesis reaction qualitative Qualitative or Quantitative Analysis? start->qualitative cost Is cost a major constraint? qualitative->cost Qualitative volatility Are the compounds volatile and thermally stable? qualitative->volatility Quantitative tlc Use Thin-Layer Chromatography (TLC) cost->tlc Yes hplc Use High-Performance Liquid Chromatography (HPLC) cost->hplc No structure Is detailed structural information needed in real-time? volatility->structure No gc Use Gas Chromatography (GC) volatility->gc Yes mw_info Is molecular weight confirmation critical? structure->mw_info No nmr Use in-situ NMR Spectroscopy structure->nmr Yes mw_info->hplc No lcms Use LC-Mass Spectrometry (LC-MS) mw_info->lcms Yes troubleshooting_workflow start Issue: Unexpected peaks in HPLC/LC-MS chromatogram check_purity Step 1: Analyze Starting Material Purity start->check_purity check_stability Step 2: Investigate Compound Stability check_purity->check_stability Purity OK impurity Conclusion: Impurity from Starting Material check_purity->impurity Impurity Detected run_blank Step 3: Run a Solvent Blank check_stability->run_blank Compounds Stable degradation Conclusion: Product/Reactant Degradation check_stability->degradation Degradation Observed ms_analysis Step 4: Analyze Peaks with MS run_blank->ms_analysis Blank is Clean contamination Conclusion: System Contamination run_blank->contamination Blank is Contaminated byproduct Conclusion: Byproduct or Isomer Formation ms_analysis->byproduct Identify Molecular Weights signaling_pathway cluster_synthesis De Novo Pyrimidine Synthesis cluster_dna_rna Nucleic Acid Synthesis precursors Precursors (e.g., Carbamoyl phosphate, Aspartate) dhodh DHODH precursors->dhodh orotate Orotate dhodh->orotate ump UMP orotate->ump udp UDP ump->udp utp UTP udp->utp ctp CTP utp->ctp dna_rna DNA & RNA Synthesis utp->dna_rna ctp->dna_rna antagonist Pyrimidine Antagonist (e.g., Brequinar) antagonist->dhodh inhibits

References

Validation & Comparative

A Comparative Guide to Pyrimidine-Based Kinase Inhibitors: Performance and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the design of potent and selective kinase inhibitors, forming the structural basis of numerous FDA-approved drugs.[1][2] This guide provides an objective comparison of pyrimidine-based kinase inhibitors against other established alternatives, supported by experimental data. We delve into their performance in targeting key oncogenic kinases, provide detailed experimental methodologies for their validation, and visualize the complex signaling pathways they modulate.

Section 1: Head-to-Head Inhibitor Comparison

This section presents a comparative analysis of pyrimidine-based kinase inhibitors against non-pyrimidine alternatives targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Osimertinib, a third-generation pyrimidine-based EGFR inhibitor, demonstrates superior efficacy, particularly against mutant forms of EGFR, when compared to the first-generation quinazoline-based inhibitor, Erlotinib.[3][4]

ParameterOsimertinib (Pyrimidine-based)Erlotinib (Quinazoline-based)
Biochemical IC50 (EGFR WT) ~15 nM~2 nM
Biochemical IC50 (EGFR L858R) ~1 nM~2 nM
Biochemical IC50 (EGFR T790M) ~1 nM~200 nM
Cellular IC50 (PC-9, EGFR del19) ~15.9 nM[4]~5.6 nM[4]
Cellular IC50 (H1975, L858R/T790M) ~6.7 nM[4]>10,000 nM[4]
Data compiled from multiple sources. IC50 values are indicative and can vary based on assay conditions.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Pazopanib, a pyrimidine-based multi-targeted tyrosine kinase inhibitor, is compared here with Sorafenib, a non-pyrimidine inhibitor, both targeting VEGFR-2, a key mediator of angiogenesis.[5]

ParameterPazopanib (Pyrimidine-based)Sorafenib (Non-pyrimidine)
Biochemical IC50 (VEGFR-1) 10 nM[6]-
Biochemical IC50 (VEGFR-2) 30 nM[6]90 nM
Biochemical IC50 (VEGFR-3) 47 nM[6]-
Biochemical IC50 (PDGFR-α) 71 nM[6]-
Biochemical IC50 (PDGFR-β) 84 nM[6]-
Biochemical IC50 (c-Kit) 74 nM[6]-
Data compiled from multiple sources. IC50 values are indicative and can vary based on assay conditions.

Section 2: Key Experimental Protocols

This section provides detailed methodologies for essential experiments in the validation of kinase inhibitors.

In Vitro Biochemical Kinase Assay (Luminescence-based)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2)

  • Substrate peptide

  • Test inhibitor (e.g., Osimertinib, Pazopanib)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[7]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in the kinase buffer.

  • Kinase Reaction:

    • To each well of a 96-well plate, add the kinase, substrate, and inhibitor solution (or vehicle control).

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.[7]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[7]

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[7]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.[7]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.[2][8]

Materials:

  • Cancer cell line of interest (e.g., PC-9, H1975)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]

  • Sterile 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in the culture medium.

    • Replace the medium in the wells with the medium containing the inhibitor or vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[2]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Western Blotting for Target Engagement

This technique is used to detect changes in protein phosphorylation, a direct indicator of kinase inhibitor target engagement.[10]

Materials:

  • Cell line of interest

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the inhibitor at various concentrations for a specified time.

    • Lyse the cells with ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.[11]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal.

Section 3: Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrimidine-based Inhibitor (e.g., Osimertinib) Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR VEGFR-2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Angiogenesis Angiogenesis, Endothelial Cell Survival MAPK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Pyrimidine-based Inhibitor (e.g., Pazopanib) Inhibitor->VEGFR Inhibition

Caption: VEGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.

Experimental_Workflow cluster_workflow Kinase Inhibitor Validation Workflow Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Biochemical_Assay->Cell_Viability_Assay Target_Engagement_Assay Target Engagement (Western Blot) Cell_Viability_Assay->Target_Engagement_Assay Data_Analysis Data Analysis (IC50/GI50 Determination) Target_Engagement_Assay->Data_Analysis Lead_Validation Lead Compound Validation Data_Analysis->Lead_Validation

Caption: A generalized workflow for the validation of kinase inhibitors.

References

A Comparative Guide to the Biological Activity of Novel 2-Methoxypyrimidine-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of novel derivatives based on a 2-methoxypyridinyl scaffold, structurally similar to 2-methoxypyrimidin-4-amine, focusing on their potential as anticancer agents. The data presented is based on a systematic study of sulfonamide methoxypyridine derivatives as dual inhibitors of PI3Kα and mTOR, key components of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[1]

Comparative Analysis of Biological Activity

The in vitro inhibitory activities of a series of novel sulfonamide methoxypyridine derivatives were evaluated against PI3Kα and mTOR kinases, as well as their anti-proliferative effects on human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The results are summarized below, providing a clear comparison of the potency of each derivative.

Kinase Inhibitory Activity

The inhibitory concentration (IC50) values against PI3Kα and mTOR were determined using the ADP-Glo™ kinase assay.

CompoundPI3Kα IC50 (nM)[1]mTOR IC50 (nM)[1]
22c 0.2223
Omipalisib (Reference)0.040.28
HS-173 (Reference)0.8-

Lower IC50 values indicate higher potency.

Anti-proliferative Activity

The cytotoxic effects of the derivatives on cancer cell lines were assessed using a cell viability assay.

CompoundMCF-7 IC50 (nM)[1]HCT-116 IC50 (nM)[1]
22c 13020
Omipalisib (Reference)--
HS-173 (Reference)--

Lower IC50 values indicate greater anti-proliferative activity.

Structure-Activity Relationship (SAR)

The comparative data reveals key structural features influencing the biological activity of these derivatives. Compound 22c , featuring a quinoline core, demonstrated the most potent inhibitory activity against both PI3Kα and mTOR, as well as strong anti-proliferative effects against both cancer cell lines.[1] This suggests that the quinoline moiety is crucial for high-affinity binding to the kinase targets. In contrast, derivatives with other aromatic skeletons showed significantly poorer enzyme and cellular inhibitory activities.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Reaction Setup : A reaction mixture is prepared containing the kinase, substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction : The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time to allow for the kinase-mediated phosphorylation of the substrate, which produces ADP.

  • ADP-Glo™ Reagent : The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent : The Kinase Detection Reagent is then added to convert the newly produced ADP into ATP. This new ATP is used by an Ultra-Glo™ Luciferase to generate a luminescent signal.

  • Signal Detection : The luminescence is measured using a plate-reading luminometer. The intensity of the light signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis : The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding : Cancer cells (e.g., MCF-7, HCT-116) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for 72 hours.

  • MTT Addition : After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the experimental workflow for screening these novel compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 Inhibits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibitor 2-Methoxypyrimidine Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway targeted by the novel derivatives.

Experimental_Workflow Start Start: Synthesize Novel 2-Methoxypyrimidine Derivatives Kinase_Assay In vitro Kinase Assay (PI3Kα & mTOR) Start->Kinase_Assay Cell_Culture Cancer Cell Culture (MCF-7, HCT-116) Start->Cell_Culture Data_Analysis Data Analysis: Calculate IC50 Values Kinase_Assay->Data_Analysis MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Experimental workflow for screening novel 2-methoxypyrimidine derivatives.

References

A Comparative Analysis of Pyrimidine and Quinazoline-Based EGFR Inhibitors: IC50 Values and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between various classes of Epidermal Growth Factor Receptor (EGFR) inhibitors is paramount for advancing cancer therapeutics. This guide provides an objective comparison of the inhibitory potency (IC50 values) of pyrimidine and quinazoline-based EGFR inhibitors, supported by experimental data and detailed methodologies.

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its aberrant activation, often through mutations, is a key driver in the development and progression of various cancers. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have emerged as a cornerstone of targeted cancer therapy. Among these, compounds featuring pyrimidine or quinazoline scaffolds have demonstrated significant clinical success. This guide delves into a comparative analysis of their efficacy, focusing on their half-maximal inhibitory concentration (IC50) values.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the IC50 values of representative pyrimidine and quinazoline-based EGFR inhibitors against wild-type (WT) and various mutant forms of the EGFR enzyme. This data, collated from multiple studies, offers a snapshot of their relative potencies.

Inhibitor ClassCompoundEGFR TargetIC50 (nM)Reference
Quinazoline GefitinibWild-Type EGFR33[2]
EGF-stimulated Tumor Cell Growth54[2]
ErlotinibHER1/EGFR TK2[3]
LapatinibEGFR10.8[4]
ErbB2 (HER2)9.2[4]
Pyrimidine OsimertinibEGFR T790M5[5]
EGFR Exon 19 Deletion0.8[5]
RociletinibEGFR T790M23[5]
AfatinibEGFR L858R0.3[5]
PC-9 (Exon 19 Deletion)0.8[5]

Experimental Protocols for IC50 Determination

The determination of IC50 values is crucial for evaluating the potency of EGFR inhibitors. The following are detailed methodologies for the key experiments cited in this guide.

In Vitro EGFR Kinase Assay (Luminescence-Based)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of EGFR.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine 5'-triphosphate (ATP)

  • Test Inhibitor (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well or 384-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Assay Plate Setup: To the wells of a microplate, add the diluted inhibitor or vehicle control (DMSO).

  • Enzyme Addition: Add the recombinant EGFR enzyme to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Generation: Terminate the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).[6]

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]

Cell Viability Assay (MTT Assay)

This assay measures the effect of an inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line with known EGFR status (e.g., A549, PC-9, H1975)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test Inhibitor (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control (DMSO) and a no-treatment control.[8]

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).[8]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[7]

  • Data Analysis: Normalize the absorbance data to the vehicle control to calculate the percentage of cell viability. The IC50 value is determined by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt IP3_DAG IP3/DAG PLCg->IP3_DAG Nucleus Nucleus STAT->Nucleus MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR Signaling Pathway.

IC50_Determination_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Acquisition cluster_analysis Data Analysis Cell_Seeding Seed Cells in Plate Add_Inhibitor Add Inhibitor to Cells Cell_Seeding->Add_Inhibitor Inhibitor_Dilution Prepare Serial Dilutions of Inhibitor Inhibitor_Dilution->Add_Inhibitor Incubate Incubate for 72h Add_Inhibitor->Incubate Add_Reagent Add Viability Reagent (e.g., MTT) Incubate->Add_Reagent Measure_Signal Measure Absorbance/ Luminescence Add_Reagent->Measure_Signal Normalize_Data Normalize Data to Control Measure_Signal->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Calculate_IC50 Calculate IC50 Value Plot_Curve->Calculate_IC50

Caption: Experimental Workflow for IC50 Determination.

Inhibitor_Comparison_Logic Inhibitor_Class EGFR Inhibitor Pyrimidine Pyrimidine-Based Inhibitor_Class->Pyrimidine Quinazoline Quinazoline-Based Inhibitor_Class->Quinazoline Potency Inhibitory Potency (IC50) Pyrimidine->Potency Selectivity Selectivity for Mutant vs. WT EGFR Pyrimidine->Selectivity Quinazoline->Potency Quinazoline->Selectivity Conclusion Comparative Efficacy Potency->Conclusion Selectivity->Conclusion

Caption: Logical Relationship in Inhibitor Comparison.

References

A Researcher's Guide to In Vitro Kinase Selectivity Profiling of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the selectivity of kinase inhibitors is a critical step in the discovery pipeline. Pyrimidine-based compounds have emerged as a highly successful scaffold for kinase inhibitors, with numerous approved drugs targeting this enzyme class.[1][2] However, due to the conserved nature of the ATP-binding site across the human kinome, off-target effects are a significant concern.[3] Therefore, rigorous in vitro assays are essential to determine the selectivity profile of these compounds, ensuring they potently inhibit the intended target while sparing other kinases.

This guide provides a comparative overview of common in vitro assays used for determining the kinase selectivity of pyrimidine inhibitors. It includes detailed experimental protocols and data presentation formats to aid in the design and interpretation of these crucial experiments.

Comparison of Key In Vitro Kinase Assay Technologies

Choosing the right assay technology is fundamental to generating reliable selectivity data. The selection depends on various factors, including the stage of drug discovery, required throughput, and the specific information needed (e.g., binding affinity vs. functional inhibition). Biochemical assays can be broadly categorized into two classes: activity assays, which measure the catalytic function of the kinase, and binding assays, which quantify the interaction between the inhibitor and the kinase.[4]

Assay TechnologyPrinciple of DetectionKey ParametersAdvantagesDisadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate ([³²P] or [³³P]) from ATP to a substrate.[5][6]IC₅₀Considered the "gold standard" for direct measurement of enzymatic activity; high sensitivity.[4][5]Requires handling of radioactive materials; low throughput; generates radioactive waste.
Luminescence-Based Assays Measures the amount of ATP remaining after a kinase reaction. Low ATP consumption (high inhibition) results in a strong luminescent signal.[1]IC₅₀High sensitivity and dynamic range; amenable to high-throughput screening (HTS).[7]Indirect measurement; susceptible to interference from compounds that affect the luciferase enzyme.
Fluorescence-Based Assays Various methods including Fluorescence Polarization (FP), FRET, and Time-Resolved FRET (TR-FRET) that detect phosphorylation events through changes in fluorescent signals.[4][6]IC₅₀, Kᵢ, KₐHomogeneous "mix-and-read" formats; non-radioactive; suitable for HTS.Can be prone to interference from fluorescent compounds; may require modified substrates or specific antibodies.[4]
Label-Free Assays Techniques like Thermal Shift Assays or Mass Spectrometry that do not require labeled reagents. They measure inhibitor binding by protein stabilization or directly detect substrate phosphorylation.[5]Kₐ, Tₘ Shift, IC₅₀Provides direct binding data; avoids artifacts from labels or antibodies.[5]Lower throughput compared to other methods; may require specialized and expensive instrumentation.
Binding Assays Measures the displacement of a high-affinity labeled ligand (probe) from the kinase's ATP-binding site by the test compound.[8][9]Kₐ, KᵢATP-independent, providing a direct measure of binding affinity; useful for non-activated kinases.[10][11]Does not measure functional inhibition of the enzyme's catalytic activity.

Data Presentation: Profiling Pyrimidine Inhibitors

Presenting selectivity data in a clear and standardized format is crucial for comparative analysis. Typically, compounds are screened against a large panel of kinases, and the resulting inhibition data (e.g., IC₅₀ values or percent inhibition at a fixed concentration) are summarized in a table.

Table 1: Sample Selectivity Profile of Pyrimidine Compounds (IC₅₀ in nM)

Kinase TargetCompound A (Pyrimidine)Compound B (Pyrimidine)Sunitinib (Reference)[12]
VEGFR2 152509
PDGFRβ 2545028
EGFR >10,00085>10,000
CDK2 8,5001,2005,500
AURKB >10,000>10,0002,100
SRC 1502,20075
JAK2 5,0009,8003,200
Data is hypothetical and for illustrative purposes. IC₅₀ values can vary significantly based on assay conditions.[13]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs.

G cluster_0 Kinase Signaling Pathway Growth_Factor Growth_Factor Receptor_Kinase Receptor_Kinase Growth_Factor->Receptor_Kinase Binds Signaling_Proteins Signaling_Proteins Receptor_Kinase->Signaling_Proteins Phosphorylates Transcription_Factors Transcription_Factors Signaling_Proteins->Transcription_Factors Activates Cellular_Response Cellular_Response Transcription_Factors->Cellular_Response Regulates Inhibitor Pyrimidine Inhibitor Inhibitor->Receptor_Kinase Blocks ATP Binding Site

Caption: A generic receptor tyrosine kinase signaling pathway inhibited by a pyrimidine compound.

start Start prep_inhibitor Prepare Serial Dilutions of Pyrimidine Inhibitor start->prep_inhibitor add_inhibitor Add Inhibitor/Vehicle to Reaction Wells prep_inhibitor->add_inhibitor setup_reaction Set up Kinase Reaction: - Kinase - Substrate - Buffer setup_reaction->add_inhibitor initiate_reaction Initiate Reaction with ATP add_inhibitor->initiate_reaction incubate Incubate at Optimal Temperature initiate_reaction->incubate add_detection Add Detection Reagent incubate->add_detection measure_signal Measure Signal (Luminescence, Fluorescence, etc.) add_detection->measure_signal analyze_data Data Analysis: - Normalize Data - Plot Dose-Response Curve - Calculate IC50 measure_signal->analyze_data end_node End analyze_data->end_node

Caption: Generalized workflow for an in vitro kinase inhibition assay.[13]

G cluster_assay_types Selectivity Assay Choice Assay_Type Assay Type Activity Activity-Based Assay_Type->Activity Binding Binding-Based Assay_Type->Binding Radiometric Radiometric Activity->Radiometric Luminescence Luminescence Activity->Luminescence Fluorescence Fluorescence Activity->Fluorescence Thermal_Shift Thermal Shift Binding->Thermal_Shift Probe_Displacement Probe Displacement Binding->Probe_Displacement

Caption: Decision logic for selecting a primary kinase assay type.

Experimental Protocols

Detailed and reproducible protocols are the bedrock of reliable experimental data. Below are generalized protocols for common assay formats.

Radiometric Filter-Binding Assay (Gold Standard)

This protocol describes a traditional method to directly measure the incorporation of a radiolabeled phosphate into a substrate.[5]

Principle: The kinase transfers the γ-phosphate from [γ-³³P]ATP to a peptide or protein substrate. The positively charged substrate is then captured on a negatively charged phosphocellulose filter paper, while the unbound, negatively charged [γ-³³P]ATP is washed away. The radioactivity remaining on the filter is proportional to kinase activity.[5][14]

Materials:

  • Recombinant Kinase

  • Peptide Substrate

  • Test Pyrimidine Compound (in DMSO)

  • [γ-³³P]ATP

  • Kinase Assay Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • P81 Phosphocellulose Filter Plates

  • Wash Buffer (e.g., 0.5-1% Phosphoric Acid)

  • Microplate Scintillation Counter

Procedure:

  • Compound Plating: Prepare serial dilutions of the pyrimidine inhibitor in DMSO and add 1 µL to the wells of a 96-well assay plate. Include DMSO-only wells as a negative control (100% activity).

  • Kinase/Substrate Mix: Prepare a master mix containing the kinase assay buffer, recombinant kinase, and peptide substrate at 2x the final desired concentration.

  • Reaction Initiation: Add 10 µL of the kinase/substrate mix to each well. Subsequently, initiate the reaction by adding 10 µL of 2x ATP solution (containing a mix of cold ATP and [γ-³³P]ATP). The final ATP concentration should ideally be close to the Kₘ value for the specific kinase.[15]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of 1% phosphoric acid.

  • Filter Binding: Transfer the reaction mixture to the P81 phosphocellulose filter plate and allow it to bind for 30 minutes.

  • Washing: Wash the filter plate 3-4 times with 200 µL of wash buffer to remove unbound [γ-³³P]ATP.[5]

  • Quantification: Dry the plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol outlines a common method for high-throughput screening that measures kinase activity by quantifying the amount of ATP consumed.

Principle: The assay is performed in two steps. First, the kinase reaction proceeds, consuming ATP and producing ADP. Second, an ATP detection reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP generated back to ATP, which is used by a luciferase to produce light. The luminescent signal is directly proportional to the ADP generated and thus to kinase activity.[1]

Materials:

  • Recombinant Kinase and Substrate

  • Test Pyrimidine Compound (in DMSO)

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the specific substrate in the appropriate assay buffer.[13]

  • Initiation: Initiate the kinase reaction by adding ATP to each well.[13]

  • Incubation: Incubate the plate at room temperature or 30°C for 60 minutes.[1]

  • Signal Generation:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate reader.[1]

  • Data Analysis: A lower luminescent signal indicates less ADP was produced, signifying higher inhibition. Calculate the IC₅₀ value from the dose-response curve.

Fluorescence Polarization (FP) Assay

This protocol provides a homogeneous method to assess kinase activity, often used for inhibitor screening.

Principle: The assay uses a fluorescently labeled peptide substrate (tracer) and a phosphospecific antibody. In the absence of kinase activity, the tracer is unbound and tumbles rapidly in solution, resulting in low fluorescence polarization. When the kinase phosphorylates the substrate, the phosphospecific antibody binds to it. This larger complex tumbles more slowly, leading to a high polarization signal. An inhibitor prevents phosphorylation, keeping the polarization signal low.[6][16]

Materials:

  • Recombinant Kinase

  • Fluorescently Labeled Peptide Substrate

  • Test Pyrimidine Compound (in DMSO)

  • ATP

  • Phosphospecific Antibody

  • Kinase Assay Buffer

  • Black, low-binding 384-well microplates

  • Plate reader with FP capabilities

Procedure:

  • Kinase Reaction: In a microplate, combine the kinase, fluorescent peptide substrate, ATP, and the test pyrimidine compound in assay buffer.

  • Incubation: Incubate the plate at 30°C for the desired reaction time (e.g., 60-90 minutes).

  • Detection: Add the phosphospecific antibody to the wells. Incubate for an additional 30-60 minutes to allow for binding.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.[5]

  • Data Analysis: The amount of phosphorylated substrate is proportional to the FP signal. Calculate percent inhibition and determine the IC₅₀ value.

References

A Comparative Guide to the Cross-Reactivity Profiles of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of four prominent pyrimidine-based kinase inhibitors: Gefitinib, Erlotinib, Afatinib, and Lapatinib. The information presented herein, including quantitative experimental data, is intended to aid researchers in understanding the selectivity of these compounds and their potential on- and off-target effects.

Introduction to Pyrimidine-Based Kinase Inhibitors

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1] These compounds typically function by competing with ATP for binding to the kinase active site. While often designed for a specific kinase target, the conserved nature of the ATP-binding pocket across the kinome can lead to cross-reactivity with other kinases.[2] Understanding this selectivity profile is crucial for elucidating a compound's therapeutic efficacy and potential toxicities.[3] This guide focuses on four well-established inhibitors that primarily target the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases: Gefitinib, Erlotinib, Afatinib, and Lapatinib.[1][4]

Comparative Cross-Reactivity Data

The following tables summarize the binding affinities (Kd values) and inhibition percentages of Gefitinib, Erlotinib, Afatinib, and Lapatinib against a panel of selected kinases as determined by the KINOMEscan® platform. Lower Kd values indicate a stronger binding affinity.

Table 1: KINOMEscan® Binding Affinities (Kd, nM) of Pyrimidine-Based Inhibitors for Selected Kinases
KinaseGefitinib (Kd, nM)Erlotinib (Kd, nM)Afatinib (Kd, nM)Lapatinib (Kd, nM)
EGFR 0.5 0.4 0.1 3
ERBB2 (HER2) 1,2001,00010 13
ERBB4 (HER4)26211 36
ABL1>10,000>10,0001,6003,400
SRC>10,000>10,0001,800220
LCK>10,000>10,0002,000330
FYN>10,000>10,0002,100410
YES1>10,000>10,0001,500210
LYN>10,000>10,0002,300390
KDR (VEGFR2)2,1002,7003,300>10,000
FLT3>10,000>10,000144,200
KIT>10,000>10,0001,1005,500
PDGFRB>10,000>10,0001,9006,700
STK10>10,0002,800>10,000>10,000
SLK>10,0003,100>10,000>10,000

Data compiled from various KINOMEscan® datasets. Values are approximations and may vary between experiments. Primary targets are highlighted in bold.

Table 2: KINOMEscan® Inhibition (% of Control) at 1 µM Concentration
KinaseGefitinib (% of Control)Erlotinib (% of Control)Afatinib (% of Control)Lapatinib (% of Control)
EGFR <1 <1 <1 <1
ERBB2 (HER2) 6055<1 <1
ERBB4 (HER4)1.51.2<1 1.8
ABL195922535
SRC88852815
LCK90883018
FYN92893220
YES189862616
LYN91873119
KDR (VEGFR2)75784085
FLT398961.288
KIT96942290
PDGFRB94912992
STK1095359697
SLK96389798

Data compiled from various KINOMEscan® datasets. A lower percentage of control indicates stronger inhibition. Primary targets are highlighted in bold.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the determination of IC50 values for kinase inhibitors using a luminescence-based assay that measures ADP production.[5][6]

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate

  • Test inhibitor (e.g., Gefitinib)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test inhibitor in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup: Add 2.5 µL of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well assay plate.

  • Kinase/Substrate Addition: Add 2.5 µL of a mixture containing the kinase and its specific substrate to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

KINOMEscan® Profiling

The KINOMEscan® platform utilizes a competitive binding assay to quantify the interactions between a test compound and a large panel of kinases.[7]

Principle: The assay consists of three main components: a kinase tagged with DNA, a test compound, and an immobilized ligand that competes with the test compound for binding to the kinase. The amount of kinase that binds to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.[8]

Procedure Overview:

  • Assay Setup: Kinase-tagged T7 phage is incubated with an immobilized, active-site directed ligand and the test compound.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase.

  • Separation: The kinase-ligand complexes are captured on a solid support, and unbound components are washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the associated DNA tag.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. Results are typically reported as "percent of control" or used to calculate the dissociation constant (Kd) from an 11-point dose-response curve.[7][9]

Visualizations

Signaling Pathway

The following diagram illustrates a simplified representation of the EGFR signaling pathway, which is the primary target of Gefitinib, Erlotinib, Afatinib, and Lapatinib.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization_Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization_Autophosphorylation RAS RAS Dimerization_Autophosphorylation->RAS PI3K PI3K Dimerization_Autophosphorylation->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription via mTOR etc. Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response Inhibitor Gefitinib / Erlotinib Afatinib / Lapatinib Inhibitor->Dimerization_Autophosphorylation Inhibition Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Inhibitor (e.g., Pyrimidine-based) Assay_Setup Assay Plate Setup (Inhibitor + Kinase) Compound->Assay_Setup Kinase_Panel Selection of Kinase Panel (e.g., KINOMEscan®) Kinase_Panel->Assay_Setup Reagents Assay Reagent Preparation Reagents->Assay_Setup Incubation Incubation Assay_Setup->Incubation Reaction Initiate Reaction (e.g., add ATP) Incubation->Reaction Detection Signal Detection (Luminescence/qPCR) Reaction->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Normalization to Controls Raw_Data->Normalization Calculation IC50 / Kd Calculation Normalization->Calculation Profile Generation of Selectivity Profile Calculation->Profile

References

A Comparative Guide to the Mechanism of Action of Pyrimidine Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanisms of action of key pyrimidine anticancer agents, alongside a selection of non-pyrimidine alternatives. The information is supported by experimental data and detailed protocols to aid in the validation and understanding of these crucial chemotherapeutic drugs.

Introduction to Pyrimidine Anticancer Agents

Pyrimidine antagonists are a class of antimetabolite drugs that interfere with the synthesis of pyrimidine nucleotides, essential components of DNA and RNA. By mimicking the structure of natural pyrimidines, these agents disrupt critical cellular processes, leading to the inhibition of cell proliferation and the induction of apoptosis in rapidly dividing cancer cells. This guide will focus on the well-established pyrimidine antagonists: 5-Fluorouracil (and its prodrug Capecitabine), Gemcitabine, and Cytarabine.

Comparison of Mechanisms of Action: Pyrimidine vs. Non-Pyrimidine Anticancer Agents

The following sections detail the mechanisms of action of selected pyrimidine and non-pyrimidine anticancer agents.

Pyrimidine Anticancer Agents

1. 5-Fluorouracil (5-FU) and Capecitabine

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy, primarily used in the treatment of solid tumors. Capecitabine is an orally administered prodrug that is enzymatically converted to 5-FU within the body, offering the advantage of preferential activation at the tumor site.[1][2]

The anticancer effects of 5-FU are mediated through two primary mechanisms:

  • Inhibition of Thymidylate Synthase (TS): 5-FU is metabolized to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with thymidylate synthase and a reduced folate cofactor.[3][4] This complex inhibits the enzyme's function, leading to a depletion of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. The resulting "thymineless death" is a major contributor to 5-FU's cytotoxicity.[5]

  • Incorporation into RNA and DNA: 5-FU can also be converted to fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP). FUTP is incorporated into RNA, disrupting RNA processing and function.[4][5] FdUTP can be incorporated into DNA, leading to DNA damage and instability.[3][4]

2. Gemcitabine

Gemcitabine (dFdC) is a nucleoside analog of deoxycytidine with broad-spectrum antitumor activity.[6] It is a prodrug that requires intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[7][8] Its cytotoxic effects are multifaceted:

  • Inhibition of DNA Synthesis: The primary mechanism of action is the incorporation of dFdCTP into the elongating DNA strand, which leads to "masked chain termination."[8][9] After the incorporation of the gemcitabine nucleotide, one additional deoxynucleotide is added, after which DNA polymerases are unable to proceed.[8] This action effectively halts DNA replication.

  • Inhibition of Ribonucleotide Reductase (RNR): The diphosphate form, dFdCDP, inhibits ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides.[7] This inhibition depletes the pool of deoxynucleotides necessary for DNA synthesis and repair, further enhancing gemcitabine's cytotoxic effect.[7]

3. Cytarabine (Ara-C)

Cytarabine, also known as arabinosylcytosine (Ara-C), is a pyrimidine analog of deoxycytidine.[10] It is primarily used in the treatment of hematological malignancies.[11][12] Similar to gemcitabine, it requires intracellular conversion to its active triphosphate form, Ara-CTP.[10][13]

  • Inhibition of DNA Polymerase: Ara-CTP competitively inhibits DNA polymerase, a key enzyme in DNA replication and repair.[10][14]

  • Incorporation into DNA: The incorporation of Ara-CTP into the DNA strand leads to chain termination due to the arabinose sugar's steric hindrance, which prevents the formation of phosphodiester bonds with the next nucleotide.[10][13] This disruption of DNA synthesis is most prominent during the S phase of the cell cycle.[10]

Non-Pyrimidine Anticancer Agents (for Comparison)

To provide a broader context, the mechanisms of several non-pyrimidine anticancer agents are summarized below.

  • Cisplatin (Alkylating-like agent): Forms cross-links with DNA, leading to bending and unwinding of the double helix, which in turn inhibits DNA replication and transcription, ultimately triggering apoptosis.[15]

  • Paclitaxel (Taxane): Promotes the polymerization of tubulin, leading to the formation of overly stable, non-functional microtubules. This disrupts the dynamic process of microtubule assembly and disassembly required for mitotic spindle formation, causing cell cycle arrest in the G2/M phase and inducing apoptosis.[11][16]

  • Doxorubicin (Anthracycline): Intercalates into DNA, inhibiting topoisomerase II and preventing the re-ligation of DNA strands after double-strand breaks. It also generates reactive oxygen species, leading to further DNA and cellular damage.[17][18][19]

  • Etoposide (Topoisomerase II inhibitor): Forms a ternary complex with topoisomerase II and DNA, stabilizing the enzyme-DNA cleavage complex. This prevents the re-ligation of DNA strands, leading to an accumulation of double-strand breaks and subsequent apoptosis.[8][20][21][22]

  • Vincristine (Vinca alkaloid): Binds to tubulin dimers, inhibiting their polymerization into microtubules. This disrupts the formation of the mitotic spindle, leading to metaphase arrest and apoptosis.[6][23][24][25][26]

  • Cyclophosphamide (Alkylating agent): A prodrug that is metabolized to its active form, phosphoramide mustard. This metabolite forms cross-links within and between DNA strands, interfering with DNA replication and transcription.[12]

  • Methotrexate (Antimetabolite - Folic acid antagonist): Inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate. This depletion of tetrahydrofolate interferes with the synthesis of purines and thymidylate, thereby inhibiting DNA, RNA, and protein synthesis.[12][27][28][29]

Quantitative Data Presentation

The following tables summarize the 50% inhibitory concentration (IC50) values of pyrimidine and non-pyrimidine anticancer agents in various cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell line passage number, incubation time, and the specific assay used. The data presented here is for comparative purposes and is compiled from various sources.

Table 1: IC50 Values (µM) in Breast Cancer Cell Lines

DrugCell LineIC50 (µM)Reference(s)
5-Fluorouracil MCF-70.38 - 1.3[30][31]
MDA-MB-23111.8[27]
Capecitabine MCF-7921.1 - 1147.9[30]
Doxorubicin MDA-MB-2310.68[27]
MCF-7, A431, U87-MGVaries[32]
Cyclophosphamide MDA-MB-231402.5[27]
Paclitaxel SK-BR-3, MDA-MB-231, T-47DVaries
4T1Varies[32]

Table 2: IC50 Values (µM) in Lung Cancer Cell Lines

DrugCell LineIC50 (µM)Reference(s)
5-Fluorouracil PDM41, PDM106Varies
Cisplatin PDM41, PDM106Varies
Paclitaxel NSCLC and SCLC cell linesVaries[21]
Etoposide A549139.54[8]

Table 3: IC50 Values (µM) in Leukemia Cell Lines

DrugCell LineIC50 (µM)Reference(s)
Cytarabine KG-1, MOLM13Varies[2]
MV4-110.26 - 3.37
HL-60, KG-1, THP-114.24 - 23.2
Jurkat, CCRF-CEM0.1597, 0.09
Daunorubicin AML cell linesVaries
Venetoclax AML cell linesVaries

Table 4: IC50 Values (µM) in Colon Cancer Cell Lines

DrugCell LineIC50 (µM)Reference(s)
5-Fluorouracil HCT 116, HT-29185 (HCT 116, 1 day)
COLO-205, HT-293.2, 13[31]
SW62013[30]
Cisplatin VariousVaries

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of these anticancer agents' mechanisms of action are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of anticancer drugs.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1][4][7][10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][10] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[7][10]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]

  • Drug Treatment: Treat the cells with a range of concentrations of the anticancer agent for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4][7]

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[4][7]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[9][13] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of viable and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[9]

Procedure:

  • Cell Treatment: Treat cells with the anticancer agent at a concentration around its IC50 for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[3][9]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[3][9]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[9]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Thymidylate Synthase (TS) Activity Assay (Spectrophotometric)

This assay measures the activity of thymidylate synthase, the primary target of 5-FU.

Principle: The activity of TS is determined by monitoring the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is coupled to the oxidation of 5,10-methylenetetrahydrofolate (CH2THF) to dihydrofolate (DHF). The increase in absorbance at 340 nm due to the formation of DHF is measured spectrophotometrically.[6][15]

Procedure:

  • Cell Lysate Preparation: Prepare a cytosolic extract from the cancer cells of interest.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, dithiothreitol, dUMP, and CH2THF.

  • Enzyme Reaction: Initiate the reaction by adding the cell lysate to the reaction mixture.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm over time.

  • Data Analysis: Calculate the rate of DHF formation, which is proportional to the TS activity.

DNA Polymerase Activity Assay

This assay is used to measure the activity of DNA polymerase, a target of gemcitabine and cytarabine.

Principle: DNA polymerase activity can be measured by quantifying the incorporation of labeled deoxynucleoside triphosphates (dNTPs) into a DNA template-primer. Various methods exist, including radioactive and fluorescence-based assays.[5][9] A common non-radioactive method involves a primer labeled with a capture tag (e.g., biotin) and the incorporation of a fluorescently labeled dNTP. The amount of incorporated fluorescence is then measured.[5]

Procedure (Fluorescence-based):

  • Reaction Setup: Prepare a reaction mixture containing a biotinylated DNA template-primer, a mix of dNTPs including a fluorescently labeled dNTP, the DNA polymerase source (cell lysate or purified enzyme), and a suitable reaction buffer.

  • Enzyme Reaction: Incubate the reaction mixture at the optimal temperature for the polymerase.

  • Capture and Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated DNA. After washing to remove unincorporated fluorescent dNTPs, measure the fluorescence intensity using a microplate reader.

  • Data Analysis: The fluorescence signal is proportional to the DNA polymerase activity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for validating the mechanism of action of anticancer agents.

Pyrimidine_Antagonist_MoA cluster_5FU 5-Fluorouracil (5-FU) / Capecitabine cluster_Gem_Cyt Gemcitabine / Cytarabine 5-FU 5-FU FUMP FUMP 5-FU->FUMP RNA path FUDP FUDP FUMP->FUDP RNA path FUTP FUTP FUDP->FUTP RNA path FdUDP FdUDP FUDP->FdUDP DNA path RNA_Incorporation RNA_Incorporation FUTP->RNA_Incorporation RNA path Apoptosis Apoptosis RNA_Incorporation->Apoptosis FdUMP FdUMP FdUDP->FdUMP DNA path FdUTP FdUTP FdUDP->FdUTP FdUMP->FdUDP FdUMPCH2THF FdUMPCH2THF TS_Inhibition TS_Inhibition FdUMPCH2THF->TS_Inhibition Inhibits dTMP_depletion dTMP_depletion TS_Inhibition->dTMP_depletion DNA_Synthesis_Inhibition DNA_Synthesis_Inhibition dTMP_depletion->DNA_Synthesis_Inhibition DNA_Synthesis_Inhibition->Apoptosis DNA_Incorporation DNA_Incorporation FdUTP->DNA_Incorporation DNA_Incorporation->Apoptosis Capecitabine Capecitabine Capecitabine->5-FU Prodrug conversion Gemcitabine Gemcitabine dFdCMP dFdCMP Gemcitabine->dFdCMP Phosphorylation dFdCDP dFdCDP dFdCMP->dFdCDP Phosphorylation dFdCTP dFdCTP dFdCDP->dFdCTP Phosphorylation RNR_Inhibition RNR_Inhibition dFdCDP->RNR_Inhibition Inhibits DNA_Incorporation_Gem Masked Chain Termination dFdCTP->DNA_Incorporation_Gem Phosphorylation DNA_Incorporation_Gem->Apoptosis dNTP_depletion dNTP_depletion RNR_Inhibition->dNTP_depletion DNA_Synthesis_Inhibition_Gem DNA_Synthesis_Inhibition_Gem dNTP_depletion->DNA_Synthesis_Inhibition_Gem DNA_Synthesis_Inhibition_Gem->Apoptosis Cytarabine Cytarabine Ara-CMP Ara-CMP Cytarabine->Ara-CMP Phosphorylation Ara-CDP Ara-CDP Ara-CMP->Ara-CDP Phosphorylation Ara-CTP Ara-CTP Ara-CDP->Ara-CTP Phosphorylation DNA_Polymerase_Inhibition DNA_Polymerase_Inhibition Ara-CTP->DNA_Polymerase_Inhibition Phosphorylation DNA_Incorporation_Cyt Chain Termination Ara-CTP->DNA_Incorporation_Cyt Incorporation DNA_Polymerase_Inhibition->Apoptosis DNA_Incorporation_Cyt->Apoptosis

Caption: Mechanisms of action of pyrimidine anticancer agents.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Drug_Treatment Treatment with Pyrimidine Antagonist (Dose-response and Time-course) Cell_Culture->Drug_Treatment Cell_Viability_Assay Cell Viability Assay (MTT) Drug_Treatment->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Drug_Treatment->Apoptosis_Assay Treat at IC50 Enzyme_Activity_Assay Target Enzyme Activity Assay (e.g., TS or DNA Polymerase) Drug_Treatment->Enzyme_Activity_Assay Treat at IC50 IC50_Determination Determine IC50 Cell_Viability_Assay->IC50_Determination Data_Analysis Data Analysis and Interpretation IC50_Determination->Data_Analysis Apoptosis_Assay->Data_Analysis Enzyme_Activity_Assay->Data_Analysis Conclusion Validate Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental workflow for validating MoA.

Conclusion

This guide provides a comparative overview of the mechanisms of action of several key pyrimidine anticancer agents and contrasts them with other classes of chemotherapeutic drugs. The provided experimental data and protocols serve as a valuable resource for researchers in the field of oncology and drug development. A thorough understanding of these mechanisms is paramount for the rational design of novel anticancer therapies and for optimizing existing treatment regimens. The visualization of signaling pathways and experimental workflows aims to further clarify these complex processes, facilitating a deeper comprehension of how these life-saving drugs exert their effects.

References

comparing the efficacy of different palladium catalysts for pyrimidine arylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The arylation of pyrimidines is a cornerstone of modern synthetic chemistry, enabling the construction of molecular scaffolds with significant applications in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions are a primary tool for forging these critical carbon-carbon bonds. The choice of the palladium catalyst and its associated ligands and reaction conditions is paramount to achieving high efficacy and selectivity. This guide provides an objective comparison of various palladium catalytic systems for pyrimidine arylation, supported by experimental data from the literature.

Data Presentation: Catalyst Performance in Pyrimidine Arylation

The following tables summarize the performance of different palladium catalysts in the arylation of various pyrimidine substrates. The data highlights key reaction parameters, including the catalyst, ligand, base, solvent, reaction time, temperature, and resulting product yield.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halogenated Pyrimidines
EntryPyrimidine SubstrateArylating AgentCatalyst (mol%)LigandBaseSolventTime (h)Temp (°C)Yield (%)
15-Bromo-2,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane1210088
22-Chloropyrimidine4-Methoxyphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)SPhosK₂CO₃Toluene/H₂O1611092
34,6-Dichloro-5-phenylpyrimidine(4-Fluorophenyl)boronic acidPd(dppf)Cl₂ (3)dppfNa₂CO₃DMF89095
45-IodouracilPhenylboronic acidPd(OAc)₂ (10)PPh₃Cs₂CO₃Acetonitrile248078
Table 2: Palladium-Catalyzed Direct C-H Arylation of Pyrimidines
EntryPyrimidine SubstrateArylating AgentCatalyst (mol%)Ligand/AdditiveBaseSolventTime (h)Temp (°C)Yield (%)
1Imidazo[1,2-a]pyrimidine4-BromotoluenePd(OAc)₂ (5)PCy₃·HBF₄K₂CO₃DMA2412085
2Pyrrolo[2,3-d]pyrimidinePhenylboronic acidPd(II)/TEMPOCF₃CO₂H-Dioxane12RT89[1]
32-Phenylpyrimidine1-Bromo-4-methoxybenzenePd(OAc)₂ (2)Pivalic AcidK₂CO₃DMA1610075[2]
45-HalouracilBenzenePd₂(dba)₃ (2.5)-TBAFDMF110085[3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 5-Bromopyrimidine

To a reaction vessel charged with 5-bromopyrimidine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) is added a solution of Pd(PPh₃)₄ (0.05 mmol, 5 mol%) in 1,4-dioxane (5 mL). The vessel is sealed and the mixture is stirred at 100 °C for 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 5-arylpyrimidine.

General Procedure for Direct C-H Arylation of Imidazo[1,2-a]pyrimidine

In a glovebox, a reaction tube is charged with imidazo[1,2-a]pyrimidine (0.5 mmol), aryl bromide (0.6 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.05 mmol, 10 mol%), and potassium carbonate (1.0 mmol). N,N-Dimethylacetamide (DMA, 2 mL) is added, and the tube is sealed. The reaction mixture is then removed from the glovebox and heated to 120 °C with vigorous stirring for 24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to yield the 3-arylimidazo[1,2-a]pyrimidine product.[4]

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Pyrimdine Substrate + Arylating Agent + Base Heating Heating & Stirring Reactants->Heating Catalyst Palladium Catalyst + Ligand Catalyst->Heating Solvent Anhydrous Solvent Solvent->Heating Extraction Extraction Heating->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Final Product Chromatography->Product

Caption: General experimental workflow for palladium-catalyzed pyrimidine arylation.

Catalyst_Efficacy_Comparison Catalyst_Choice Catalyst Selection High_Yield High Yield Catalyst_Choice->High_Yield Broad_Scope Broad Substrate Scope Catalyst_Choice->Broad_Scope Mild_Conditions Mild Reaction Conditions Catalyst_Choice->Mild_Conditions Low_Loading Low Catalyst Loading Catalyst_Choice->Low_Loading Air_Stability Air/Moisture Stability Catalyst_Choice->Air_Stability High_Cost High Cost Catalyst_Choice->High_Cost Ligand_Sensitivity Ligand Sensitivity Catalyst_Choice->Ligand_Sensitivity

Caption: Key parameters for comparing palladium catalyst efficacy in pyrimidine arylation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.